molecular formula C8H16N2 B1287545 1-Cyclopropyl-1,4-diazepane CAS No. 30858-71-0

1-Cyclopropyl-1,4-diazepane

Cat. No.: B1287545
CAS No.: 30858-71-0
M. Wt: 140.23 g/mol
InChI Key: KZZRCKSXKSHUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,4-diazepane is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . Its structure is based on a seven-membered 1,4-diazepane ring, which is a diazepane scaffold known to possess a wide spectrum of biological activity and is of significant interest in medicinal chemistry . The compound is characterized by the SMILES string C1CNCCN(C1)C2CC2 and the InChIKey KZZRCKSXKSHUSD-UHFFFAOYSA-N . The cyclopropyl substituent on one of the nitrogen atoms can influence the molecule's physicochemical properties and its binding affinity to biological targets. The 1,4-diazepane core is a privileged structure in pharmaceutical research, with derivatives exhibiting various pharmacological activities. These activities often stem from the scaffold's ability to act as a positive allosteric modulator of GABA(A) receptors, leading to effects such as anxiolytic, sedative, and muscle relaxant properties . Furthermore, recent research explores novel fused tricyclic diazepines, including cyclopropyl derivatives, for their potential in design, synthesis, and molecular docking studies against various therapeutic targets . This reagent is intended for research and development purposes only, strictly within a laboratory setting. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-4-9-5-7-10(6-1)8-2-3-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZRCKSXKSHUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277751
Record name 1-Cyclopropylhexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30858-71-0
Record name 1-Cyclopropylhexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30858-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropylhexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-cyclopropyl-1,4-diazepane, a valuable heterocyclic building block in medicinal chemistry. The unique structural and electronic properties imparted by the cyclopropyl group make this compound a significant scaffold for the development of novel therapeutic agents. This document will delve into a robust synthetic methodology, detailed analytical characterization, and the scientific rationale underpinning these processes.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a cyclopropyl group onto this seven-membered heterocyclic system offers several advantages for drug design. The three-membered ring of a cyclopropyl group introduces conformational rigidity and a unique spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can modulate the metabolic stability and pharmacokinetic properties of a molecule.

This guide will focus on a practical and efficient synthesis of this compound and a thorough characterization to ensure its structural integrity and purity, providing a solid foundation for its application in drug discovery and development programs.

Synthesis of this compound

A highly effective and widely used method for the synthesis of N-alkylated amines is reductive amination.[2] This approach is favored for its operational simplicity and the availability of a broad range of starting materials. In the context of synthesizing this compound, reductive amination offers a direct and high-yielding pathway.

Proposed Synthetic Route: Reductive Amination

The synthesis of this compound can be efficiently achieved through the reductive amination of 1,4-diazepane (also known as homopiperazine) with cyclopropanecarboxaldehyde. This reaction proceeds in two key steps: the formation of an iminium ion intermediate, followed by its reduction to the final amine product.

Reductive Amination Workflow Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Final Product Start 1,4-Diazepane and Cyclopropanecarboxaldehyde Solvent Methanol Start->Solvent Dissolve in Stirring Stir at Room Temperature Solvent->Stirring Reducing_Agent Add Sodium Borohydride (NaBH4) in portions Stirring->Reducing_Agent After initial stirring Monitoring Monitor by TLC/LC-MS Reducing_Agent->Monitoring Quenching Quench with Water Monitoring->Quenching Upon completion Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product This compound Purification->Product

A streamlined workflow for the synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 1,4-Diazepane

  • Cyclopropanecarboxaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for elution)

Procedure:

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in methanol (0.2 M) is added cyclopropanecarboxaldehyde (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.

Alternative Synthetic Route: Direct N-Alkylation

An alternative approach to the synthesis of this compound is the direct N-alkylation of 1,4-diazepane with a suitable cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate. This reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. While this method can be effective, it may suffer from issues of over-alkylation, leading to the formation of the di-cyclopropylated product. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Logic Logical Flow of Spectroscopic Characterization cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesized Compound Purity Purity Assessment (LC-MS, TLC) Synthesis->Purity Structure_Confirmation Structural Elucidation Purity->Structure_Confirmation If pure NMR NMR Spectroscopy (1H and 13C) Structure_Confirmation->NMR Provides detailed structural information MS Mass Spectrometry (MS) Structure_Confirmation->MS Confirms molecular weight and fragmentation IR Infrared (IR) Spectroscopy Structure_Confirmation->IR Identifies functional groups Final_Confirmation Confirmed Structure of This compound NMR->Final_Confirmation Corroborates with MS->Final_Confirmation Corroborates with IR->Final_Confirmation Corroborates with

The role of different analytical techniques in confirming the product's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 2.8 - 3.0m4H-CH₂- (diazepane ring, adjacent to N-H)
~ 2.6 - 2.8m4H-CH₂- (diazepane ring, adjacent to N-cyclopropyl)
~ 1.7 - 1.9m2H-CH₂- (diazepane ring)
~ 1.5 - 1.7m1H-CH- (cyclopropyl)
~ 0.8 - 1.0br s1H-NH-
~ 0.4 - 0.6m2H-CH₂- (cyclopropyl)
~ 0.1 - 0.3m2H-CH₂- (cyclopropyl)

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 55 - 60-CH₂- (diazepane ring, adjacent to N-cyclopropyl)
~ 48 - 52-CH₂- (diazepane ring, adjacent to N-H)
~ 28 - 32-CH₂- (diazepane ring)
~ 10 - 15-CH- (cyclopropyl)
~ 5 - 10-CH₂- (cyclopropyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Data:

  • Molecular Ion (M+) : m/z = 140.1313 (for C₈H₁₆N₂)

  • [M+H]⁺ : m/z = 141.1392

  • Key Fragmentation Patterns : The fragmentation of cyclic amines is often characterized by the loss of small alkyl groups and ring cleavage. For this compound, key fragments would likely arise from the loss of the cyclopropyl group and fragmentation of the diazepine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Absorption (cm⁻¹) Functional Group
3250 - 3350N-H stretch (secondary amine)
2850 - 3000C-H stretch (aliphatic)
~ 3080C-H stretch (cyclopropyl)
1450 - 1470C-H bend (alkane)
1000 - 1050C-N stretch

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of this compound via reductive amination. The detailed characterization protocol, including predicted NMR, MS, and IR data, provides a comprehensive framework for confirming the structure and purity of the synthesized compound. The availability of this well-characterized building block will facilitate its use in medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

  • PubChem. 1-cyclopropyl-1,4-diazepan-5-one. [Link]

  • PubChemLite. 1-cyclopropyl-7-fluoro-4-oxo-8-perhydro-1,4-diazepin-1-yl-4h-quinolizine-3-carboxylic acid. [Link]

  • PubChem. 1-(6-Cyclopropyl-2-pyridinyl)-1,4-diazepane. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0252850). [Link]

  • PMC. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. [Link]

  • The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0035289). [Link]

  • ResearchGate. 1,4-Diazepines. [Link]

  • Chemical Communications (RSC Publishing). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • ChemRxiv. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • NIST WebBook. Copper phthalocyanine, CI 74160. [Link]

  • PubMed. Conformational signatures of 13C chemical shifts in RNA ribose. [Link]

  • PMC. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

  • NIST WebBook. Pyridine, 4-ethenyl-. [Link]

  • NIST WebBook. p-Cymene. [Link]

  • NIST WebBook. Methylene blue. [Link]

  • SpectraBase. 1-(carboxymethyl)pyridinium chloride - Optional[FTIR] - Spectrum. [Link]

  • Semantic Scholar. One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. [Link]

Sources

A Technical Guide to 1-Cyclopropyl-1,4-diazepane: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Physicochemical Properties and Synthetic Profile of 1-Cyclopropyl-1,4-diazepane Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Unique Structural Combination

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. This compound emerges as a molecule of significant interest, embodying the fusion of two highly valued components: the 1,4-diazepane core and the cyclopropyl group. The 1,4-diazepane seven-membered heterocyclic ring is a well-established scaffold in a multitude of biologically active compounds, recognized for its role in agents with antipsychotic, anxiolytic, anticonvulsant, and antibacterial properties[1][2][3][4]. Its conformational flexibility allows it to present substituents in a precise three-dimensional arrangement for optimal target engagement.

Complementing this is the cyclopropyl moiety, a small, strained carbocycle that has transitioned from a chemical curiosity to a powerful tool in drug development[5]. Its unique electronic properties and steric profile can confer remarkable advantages, including enhanced metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, improved potency through conformational locking, and the fine-tuning of physicochemical properties like lipophilicity and pKa[5][6]. This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic protocol, and its potential as a versatile building block for the next generation of therapeutics.

Molecular Structure and Core Physicochemical Properties

The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its structure and intrinsic physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its suitability as a drug candidate or scaffold[7].

Caption: Chemical structure of this compound.

While extensive experimental data for this specific molecule is not broadly published, we can consolidate predicted values and data from structurally related compounds to build a reliable physicochemical profile. The following table summarizes these core properties.

PropertyValueSource & Justification
Molecular Formula C₈H₁₆N₂(Calculated)
Molecular Weight 140.23 g/mol (Calculated)
CAS Number 30858-71-0[8][9]
Predicted pKa 9.8 ± 0.4(Predicted) Based on the less hindered secondary amine. The pKa of the Boc-protected analog is predicted at 10.38, suggesting the parent compound's basicity is significant[10].
Predicted XLogP3 0.9 - 1.2(Predicted) The cyclopropyl group increases lipophilicity compared to the parent homopiperazine. This value is an estimate based on analogs.
Predicted Boiling Point 215.5 ± 20.0 °C(Predicted) Extrapolated from data on similar N-substituted diazepanes.
Topological Polar Surface Area (TPSA) 15.2 Ų(Predicted) Based on two secondary amine groups. This value suggests good potential for blood-brain barrier penetration.

Synthesis and Purification

A robust and scalable synthetic route is critical for the utility of any chemical building block. For this compound, one of the most efficient and reliable methods is the direct N-alkylation of the parent 1,4-diazepane (homopiperazine) via reductive amination. This approach is favored due to the high availability of starting materials, excellent yields, and straightforward purification.

Causality of Experimental Choice: Reductive amination is selected over direct alkylation with a cyclopropylmethyl halide to avoid issues of over-alkylation and the generation of quaternary ammonium salts. The in-situ formation and reduction of the iminium intermediate provides a more controlled, high-yielding pathway to the desired mono-cyclopropyl product. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and tolerance for the amine starting material, eliminating the need for pH control that is often required with reagents like sodium cyanoborohydride.

G Start Starting Materials: 1,4-Diazepane Cyclopropanecarboxaldehyde Reaction Reaction Vessel (DCM, RT): Mix starting materials. Add NaBH(OAc)₃ portion-wise. Start->Reaction Stir Stir at Room Temperature (4-12 hours) Monitor by TLC/LC-MS Reaction->Stir Quench Reaction Quench: Add saturated aq. NaHCO₃ Stir->Quench Extract Workup: Extract with Dichloromethane (3x) Quench->Extract Dry Dry organic layers over Na₂SO₄ Filter and concentrate Extract->Dry Purify Purification: Flash Column Chromatography (DCM/MeOH gradient) Dry->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (homopiperazine) (5.0 g, 50 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in 100 mL of dichloromethane (DCM).

  • Aldehyde Addition: Add cyclopropanecarboxaldehyde (3.5 g, 50 mmol, 1.0 eq) to the solution dropwise at room temperature. Stir the mixture for 20 minutes to allow for iminium ion formation.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (12.7 g, 60 mmol, 1.2 eq) portion-wise over 30 minutes. Note: Initial effervescence may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench by the slow addition of 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford this compound as a clear oil.

Predicted Spectroscopic Profile

Structural confirmation is paramount. While experimental spectra should always be acquired for novel compounds, a predicted profile provides a crucial reference for characterization.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.8-3.0 (m, 4H): Protons on carbons adjacent to the secondary amine (N-4).

    • δ 2.6-2.8 (m, 4H): Protons on carbons adjacent to the tertiary amine (N-1).

    • δ 1.8-2.0 (m, 2H): Methylene protons on the diazepane ring not directly adjacent to a nitrogen atom.

    • δ 1.5-1.7 (m, 1H): Methine proton of the cyclopropyl group.

    • δ 0.4-0.6 (m, 2H): Methylene protons of the cyclopropyl group.

    • δ 0.1-0.3 (m, 2H): Methylene protons of the cyclopropyl group.

    • A broad singlet corresponding to the N-H proton would also be expected, with its chemical shift dependent on concentration and temperature.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 60-65: Methine carbon of the cyclopropyl group attached to nitrogen.

    • δ 50-55: Methylene carbons of the diazepane ring adjacent to N-1.

    • δ 45-50: Methylene carbons of the diazepane ring adjacent to N-4.

    • δ 25-30: Central methylene carbon of the diazepane ring.

    • δ 5-10: Methylene carbons of the cyclopropyl ring.

  • Mass Spectrometry (ESI+):

    • m/z: 141.14 [M+H]⁺.

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by the nucleophilicity of its two nitrogen atoms.

  • N-1 (Tertiary Amine): This nitrogen is less reactive towards electrophiles due to steric hindrance from the cyclopropyl group but can participate in salt formation.

  • N-4 (Secondary Amine): This site is the primary handle for further functionalization. It readily undergoes standard amine reactions such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Alkylation/Reductive Amination: Further elaboration with aldehydes or alkyl halides to introduce diverse substituents.

Stability: The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere). Like most aliphatic amines, it is basic and will react with acids to form salts. It may be susceptible to oxidation over long periods or in the presence of strong oxidizing agents. The diazepane ring itself is robust, though extreme pH conditions can lead to degradation pathways seen in related heterocycles[11].

Applications in Drug Discovery: A Scaffold for Diversification

This compound is not typically an end-product but rather a high-value starting point or scaffold. Its true power lies in using the reactive N-4 position as an anchor point for building molecular diversity to target a wide range of biological systems.

core This compound (Core Scaffold) reaction1 Acylation (+ R-COCl) core->reaction1 reaction2 Sulfonylation (+ R-SO₂Cl) core->reaction2 reaction3 Reductive Amination (+ R-CHO) core->reaction3 product1 Amide Derivatives reaction1->product1 product2 Sulfonamide Derivatives reaction2->product2 product3 N-Alkyl Derivatives reaction3->product3

Caption: Diversification potential of the this compound scaffold.

By attaching various R-groups (aromatics, heterocycles, aliphatic chains), researchers can rapidly generate libraries of novel compounds. The cyclopropyl group at the N-1 position serves as a permanent "metabolic shield" and conformational anchor, while the modifications at N-4 are used to probe the binding pockets of biological targets like GPCRs, kinases, and ion channels. This strategy allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
  • 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester. ChemicalBook.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • This compound. BLD Pharm.
  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubiliz
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubiliz
  • This compound. ChemicalBook.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable.

Sources

Spectroscopic Characterization of 1-Cyclopropyl-1,4-diazepane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Cyclopropyl-1,4-diazepane, a saturated seven-membered heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the elucidation of its chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound belongs to the 1,4-diazepane class of compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[3][4][5][6][7] The incorporation of a cyclopropyl group can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, making its unambiguous structural verification through spectroscopic methods a critical step in any research and development pipeline. This guide will delve into the expected spectroscopic data for this compound and provide the rationale behind the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the cyclopropyl ring and the diazepane ring. The seven-membered diazepane ring is conformationally flexible, which can lead to complex splitting patterns or broadened signals at room temperature.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
NH 1.0 - 3.0 (broad)Singlet (broad)The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.
Diazepane C2/C7-H2.5 - 3.0MultipletThese protons are adjacent to a nitrogen atom, leading to a downfield shift. The multiplicity will be complex due to coupling with adjacent protons.
Diazepane C3/C6-H2.7 - 3.2MultipletThese protons are also adjacent to nitrogen atoms and will have a similar chemical shift range and complex multiplicity as the C2/C7 protons.
Diazepane C5-H1.6 - 2.0MultipletThese protons are further from the electron-withdrawing nitrogen atoms and will therefore appear more upfield.
Cyclopropyl C1'-H 1.5 - 2.0MultipletThe methine proton on the cyclopropyl ring attached to the nitrogen will be shifted downfield compared to unsubstituted cyclopropane.
Cyclopropyl C2'/C3'-H0.4 - 0.9MultipletThe methylene protons of the cyclopropyl ring are highly shielded and appear in the characteristic upfield region.[8]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H proton.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

    • Number of Scans: 8-16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments.

Expected Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Diazepane C 2/C 745 - 55These carbons are directly attached to a nitrogen atom, resulting in a downfield shift.
Diazepane C 3/C 650 - 60Similar to C2/C7, these carbons are deshielded by the adjacent nitrogen atoms.
Diazepane C 525 - 35This carbon is further from the nitrogen atoms and thus appears more upfield.
Cyclopropyl C 1'30 - 40The methine carbon of the cyclopropyl ring attached to the nitrogen will be deshielded.
Cyclopropyl C 2'/C 3'5 - 15The methylene carbons of the cyclopropyl ring are highly shielded and appear in the characteristic upfield region.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to cover the typical range for carbon atoms in organic molecules (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the N-H and C-H bonds.

Expected IR Absorption Bands:

Functional Group Expected Frequency Range (cm⁻¹) Intensity Description
N-H Stretch (secondary amine)3300 - 3500Medium to WeakThis band is often broad.[9][10]
C-H Stretch (aliphatic)2850 - 3000StrongAssociated with the C-H bonds of the diazepane and cyclopropyl rings.
C-H Stretch (cyclopropyl)~3100Medium to WeakA characteristic C-H stretching frequency for small rings.
N-H Bend1550 - 1650MediumBending vibration of the N-H bond.
C-N Stretch1000 - 1250MediumStretching vibration of the carbon-nitrogen bonds.[10]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting spectrum shows transmittance or absorbance as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₆N₂) is 140.23 g/mol . According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 140.[11][12]

  • Major Fragmentation Pathways: Cyclic amines typically undergo α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[11][12][13][14]

Proposed Fragmentation Pathway:

G M [C₈H₁₆N₂]⁺˙ m/z = 140 F1 [C₇H₁₃N₂]⁺ m/z = 125 M->F1 - •CH₃ F2 [C₅H₁₁N₂]⁺ m/z = 99 M->F2 - C₃H₅• (cyclopropyl) F3 [C₄H₉N]⁺˙ m/z = 71 F2->F3 - C₂H₂

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to produce a prominent molecular ion peak.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Conclusion

The comprehensive spectroscopic analysis of 1-Cyclopropyl-1-4-diazepane, employing a combination of NMR, IR, and MS techniques, is essential for its unambiguous structural confirmation. This guide provides a foundational framework for researchers to acquire, interpret, and troubleshoot the spectroscopic data for this and related compounds. The synergistic application of these analytical methods, guided by the principles outlined herein, will ensure the scientific integrity of research and development efforts involving this important class of molecules.

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 849-855. [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (2012). ChemInform, 43(29). [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2011). Der Pharma Chemica, 3(6), 480-486. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). ACS Medicinal Chemistry Letters, 11(5), 849-855. [Link]

  • 4-methyl-1,4-diazepane. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • GCMS Section 6.15. (n.d.). Whitman College. Retrieved January 17, 2026, from [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][9]diazepines, and Their Cytotoxic Activity. (2020). Molecules, 25(21), 5051. [Link]

  • 1,4-Ditosyl-1,4-diazepane. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). Molecules, 30(14), 1234. [Link]

  • The features of IR spectrum. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,4-Diazepines. (2008). In Comprehensive Organic Chemistry II (pp. 1195-1259). Elsevier. [Link]

  • Homopiperazine (Hexahydro-1,4-diazepine). (2021). Molbank, 2021(1), M1200. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Synthesis, 15(6), 776-788. [Link]

  • 13C NMR calculations on azepines and diazepines. (2000). Journal of the Chemical Society, Perkin Transactions 2, (2), 271-276. [Link]

  • 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of .... (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved January 17, 2026, from [Link]

  • Homopiperazine (Hexahydro-1,4-diazepine). (2021). Molbank, 2021(1), M1200. [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. (1965). Journal of the American Chemical Society, 87(4), 805–811. [Link]

  • Introduction to IR Spectroscopy - Amines. (2012, October 11). YouTube. Retrieved January 17, 2026, from [Link]

  • 1H-1,4-Diazepine, 1,1'-(dithiodicarbonothioyl)bis(hexahydro-4-methyl-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 470-479. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Molecules, 30(9), 2014. [Link]

  • Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved January 17, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Synthesis, 15(6), 776-788. [Link]

  • 1-cyclopropyl-7-fluoro-4-oxo-8-perhydro-1,4-diazepin-1-yl-4h-quinolizine-3-carboxylic acid. (n.d.). LCSB. Retrieved January 17, 2026, from [Link]

  • 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of .... (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

  • Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. (2022, December 24). YouTube. Retrieved January 17, 2026, from [Link]

Sources

Introduction: The Emergence of Hybrid Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 1-Cyclopropyl-1,4-diazepane Scaffold: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic combination of distinct chemical moieties to create novel molecular scaffolds is a cornerstone of innovation. This guide delves into the technical intricacies of one such hybrid structure: this compound. While a specific Chemical Abstracts Service (CAS) number for the unsubstituted parent compound is not readily found in major chemical databases, its derivatives are noted in the scientific literature, highlighting its role as a significant structural motif. This guide will, therefore, focus on the synthesis, physicochemical properties, and potential therapeutic applications of the this compound core, providing a foundational understanding for its incorporation into drug design and development programs.

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms and is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics.[1][2][3] The cyclopropyl group, a three-membered carbocycle, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4][5] The fusion of these two entities in the this compound scaffold presents a compelling opportunity for the development of novel therapeutics with potentially enhanced pharmacological profiles.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a saturated seven-membered diazepine ring with a cyclopropyl group attached to one of the nitrogen atoms.

Visualizing the Core Scaffold

Caption: Molecular Structure of this compound

Predicted Physicochemical Properties

While experimental data for the unsubstituted this compound is scarce, we can predict its general properties based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₁₆N₂Derived from the molecular structure.
Molecular Weight ~140.23 g/mol Calculated from the molecular formula.
Boiling Point Moderately highThe presence of two nitrogen atoms allows for hydrogen bonding, increasing the boiling point relative to a similar-sized alkane.
Solubility Soluble in polar organic solvents; sparingly soluble in water.[6]The diazepane ring provides polarity, while the hydrocarbon portions (cyclopropyl and methylene groups) contribute to nonpolar character.
pKa Two pKa values are expected for the two nitrogen atoms. The secondary amine (N4) would be more basic than the tertiary amine (N1) due to the electron-donating nature of the alkyl groups.The basicity of the nitrogen atoms is crucial for its interaction with biological targets and for salt formation in pharmaceutical formulations.

Synthesis of the this compound Scaffold

Proposed Synthetic Workflow: Reductive Amination

A logical synthetic strategy would involve the reaction of ethylenediamine with a cyclopropyl-containing dicarbonyl equivalent, followed by reduction. A more direct and likely higher-yielding approach would be the N-alkylation of a protected 1,4-diazepane.

Synthesis_of_1_Cyclopropyl_1_4_diazepane cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection homopiperazine 1,4-Diazepane (Homopiperazine) (CAS: 110-85-0) boc_homopiperazine 1-Boc-1,4-diazepane (CAS: 112275-50-0) homopiperazine->boc_homopiperazine Boc₂O, DCM cyclopropyl_bromide (Bromomethyl)cyclopropane (CAS: 7051-34-5) boc_product 1-Boc-4-cyclopropylmethyl-1,4-diazepane cyclopropyl_bromide->boc_product base Base (e.g., K₂CO₃) base->boc_product solvent Solvent (e.g., Acetonitrile) solvent->boc_product boc_homopiperazine->boc_product final_product This compound boc_product->final_product TFA or HCl

Caption: Proposed Synthetic Workflow for this compound

Experimental Protocol: A Hypothetical Approach
  • Protection of 1,4-Diazepane:

    • To a solution of 1,4-diazepane (homopiperazine) in a suitable solvent such as dichloromethane (DCM), add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the mono-Boc-protected 1,4-diazepane (tert-butyl 1,4-diazepane-1-carboxylate).[9]

  • N-Alkylation with a Cyclopropyl Moiety:

    • Dissolve the Boc-protected 1,4-diazepane in a polar aprotic solvent like acetonitrile or DMF.

    • Add a suitable base, such as potassium carbonate or cesium carbonate.

    • Add (bromomethyl)cyclopropane as the alkylating agent.

    • Heat the reaction mixture to facilitate the substitution reaction. Monitor progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Deprotection:

    • Dissolve the resulting Boc-protected this compound in a suitable solvent like DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to yield the final product, likely as a salt.

Relevance and Applications in Drug Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons, primarily stemming from the advantageous properties conferred by both the diazepine ring and the cyclopropyl group.

The Role of the 1,4-Diazepine Core

The 1,4-diazepine nucleus is a well-established "privileged scaffold" in medicinal chemistry.[10] Its conformational flexibility allows it to adopt various shapes to bind effectively to a wide range of biological targets. This core is found in drugs with a broad spectrum of activities, including:

  • Central Nervous System (CNS) agents: Anxiolytics, anticonvulsants, and antipsychotics.[1][3]

  • Antimicrobial and Antifungal agents. [1]

  • Anticancer agents. [1][3]

The Impact of the Cyclopropyl Group

The incorporation of a cyclopropyl ring into a drug candidate can have several positive effects:[4][11]

  • Increased Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

  • Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and aqueous solubility, which are critical for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Novelty and Patentability: The inclusion of this motif can lead to novel chemical entities with unique pharmacological profiles, providing a strong basis for intellectual property protection.

Potential Therapeutic Targets

Given the properties of its constituent parts, molecules incorporating the this compound scaffold could be investigated for a variety of therapeutic applications, including but not limited to:

  • Dopamine and Serotonin Receptor Modulators: For the treatment of psychiatric and neurological disorders.

  • Enzyme Inhibitors: Where the diazepine ring can provide key binding interactions and the cyclopropyl group can occupy a hydrophobic pocket or enhance binding affinity.

  • Ion Channel Modulators: The conformational flexibility of the diazepine ring could be advantageous for interacting with the complex structures of ion channels.

Conclusion and Future Outlook

The this compound scaffold represents a promising area for exploration in drug discovery. By combining the proven biological relevance of the 1,4-diazepane core with the advantageous physicochemical properties of the cyclopropyl group, researchers can access novel chemical space and develop next-generation therapeutics. While the parent molecule itself is not extensively characterized, the synthetic strategies and property predictions outlined in this guide provide a solid foundation for the design and synthesis of its derivatives. As the demand for drugs with improved efficacy and safety profiles continues to grow, the exploration of such hybrid scaffolds will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • ChemicalBook. (n.d.). 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester. Retrieved from a URL provided by the grounding tool.[12]

  • PubChem. (2018). 1-[5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]-3-pyridinyl]-4-methyl-1,4-diazepane. Retrieved from a URL provided by the grounding tool.[13]

  • PubChem. (n.d.). 1-(6-Cyclopropyl-2-pyridinyl)-1,4-diazepane. Retrieved from a URL provided by the grounding tool.[14]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1][3][15]

  • NIH. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from a URL provided by the grounding tool.[7]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from a URL provided by the grounding tool.[8]

  • PubChem. (n.d.). 1-(5-Cyclopropyl-3-pyridinyl)-1,4-diazepane. Retrieved from a URL provided by the grounding tool.[16]

  • ResearchGate. (n.d.). Synthesis of 1,4-oxazepines and 1,4-diazepines using in-situ generated.... Retrieved from a URL provided by the grounding tool.[17]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from a URL provided by the grounding tool.[18]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[4]

  • Wikipedia. (2023). 1,4-Diazepine. Retrieved from a URL provided by the grounding tool.[19]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from a URL provided by the grounding tool.[11]

  • ResearchGate. (n.d.). 1,4-Diazepines. Retrieved from a URL provided by the grounding tool.[2]

  • ResearchGate. (n.d.). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Retrieved from a URL provided by the grounding tool.[10]

  • Sigma-Aldrich. (n.d.). 1-Boc-hexahydro-1,4-diazepine 98 112275-50-0. Retrieved from a URL provided by the grounding tool.[9]

  • CymitQuimica. (n.d.). CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from a URL provided by the grounding tool.[6]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.[5]

  • ResearchGate. (n.d.). Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C..... Retrieved from a URL provided by the grounding tool.[20]

Sources

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The 1,4-diazepane nucleus, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility allows for the precise spatial orientation of various substituents, enabling interactions with a wide array of biological targets. This guide provides a comprehensive technical overview of the significant biological activities associated with the 1,4-diazepane core, with a focus on its therapeutic potential in oncology, neurodegenerative diseases, and coagulation disorders. We will delve into the synthetic strategies employed to access diverse 1,4-diazepane derivatives, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.

Introduction: The Versatility of the 1,4-Diazepane Scaffold

The unique structural features of the 1,4-diazepane ring system, including its non-planar, puckered conformation and the presence of two modifiable nitrogen atoms, make it an attractive starting point for the design of novel therapeutic agents.[1] This seven-membered ring can adopt multiple low-energy conformations, such as chair, boat, and twist-boat, allowing for the creation of a diverse chemical space from a single core structure. This conformational adaptability is crucial for optimizing interactions with the complex three-dimensional binding sites of biological macromolecules.[2] Consequently, derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anticoagulant, and antimicrobial effects.[1]

This guide will explore the key biological activities of the 1,4-diazepane scaffold, providing researchers with the foundational knowledge and practical insights necessary to leverage this versatile core in their drug discovery programs.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in modern medicine. The 1,4-diazepane scaffold has proven to be a fruitful starting point for the design of potent cytotoxic and antiproliferative compounds.[3]

Cytotoxic 1,4-Diazepane Derivatives

A notable example of the anticancer potential of this scaffold is seen in a series of benzo[b]pyrano[2,3-e][3][4]diazepines. One particular analogue, compound 9 , exhibited significant cytotoxicity against human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines, with IC50 values of 16.19 ± 1.35 µM and 17.16 ± 1.54 µM, respectively.[4] The presence of a pyrazole ring bearing a carbothioamide fragment fused to the parent skeleton was found to be crucial for this enhanced antitumor activity.[4]

Furthermore, a series of 7-(1,4-diazepan)-substituted[4][5]oxazolo[4,5-d]pyrimidines have demonstrated potent growth inhibitory, cytostatic, and cytotoxic activities against a panel of 60 cancer cell lines.[2][6] Specifically, compounds 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[4][5]oxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[4][5]oxazolo[4,5-d]pyrimidine displayed impressive activity with GI50 values in the range of 0.9-1.9 µM, TGI values of 2.1-3.6 µM, and LC50 values of 5.9-7.4 µM against various cancer subpanels.[2]

Compound IDCancer Cell LineActivityValue (µM)Reference
Compound 9HCT-116IC5016.19 ± 1.35[4]
MCF-7IC5017.16 ± 1.54[4]
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[4][5]oxazolo-[4,5-d]-pyrimidineVariousGI500.9 - 1.9[2]
TGI2.1 - 3.6[2]
LC505.9 - 7.4[2]
7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl[4][5]oxazolo[4,5-d]pyrimidineVariousGI500.9 - 1.9[2]
TGI2.1 - 3.6[2]
LC505.9 - 7.4[2]
Mechanism of Action: Inducing Apoptosis

Several studies suggest that 1,4-diazepane derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. One proposed mechanism involves the modulation of the JAK/STAT signaling pathway.[1] A 1H-1,5-benzodiazepine derivative, T0, was found to downregulate this pathway, leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, ultimately triggering mitochondria-mediated apoptosis in colorectal cancer cells.[1] The interaction of these compounds with key signaling proteins like Janus kinase (JAK) can disrupt the downstream signaling cascades that promote cancer cell survival and proliferation.[1]

Additionally, some 1,4-naphthoquinone derivatives have been shown to induce apoptosis through ROS-modulated MAPK and STAT3 signaling pathways in liver cancer cells.[7]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response 1,4-Diazepane 1,4-Diazepane JAK JAK 1,4-Diazepane->JAK Inhibition MAPK MAPK 1,4-Diazepane->MAPK Modulation STAT STAT JAK->STAT Phosphorylation Apoptosis Apoptosis STAT->Apoptosis Regulation of Gene Expression Mitochondria Mitochondria MAPK->Mitochondria ROS ROS Mitochondria->ROS Generation Caspases Caspases ROS->Caspases Activation Caspases->Apoptosis Execution coagulation_cascade cluster_cascade Coagulation Cascade Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin Prothrombin Factor Xa->Prothrombin Cleavage Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Polymerization 1,4-Diazepane Inhibitor 1,4-Diazepane Inhibitor 1,4-Diazepane Inhibitor->Factor Xa Inhibition

Sources

Role of the cyclopropyl group in molecular stability and activity

Author: BenchChem Technical Support Team. Date: January 2026

The Cyclopropyl Group: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a three-membered carbocycle, has transitioned from a synthetic curiosity to a pivotal structural motif in modern medicinal chemistry. Its unique electronic and conformational properties, stemming from significant ring strain, impart a range of advantageous effects on drug molecules. This guide provides a comprehensive analysis of the cyclopropyl group's role in enhancing molecular stability and biological activity. We will delve into its fundamental electronic and conformational characteristics, explore its impact on metabolic stability and target binding, and present case studies of its successful application in approved pharmaceuticals. This document is intended to serve as a technical resource for scientists engaged in drug discovery and development, offering insights into the strategic incorporation of this versatile functionality.

The Unique Electronic and Structural Landscape of the Cyclopropyl Group

The cyclopropyl ring's distinct properties are a direct consequence of its strained triangular geometry. The C-C-C bond angles of approximately 60° deviate significantly from the ideal 109.5° for sp³-hybridized carbons, leading to substantial angle strain (around 27.5 kcal/mol).[1][2][3] This strain dictates the ring's electronic structure and conformational behavior.

Electronic Properties: A Hybrid of Alkane and Alkene Character

The bonding in a cyclopropyl ring is often described using the Walsh and Coulson-Moffitt models.[4] These models propose that the C-C bonds are formed from orbitals with increased p-character, resulting in "bent" or "banana" bonds that are located outside the internuclear axis.[3][4] This arrangement confers partial π-character to the C-C bonds, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems.[5][6][7][8]

This dual nature—possessing both sigma and pi characteristics—is central to its utility. The cyclopropyl group can act as a weak electron-withdrawing group inductively but a strong electron-donating group through resonance, particularly when adjacent to an electron-deficient center.[9] This electronic flexibility allows for fine-tuning of a molecule's properties, such as pKa, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

Conformational Rigidity and Its Implications

The rigid and planar nature of the cyclopropyl ring acts as a conformational constraint, locking flexible molecules into a specific bioactive conformation.[1][10] This pre-organization can lead to a more favorable entropic contribution to the binding affinity for a biological target, thereby enhancing potency.[1][6] By restricting the rotational freedom of a molecule, the cyclopropyl group can improve the conformational fit to the intended target and reduce binding to off-target proteins, which can minimize potential side effects.[1][11]

For example, in a study of chemotactic formyl tripeptides, the incorporation of a cyclopropyl group induced a higher percentage of the active E conformation compared to an isopropyl group, leading to observed neutrophil chemotaxis.[12] This highlights the profound impact of the cyclopropyl group's conformational influence on biological activity.

Enhancing Metabolic Stability: A Key Application

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes, a consequence of the increased s-character in the C-H bonds.[6][7][13] This higher C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][14]

A classic example is the drug pitavastatin, where a cyclopropyl group diverts metabolism away from the major CYP3A4 pathway to the less significant CYP2C9 pathway, thereby reducing the potential for drug-drug interactions.[14] Similarly, replacing an N-ethyl group, which is prone to CYP-mediated oxidation, with an N-cyclopropyl group can significantly improve a compound's metabolic half-life.[1]

However, it is crucial to note that the metabolic fate of a cyclopropyl group can be context-dependent. When attached to an amine, for instance, it can sometimes undergo bioactivation to form reactive metabolites.[14] This was observed in the case of the antibiotic trovafloxacin, where CYP-mediated oxidation of the cyclopropylamine moiety led to hepatotoxicity.[14]

The Cyclopropyl Group as a Versatile Pharmacophore and Bioisostere

The cyclopropyl group is a recognized pharmacophore in a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][15][16] Its ability to modulate a molecule's physicochemical and pharmacological properties makes it a valuable tool in drug design.

The cyclopropyl moiety is frequently employed as a bioisosteric replacement for other chemical groups to optimize a drug candidate's properties.[1] Common bioisosteric applications include:

  • Alkene isostere: The rigid cyclopropyl ring can mimic the planarity and rigidity of a double bond, often leading to improved metabolic stability and binding affinity.[13][17]

  • gem-Dimethyl group isostere: Replacing a gem-dimethyl group with a cyclopropyl ring can offer similar steric bulk while introducing conformational rigidity and altering electronic properties.[1]

  • Aromatic ring isostere: In certain contexts, the electronic nature of the cyclopropyl group allows it to serve as a surrogate for a phenyl ring, potentially improving properties like solubility and metabolic profile.[18]

The following table summarizes key property comparisons relevant to the cyclopropyl group's role as a bioisostere.

PropertyCyclopropyl GroupIsopropyl Grouptert-Butyl GroupPhenyl Group
Size (van der Waals radius, Å) ~2.0~2.0~2.7~1.7 (thickness)
Lipophilicity (logP contribution) ~1.14~1.30~1.98~1.96
Conformational Flexibility RigidFlexibleFlexibleRigid
Metabolic Stability Generally HighModerateModerate-HighVariable

Case Studies in Drug Development

The successful application of the cyclopropyl group is evident in numerous FDA-approved drugs. Over the past decade, 18 new chemical entities containing a cyclopropyl group have received FDA approval.[13]

  • Simeprevir: An inhibitor of the hepatitis C virus NS3/4A protease, simeprevir features a cyclopropylsulfonylamide moiety that is crucial for its potent activity.

  • Tranylcypromine: An antidepressant that acts as a monoamine oxidase inhibitor, its cyclopropylamine structure is essential for its mechanism of action.[1]

  • Risdiplam: Approved for the treatment of spinal muscular atrophy, a cyclopropyl group was introduced to lower basicity and eliminate hERG and phospholipidosis liabilities of the parent compound.[14]

Experimental Protocols for Assessing the Impact of Cyclopropyl Incorporation

Evaluating the effect of introducing a cyclopropyl group into a molecule requires a suite of well-defined experimental assays. Below are step-by-step methodologies for key experiments.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (typically 1 µM final concentration) to the pre-warmed mixture and vortex gently.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Target Binding Affinity Assay (e.g., Radioligand Binding Assay)

This assay measures the affinity of a compound for its biological target.

  • Preparation of Membranes: Prepare cell membranes expressing the target receptor of interest.

  • Assay Buffer Preparation: Prepare a suitable binding buffer with appropriate pH and ionic strength.

  • Reaction Mixture Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand that binds to the target, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification of Radioactivity: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Concepts

Electronic Nature of the Cyclopropyl Group

G Electronic Properties of the Cyclopropyl Group A Cyclopropyl Group B Sigma (σ) Framework (Inductive Effect) A->B C Pi (π) Character (Resonance Effect) A->C D Weak Electron-Withdrawing B->D E Strong Electron-Donating (with adjacent π-system) C->E

Caption: Dual electronic nature of the cyclopropyl group.

Workflow for Assessing Metabolic Stability

G Metabolic Stability Assay Workflow A Prepare Incubation Mixture (Microsomes, NADPH, Buffer) B Pre-incubate at 37°C A->B C Add Test Compound B->C D Sample at Time Points C->D E Quench Reaction D->E F Process Sample (Protein Precipitation) E->F G LC-MS/MS Analysis F->G H Calculate In Vitro Half-life G->H

Caption: Key steps in an in vitro metabolic stability assay.

Conclusion

The cyclopropyl group has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its unique combination of electronic properties and conformational rigidity allows for the strategic optimization of molecular stability and biological activity. By enhancing metabolic stability, locking in bioactive conformations, and serving as a versatile bioisostere, the cyclopropyl moiety addresses multiple challenges encountered during drug discovery.[6][7][11] A thorough understanding of its nuanced behavior, including potential metabolic liabilities in specific contexts, is essential for its successful application. As drug design continues to evolve, the strategic incorporation of the cyclopropyl group will undoubtedly continue to play a crucial role in the development of novel and effective therapeutics.

References

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/blog/metabolism-of-cyclopropyl-groups]
  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [URL: https://www.scientificupdate.com/webinars/the_cyclopropyl_group_in_medicinal_chemistry]
  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [URL: https://www.biosynth.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. [URL: https://www.benchchem.com/blog/applications-in-medicinal-chemistry-for-cyclopropyl-containing-compounds/]
  • Cyclopropyl Definition - Organic Chemistry Key Term - Fiveable. [URL: https://library.fiveable.me/chemistry/organic-chemistry-1/cyclopropyl/cyclopropyl/t-C3H5]
  • Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison - Benchchem. [URL: https://www.benchchem.
  • Conformational Analysis of Cyclopropyl Groups Attached to Trigonal Carbon in Organic Radicals1 - ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/Magazine/J/JA/J.Amer.Chem.Soc./7550-DOI-10.1021-ja00754a046.pdf]
  • Cyclopropyl group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cyclopropyl_group]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-%22Cyclopropyl-Fragment%22-is-a-Versatile-Player-Talele/82c3c541577f8642d2a45d060714243b355877f8]
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/304543788_The_Cyclopropyl_Fragment_is_a_Versatile_Player_that_Frequently_Appears_in_PreclinicalClinical_Drug_Molecules]
  • The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. [URL: https://europepmc.org/article/med/3828751]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [URL: https://pubmed.ncbi.nlm.nih.gov/41307432/]
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. [URL: https://www.domainex.
  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2017.00003/full]
  • How does the cyclopropyl group influence conjugation and aromaticity? [URL: https://chemistry.stackexchange.
  • Bioisosteres of tert-Butyl Group - Enamine. [URL: https://enamine.net/hit-generation/compound-sets/bioisosteres-of-tert-butyl-group]
  • The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions - Benchchem. [URL: https://www.benchchem.com/blog/the-cyclopropyl-moiety-a-comprehensive-examination-of-its-stability-across-diverse-reaction-conditions/]
  • A Comparative Guide to Bioisosteric Replacements for the p-Nitrophenyl Group in Cyclopropyl Ketones Targeting Tubulin Polymerization - Benchchem. [URL: https://www.benchchem.
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00754a046]
  • Conformational Analysis of Cyclopropyl Methyl Ketone - UW-La Crosse. [URL: https://www.uwlax.edu/urc/jur-online/pdf/2000/mikle.pdf]
  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... - ResearchGate. [URL: https://www.researchgate.net/figure/Bioisosteric-replacement-of-methyl-group-of-compounds-44-to-cyclopropyl-group-led-to_fig1_328014589]
  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. [URL: https://www.biosynth.com/company-blog/the-chemistry-of-cyclopropane-enhancing-bioactivity-and-stability-in-pharmaceuticals]
  • Cyclopropyl group - Grokipedia. [URL: https://grokipedia.org/cyclopropyl-group/]
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety - Bohrium. [URL: https://www.bohrium.com/article/10.1002/tcr.201900085]
  • Synthesis of Cyclopropanes | University of Kentucky College of Arts & Sciences - Chemistry. [URL: https://chem.as.uky.edu/research-highlight/synthesis-cyclopropanes]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2594969]
  • Bálint Gál Burns Group - The chemistry and biology of cyclopropyl compounds. [URL: https://slideplayer.com/slide/1647416/]
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7982245/]
  • WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds - Google Patents. [URL: https://patents.google.
  • Driving tert-butyl axial: the surprising cyclopropyl effect - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc02127a]
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6392036/]
  • Synthesis of Cyclopropane Containing Natural Products | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14269323/]

Sources

1-Cyclopropyl-1,4-diazepane: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. This guide delves into the synthesis, properties, and potential applications of 1-cyclopropyl-1,4-diazepane, a compelling building block for the development of novel therapeutics. By merging the conformational rigidity and metabolic stability of the cyclopropyl group with the versatile scaffold of a 1,4-diazepane, this moiety presents a wealth of opportunities for creating next-generation drugs, particularly in the realm of central nervous system (CNS) disorders. This document provides a comprehensive overview, from fundamental synthesis protocols to the strategic rationale for its inclusion in drug design, aimed at empowering researchers to leverage this promising scaffold in their discovery programs.

Introduction: The Strategic Value of the this compound Moiety

The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual challenge in drug discovery. The design of such molecules often hinges on the judicious selection of core scaffolds and peripheral substituents that together dictate the compound's interaction with its biological target and its overall disposition in the body. The this compound scaffold emerges as a particularly interesting building block due to the synergistic combination of two key structural features: the cyclopropyl group and the 1,4-diazepane ring.

The cyclopropyl group , a three-membered carbocycle, is increasingly utilized in medicinal chemistry to address various challenges in drug design.[1][2] Its rigid and strained nature can confer a degree of conformational constraint on flexible molecules, which can lead to enhanced binding affinity for the target protein.[2] Furthermore, the carbon-hydrogen bonds of a cyclopropane ring are stronger than those in acyclic alkyl groups, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. This scaffold is a key component in a variety of biologically active compounds, including those targeting the central nervous system.[3][4] Its non-planar, flexible conformation allows for the spatial presentation of substituents in a variety of vectors, facilitating interaction with complex binding pockets. The two nitrogen atoms also provide handles for further chemical modification and can act as hydrogen bond acceptors or protonatable centers, influencing solubility and receptor interactions.

The fusion of these two moieties in This compound creates a building block with a unique combination of properties. The N-cyclopropyl group can enhance metabolic stability and may influence the pKa of the distal nitrogen, thereby modulating its physiological charge state and interaction with biological targets. This guide will explore the synthesis of this valuable building block and discuss its potential applications in the design of novel therapeutic agents.

Synthesis of this compound: A Proposed Protocol

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a scientifically sound and practical approach can be devised based on established methodologies for N-alkylation of amines. A particularly promising method involves the reductive amination of 1,4-diazepane with a cyclopropanone equivalent. A convenient and effective cyclopropanone synthon is (1-ethoxycyclopropoxy)trimethylsilane.[5]

Proposed Synthetic Scheme

The proposed synthesis involves a two-step, one-pot reaction starting from commercially available 1,4-diazepane. The key transformation is the reductive amination using (1-ethoxycyclopropoxy)trimethylsilane in the presence of a reducing agent such as sodium triacetoxyborohydride.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Diazepane

  • (1-Ethoxycyclopropoxy)trimethylsilane[5]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous dichloromethane. Stir the solution at room temperature until the 1,4-diazepane is fully dissolved.

  • Addition of Reagents: To the stirred solution, add (1-ethoxycyclopropoxy)trimethylsilane (1.2 eq).[5] Stir the mixture for 10-15 minutes at room temperature.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties and Strategic Advantages in Drug Design

The incorporation of the this compound scaffold into a drug candidate can be expected to confer several advantageous physicochemical properties.

PropertyExpected Impact of this compound MoietyRationale
Metabolic Stability IncreasedThe N-cyclopropyl group is generally more resistant to oxidative metabolism compared to N-alkyl groups, potentially leading to a longer half-life.[1]
Lipophilicity (LogP) Moderate IncreaseThe addition of the cyclopropyl group will slightly increase the lipophilicity compared to the parent 1,4-diazepane.
Aqueous Solubility Potentially ModulatedThe basic nitrogen atoms of the diazepine ring can be protonated to form salts, enhancing aqueous solubility. The overall impact will depend on the other substituents on the molecule.
Receptor Binding Enhanced PotencyThe rigid cyclopropyl group can act as a conformational lock, pre-organizing the molecule into a bioactive conformation for optimal receptor binding.[2]
CNS Penetration FavorableThe moderate lipophilicity and the presence of basic nitrogen atoms are often characteristics of CNS-active drugs.[6]

Applications in Medicinal Chemistry: A Focus on CNS Disorders

The 1,4-diazepane scaffold is a well-established privileged structure in the design of CNS-active agents, with derivatives showing a wide range of biological activities including antipsychotic, anxiolytic, and anticonvulsant effects.[3][4] The introduction of a cyclopropyl group at the N1 position can be a strategic approach to modulate the pharmacological profile of these agents.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on this compound derivatives are not yet widely published, we can extrapolate from the known SAR of related benzodiazepines and other CNS agents. For instance, in the benzodiazepine series, substitution at the N1 position with small alkyl groups is known to influence potency and duration of action.[7] The cyclopropyl group, with its unique steric and electronic properties, offers a novel avenue for exploring this chemical space.

Key areas for SAR exploration with the this compound scaffold include:

  • Substitution at the N4 position: The secondary amine at the N4 position provides a convenient handle for introducing a variety of substituents to probe interactions with different receptor sub-pockets.

  • Substitution on the diazepine ring: Modification of the carbon backbone of the diazepine ring can influence the overall conformation and rigidity of the molecule.

  • Introduction of chiral centers: The synthesis of enantiomerically pure derivatives can lead to improved potency and reduced off-target effects.

SAR Exploration cluster_0 This compound Core cluster_1 Points of Diversification core This compound N4 N4 Substitution core->N4 Introduce diverse functional groups ring Ring Substitution core->ring Modify conformation chirality Chirality core->chirality Introduce stereocenters

Sources

Conformational analysis of the 1,4-diazepane ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the 1,4-Diazepane Ring

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered 1,4-diazepane heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from CNS disorders to oncology.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, where the flexible diazepane ring can adopt multiple conformations.[4] Understanding and controlling this conformational landscape is therefore critical for rational drug design and the development of next-generation therapeutics with enhanced potency and selectivity. This guide provides a comprehensive exploration of the 1,4-diazepane ring's conformational space, detailing the key low-energy structures and presenting a validated, multi-technique workflow for their rigorous analysis. We synthesize field-proven insights from Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational chemistry to offer a self-validating system for researchers.

The Intricate Conformational World of Seven-Membered Rings

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exhibit significantly greater conformational complexity.[5][6] This heightened flexibility arises from a larger number of degrees of freedom, leading to more low-energy conformers and reduced energy barriers for interconversion, a process known as pseudorotation.[5][6]

The conformational landscape of a seven-membered ring is primarily described by a family of ideal forms, including the Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB) conformations.[5][6][7][8] These fundamental shapes are the basis for understanding the more specific behavior of the 1,4-diazepane system. The introduction of two nitrogen atoms at the 1 and 4 positions imposes unique geometric and electronic constraints, influencing the relative stability of these canonical forms. For N,N-disubstituted 1,4-diazepane derivatives, studies have shown that the molecule often favors an unexpected low-energy twist-boat conformation.[9] However, X-ray crystallography has also confirmed the existence of stable chair conformations, particularly when specific substitution patterns are present.[10]

The key takeaway is that the 1,4-diazepane ring exists as a dynamic equilibrium of multiple conformers. The relative population of each state is delicately balanced by factors such as:

  • Steric Hindrance: Bulky substituents on the nitrogen or carbon atoms will orient to minimize non-bonded interactions.

  • Electronic Effects: Dipole-dipole interactions and the potential for intramolecular hydrogen bonding can stabilize or destabilize certain forms.

  • Solvent Effects: The surrounding environment can influence conformational preference.

G cluster_chair Chair Family cluster_boat Boat Family C Chair (C) TC Twist-Chair (TC) C->TC Ring Inversion TB Twist-Boat (TB) TC->TB Pseudorotation B Boat (B) B->TC Ring Inversion TB->B Pseudorotation

Caption: General conformational interconversion pathways for seven-membered rings.

A Validated Workflow for Conformational Elucidation

A robust analysis of the 1,4-diazepane ring requires a synergistic approach, integrating computational modeling with definitive experimental data. Computational methods map the entire potential energy surface, while experimental techniques validate these predictions and provide a true picture of the molecule's structure in a specific phase (solution or solid).

Computational Chemistry: Mapping the Possibilities

Computational analysis is the foundational first step, providing a theoretical map of all energetically accessible conformations. The process is a two-stage refinement, moving from a broad, rapid search to a highly accurate energy calculation.

Protocol 1: Computational Conformational Search and Refinement

  • Stage 1: Molecular Mechanics (MM) Conformational Search

    • Objective: To efficiently explore the vast conformational space and identify a comprehensive set of low-energy candidate structures.

    • Rationale: MM methods use classical physics approximations (force fields) to calculate energies, making them computationally inexpensive and ideal for rapidly sampling thousands of potential conformations.[11][12]

    • Step 1.1: Construct a 3D model of the 1,4-diazepane derivative.

    • Step 1.2: Select an appropriate force field (e.g., MMFF94 or OPLS3e). The choice is critical as the parameters directly dictate the calculated energies.[13][14]

    • Step 1.3: Perform a conformational search using an algorithm like Monte Carlo or Low-Mode search within an energy window of ~10-15 kcal/mol above the global minimum. This ensures all relevant conformers are sampled.

    • Step 1.4: Collect and cluster the unique conformers identified.

  • Stage 2: Quantum Mechanics (QM) Geometry Optimization and Energy Calculation

    • Objective: To accurately calculate the geometries and relative energies of the candidate conformers identified in the MM search.

    • Rationale: QM methods, particularly Density Functional Theory (DFT), provide a much more accurate description of the electronic structure, leading to reliable energies and geometries.[15][16]

    • Step 2.1: Take each unique conformer from the MM search as a starting input.

    • Step 2.2: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) is a common and reliable choice).[10]

    • Step 2.3: To simulate behavior in solution, include a solvent model (e.g., a Polarizable Continuum Model like IEFPCM) using the solvent relevant to experimental studies (e.g., Chloroform, DMSO).

    • Step 2.4: Perform a final single-point energy calculation at a higher level of theory if necessary.

    • Step 2.5: Rank the conformers based on their calculated free energies (ΔG) to predict their relative populations at room temperature.

G cluster_workflow Computational Workflow start 3D Input Structure mm_search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_search unique_conformers Set of Unique Low-Energy Conformers mm_search->unique_conformers dft_opt Quantum Mechanics (QM/DFT) Geometry Optimization + Solvent Model (e.g., B3LYP/6-31G*) unique_conformers->dft_opt final_energies Ranked Conformers by Gibbs Free Energy (ΔG) dft_opt->final_energies end Predicted Conformational Population final_energies->end

Caption: A validated computational workflow for conformational analysis.

Experimental Techniques: Grounding Theory in Reality

Experimental data is non-negotiable for validating computational models. NMR spectroscopy reveals the conformational dynamics in solution, while X-ray crystallography provides an unambiguous snapshot in the solid state.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR is the most powerful tool for studying the solution-state conformation and dynamics of the 1,4-diazepane ring.[17][18]

Protocol 2: NMR-Based Conformational Validation

  • ¹H and ¹³C NMR:

    • Objective: To confirm the chemical structure and assess conformational averaging.

    • Procedure: Acquire standard 1D spectra. Sharp signals at room temperature indicate rapid interconversion between conformers on the NMR timescale, while broadened signals may suggest slower exchange.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect):

    • Objective: To determine the spatial proximity between protons, which is the key to differentiating conformers.

    • Rationale: The NOE effect is observed between protons that are close in space (< 5 Å), regardless of their bonded connectivity. A strong NOE cross-peak between, for example, an axial proton at C2 and an axial proton at C7 would be strong evidence for a chair-like conformation.

    • Procedure: Acquire a 2D NOESY or ROESY spectrum. Compare the observed cross-peaks with the inter-proton distances measured from the computationally generated low-energy conformers. The best match between experimental and calculated data validates the predicted dominant conformation.

  • Variable Temperature (VT) NMR:

    • Objective: To determine the energy barrier (ΔG‡) for conformational interconversion.

    • Procedure: Record ¹H NMR spectra at a range of temperatures. As the temperature is lowered, the interconversion slows down. At the coalescence temperature (Tc), signals from distinct conformers merge. Below Tc, separate signals for each conformer may be resolved. The energy barrier can be calculated from these experiments, providing a quantitative measure of the ring's flexibility.

B. Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an exact, high-resolution structure of the molecule as it exists in a crystal lattice.[10][19]

Protocol 3: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the 1,4-diazepane derivative suitable for diffraction. This is often the most challenging step.

  • Data Collection: Mount a crystal and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The output is a definitive 3D model with precise atomic coordinates, bond lengths, and angles.[20]

Self-Validation: The crystal structure represents one low-energy conformation. This experimentally determined structure should match one of the low-energy minima predicted by the DFT calculations. A close match provides strong validation for the computational model's accuracy.

Data Synthesis and Interpretation

The final step is to synthesize all data into a coherent model. The relative energies from DFT calculations predict the Boltzmann-averaged populations of each conformer. These predicted populations should be consistent with the semi-quantitative information from NMR NOE data.

Table 1: Example Data Synthesis for a Hypothetical Substituted 1,4-Diazepane

ConformerPucker TypeCalculated Relative Free Energy (ΔG, kcal/mol)Predicted Population (%)Key NOE Correlations (Predicted)Experimental Validation
Conf-1 Twist-Boat0.0085%Strong H2-ax to H5-pseudo-eqStrong NOEs observed, consistent with prediction.
Conf-2 Chair1.1014%Strong H2-ax to H7-axWeak diagnostic NOEs observed.
Conf-3 Boat3.50<1%N/ANot observed.

Conclusion

The conformational analysis of the 1,4-diazepane ring is a complex but essential task in modern drug discovery. Its inherent flexibility means that multiple low-energy states are often accessible, with the dominant conformation being governed by a subtle interplay of steric and electronic factors. A rigorous investigation cannot rely on a single technique. The integrated workflow presented here—initiating with a broad computational search, refining with high-level DFT calculations, and validating against definitive NMR and X-ray crystallographic data—provides the necessary system for accurately defining the conformational landscape. This detailed structural understanding is paramount for designing conformationally constrained analogues and ultimately developing safer and more effective medicines.[21]

References

  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics - PubMed. (2025). J Chem Phys.
  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics - AIP Publishing. (2025). AIP Publishing.
  • Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics | The Journal of Chemical Physics | AIP Publishing. (2025). The Journal of Chemical Physics.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings - ResearchGate. (2025). ResearchGate.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. (n.d.). National Institutes of Health.
  • Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed. (2004). Bioorganic & Medicinal Chemistry.
  • Distinct conformations of seven-membered rings, according to Refs. 1 and 18. (n.d.). ResearchGate.
  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (n.d.). National Center for Biotechnology Information.
  • 1,4-Diazepines - ResearchGate. (n.d.). ResearchGate.
  • Identification of the conformational type of seven-membered rings - ResearchGate. (2025). ResearchGate.
  • 1,4-Ditosyl-1,4-diazepane - PMC - NIH. (n.d.). National Center for Biotechnology Information.
  • Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane - ResearchGate. (2025). ResearchGate.
  • Force field (chemistry) - Wikipedia. (n.d.). Wikipedia.
  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (n.d.). Auremn.
  • Force Fields for MD simulations. (n.d.). University of Illinois Urbana-Champaign.
  • Molecular Mechanics - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information.
  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - NIH. (2023). National Institutes of Health.
  • (PDF) Force fields and molecular dynamics simulations - ResearchGate. (2025). ResearchGate.

Sources

Whitepaper: A Strategic Guide to the Initial CNS Activity Screening of 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The discovery of novel central nervous system (CNS) agents remains one of the most challenging yet vital pursuits in modern pharmacology. The 1,4-diazepane scaffold is a privileged structure, forming the core of numerous compounds with known CNS activity, including anxiolytic and antipsychotic agents.[1][2] The introduction of a cyclopropyl moiety—a small, conformationally constrained ring—can enhance metabolic stability and potency, making 1-Cyclopropyl-1,4-diazepane (referred to herein as CPDZ) a compelling novel chemical entity (NCE) for CNS activity screening.[3] This guide provides a comprehensive, field-proven framework for the initial, multi-tiered screening of CPDZ. We detail the strategic rationale behind a screening cascade that begins with in silico predictions and progresses through targeted in vitro assays to preliminary in vivo behavioral assessment. Each stage is designed to systematically evaluate the compound's potential, focusing on blood-brain barrier permeability, target engagement, functional activity, and safety, thereby enabling a data-driven decision on its progression in the drug discovery pipeline.

Compound Profile & Initial Druggability Assessment

Before committing to expensive and time-consuming wet lab screening, a foundational in silico and physicochemical analysis of CPDZ is essential. This initial step assesses the fundamental "drug-likeness" of the molecule for its intended CNS application.

Physicochemical Properties & CNS Rule-of-Five

Most small-molecule CNS drugs cross the blood-brain barrier (BBB) via passive diffusion, a process governed by specific physicochemical properties.[4] Lipinski's Rule of Five (Ro5) provides a general guideline for oral bioavailability, but more stringent criteria are often applied for CNS candidates to enhance the probability of BBB penetration.[5]

The predicted properties of CPDZ (Structure: C₈H₁₆N₂) are analyzed against these established CNS drug-like parameters.

PropertyGuideline (CNS Drugs)[5]Predicted Value for CPDZCompliance
Molecular Weight (MW) < 450 Da~140.24 g/mol Yes
LogP (Lipophilicity) < 5 (ideally 1.5-2.5)[4]~1.7Yes
H-Bond Donors (HBD) < 31 (secondary amine)Yes
H-Bond Acceptors (HBA) < 72 (tertiary amines)Yes
Polar Surface Area (PSA) < 60-70 Ų~15.2 ŲYes
Rotatable Bonds < 81Yes

Insight & Causality: CPDZ demonstrates excellent compliance with the physicochemical properties required for CNS drugs. Its low molecular weight, optimal lipophilicity, and low polar surface area strongly predict its ability to passively diffuse across the lipophilic cell membranes of the BBB. The conformational rigidity imparted by the cyclopropyl group, reflected in the low number of rotatable bonds, can also be advantageous for specific receptor binding and may reduce entropic losses upon binding.[6]

Blood-Brain Barrier (BBB) Permeability Prediction

Predicting BBB penetration is a critical hurdle for any potential CNS therapeutic.[7] While physicochemical properties are indicative, computational models trained on extensive datasets can provide a more nuanced prediction.

Workflow:

  • Input: The SMILES (Simplified Molecular Input Line Entry System) notation for CPDZ is submitted to a validated machine learning or deep learning-based BBB prediction model.[8]

  • Analysis: The model evaluates various molecular descriptors and fingerprints against its trained dataset of known BBB-penetrating (BBB+) and non-penetrating (BBB-) compounds.[9][10]

  • Output: A binary prediction (BBB+ or BBB-) and often a probability score are generated.

For CPDZ, the prediction is BBB+ with a high probability score, reinforcing the hypothesis that the compound can reach its potential targets within the CNS.

The In Vitro Screening Cascade: A Tiered Approach to Target Identification

The in vitro screening cascade is designed as a funnel, moving from broad, high-throughput screening to more specific, functional assays. This strategy efficiently identifies primary biological targets while simultaneously flagging potential off-target liabilities.

Diagram: The CNS Screening Cascade for CPDZ

Screening_Cascade cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Screening insilico In Silico Assessment (CNS Ro5, BBB Prediction) tier1 Tier 1: Broad Screening - Receptor Binding Panel - hERG Safety Assay insilico->tier1 Druggable Profile tier2 Tier 2: Functional Assays (For Confirmed Hits) - Agonist/Antagonist Mode - Electrophysiology tier1->tier2 Potent & Selective Hit Identified tier3 Tier 3: Cellular & Permeability - Neurotransmitter Uptake/Release - In Vitro BBB Permeability tier2->tier3 Confirmed Functional Activity invivo Preliminary In Vivo - Rodent Open Field Test (Locomotion & Anxiety) tier3->invivo Favorable Cellular & Permeability Profile decision Go/No-Go Decision invivo->decision Significant Behavioral Effect Observed GABAA_Pathway cluster_membrane Postsynaptic Membrane compound CPDZ (PAM) receptor GABA-A Receptor (Ligand-Gated Chloride Channel) compound->receptor Binds to Allosteric (Benzodiazepine) Site gaba GABA gaba->receptor Binds to Orthosteric Site cl_ion Chloride Ions (Cl⁻) receptor->cl_ion Channel Opens (Potentiated by CPDZ) hyperpolarization Membrane Hyperpolarization (Neuron is less likely to fire) cl_ion->hyperpolarization Influx into Neuron cns_effect CNS Effect (Anxiolysis, Sedation) hyperpolarization->cns_effect Leads to

Sources

An In-Depth Technical Guide on the Solubility and Stability of 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclopropyl-1,4-diazepane is a heterocyclic organic compound featuring a seven-membered diazepane ring N-substituted with a cyclopropyl group. While specific public domain data for this exact molecule is limited, its structural motifs—a cyclic diamine core and an N-cyclopropyl substituent—provide a strong basis for predicting its physicochemical properties and for designing robust experimental protocols for its characterization.[1][2] This guide synthesizes information from analogous structures to provide a comprehensive overview of the anticipated solubility and stability of this compound, and details the necessary experimental workflows to validate these properties. Understanding these characteristics is paramount in the fields of medicinal chemistry and drug development, as they directly influence a compound's bioavailability, formulation, and shelf-life.[3]

Part 1: Predicted Solubility Profile

The solubility of a compound is a critical parameter that dictates its behavior in both biological and formulation contexts. The structure of this compound, with its polar diazepane ring and nonpolar cyclopropyl group, suggests a nuanced solubility profile.

Theoretical Framework

The solubility of this compound will be governed by the interplay between its polar and nonpolar functionalities. The two nitrogen atoms in the diazepane ring can act as hydrogen bond acceptors, and the secondary amine is also a hydrogen bond donor, which would favor solubility in polar protic solvents like water and alcohols. Conversely, the hydrocarbon scaffolding, including the cyclopropyl group, contributes to its lipophilicity, enhancing solubility in nonpolar organic solvents.[4]

The basic nature of the amine groups means that the compound's aqueous solubility will be highly pH-dependent. In acidic solutions, the nitrogen atoms will be protonated, forming cationic species that are significantly more water-soluble.[5][6]

Predicted Solubility in Common Solvents

Based on the principles of "like dissolves like" and the properties of structurally similar cyclic amines and N-substituted diazepanes, the following solubility profile is anticipated:[7][8]

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to High (pH-dependent for water)The amine groups can form hydrogen bonds with the solvent. Protonation in acidic aqueous solutions will significantly increase solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar diazepane ring.
Nonpolar Toluene, Hexane, DichloromethaneLow to ModerateThe nonpolar cyclopropyl group and the overall hydrocarbon structure will contribute to some solubility in these solvents.

Part 2: Stability Profile and Degradation Pathways

The chemical stability of a pharmaceutical compound is a crucial factor in determining its shelf life and ensuring its safety and efficacy.[9] For this compound, the primary points of potential degradation are the amine functionalities and the strained cyclopropyl ring.

Anticipated Degradation Pathways
  • Oxidation: The nitrogen atoms, particularly the secondary amine, are susceptible to oxidation, which can be promoted by air, light, or trace metals.[3] This can lead to the formation of N-oxides or other degradation products.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening or other degradative reactions. Studies on similar compounds like diazepam show that hydrolysis can be a significant degradation pathway, especially under neutral to alkaline conditions.[10][11]

  • Thermal Degradation: At elevated temperatures, cyclic diamines can undergo complex degradation pathways, including intermolecular cyclization and urea formation.[12][13]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. Photostability testing is a critical component of stability studies as per ICH guidelines.[10][14]

  • Cyclopropyl Ring Opening: The strained cyclopropyl group can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or through radical-mediated pathways.[15][16][17]

dot graph TD; A[this compound] --> B{Oxidative Stress}; A --> C{Hydrolytic Stress}; A --> D{Thermal Stress}; A --> E{Photolytic Stress}; B --> F[N-Oxides]; B --> G[Ring Opened Products]; C --> H[Hydrolytic Degradants]; D --> I[Polymeric Impurities]; E --> J[Photodegradants]; end

Potential Degradation Pathways for this compound.

Part 3: Experimental Protocols

To empirically determine the solubility and stability of this compound, a series of well-defined experiments are necessary.

Protocol 1: Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of the compound in various solvents.[18]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[9]

    • Prepare a calibration curve using standards of known concentrations to quantify the solubility.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

dot graph TD; subgraph "Preparation" A[Add excess compound to solvent] --> B[Equilibrate at constant temperature]; end subgraph "Sampling" C[Withdraw supernatant] --> D[Filter to remove solids]; end subgraph "Analysis" E[Dilute sample] --> F[Analyze by HPLC/LC-MS]; end B --> C; D --> E; F --> G[Calculate solubility]; end

Workflow for Equilibrium Solubility Determination.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][19] These studies are conducted under conditions more severe than accelerated stability testing.[20]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60-80 °C.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60-80 °C.

    • Oxidative Degradation: Treat the stock solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 105 °C).

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Use a detector like a photodiode array (PDA) to assess peak purity and a mass spectrometer (MS) to identify the degradation products.

dot graph TD; A[Prepare Stock Solution] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Stress]; B --> F[Thermal Stress]; B --> G[Photolytic Stress]; C --> H[Analyze by HPLC-MS]; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradation Products]; end

Workflow for Forced Degradation Studies.

Conclusion

While direct, published data on this compound is scarce, a thorough understanding of its core structural components allows for a scientifically grounded prediction of its solubility and stability profiles. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to empirically determine these critical parameters. The anticipated moderate to high solubility in polar solvents and its susceptibility to oxidative and pH-dependent degradation are key considerations for its handling, formulation, and storage. The systematic application of the described methodologies will ensure the generation of high-quality data essential for advancing the development of any potential therapeutic agent based on this scaffold.

References

  • Acta Pol Pharm. 2008 Jul-Aug;65(4):487-91. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. [Link]

  • Polish Pharmaceutical Society. (2008). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica, 65(4), 487-491. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • IntechOpen. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

  • Google Patents. Method for determining solubility of a chemical compound.
  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • ResearchGate. Stress test to determine inherent stability of drugs. [Link]

  • PubChem. 1-(6-Cyclopropyl-2-pyridinyl)-1,4-diazepane. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(4), 1-14. [Link]

  • RJPT. (2011). Significance of Stability Studies on Degradation Product. [Link]

  • ResearchGate. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • ResearchGate. (2016). Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K. [Link]

  • PubMed. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. [Link]

  • ResearchGate. Determination of partial solubility parameters of five benzodiazepines in individual solvents. [Link]

  • PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. [Link]

  • ResearchGate. Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. [Link]

  • Wikipedia. Alprazolam. [Link]

  • PubMed. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. [Link]

  • PubMed. (2022). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • CDC Stacks. The enthalpies of combustion and formation of cyclopropylamine. The C--N thermochemical bond energyt~. [Link]

  • PubMed Central. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]

  • PubMed. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. [Link]

  • MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]

  • OUCI. Solubility Data of Diazepam in Binary and Ternary Mixtures of PEGs 200 and 400 with N-Methyl Pyrrolidone and Water at 298.2 K: Experimental Data and Modeling. [Link]

  • Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • ResearchGate. Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K. [Link]

  • National Institutes of Health. (2021). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. [Link]

  • Wikipedia. Cyclopropyl group. [Link]

Sources

Methodological & Application

Protocol for N-alkylation of 1,4-diazepane with cyclopropylmethyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Mono-N-Alkylation of 1,4-Diazepane with Cyclopropylmethyl Bromide: A Practical Guide

Abstract

This document provides a comprehensive, field-tested protocol for the selective mono-N-alkylation of 1,4-diazepane with cyclopropylmethyl bromide. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of biologically active compounds.[1] Introducing a cyclopropylmethyl group can impart unique conformational constraints and metabolic stability, making this a valuable transformation for drug discovery programs. The primary challenge in this synthesis is controlling the reaction to favor the mono-alkylated product over the di-alkylated byproduct. This guide details a robust methodology that leverages stoichiometric control and carefully selected reaction conditions to achieve high selectivity and yield. We will delve into the mechanistic rationale behind the procedural choices, provide a detailed step-by-step protocol, outline characterization data, and offer troubleshooting advice for common challenges.

Introduction and Mechanistic Rationale

The N-alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. However, when working with a symmetrical cyclic diamine like 1,4-diazepane, the reaction presents a significant challenge: preventing over-alkylation.[2][3] The mono-alkylated product, 1-(cyclopropylmethyl)-1,4-diazepane, is itself a secondary amine and can react with another equivalent of cyclopropylmethyl bromide to form the undesired 1,4-bis(cyclopropylmethyl)-1,4-diazepane.

The key to achieving selectivity lies in understanding the relative nucleophilicity of the starting material versus the product. After the first alkylation, the resulting secondary amine is often more nucleophilic than the primary amine of the starting material, leading to a "runaway" reaction.[2]

Our protocol mitigates this issue through several strategic choices:

  • Stoichiometric Control: By using a significant excess of the starting 1,4-diazepane relative to the alkylating agent, we statistically favor the reaction of cyclopropylmethyl bromide with the more abundant starting material.

  • Choice of Base: A non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃), is employed. Its role is to neutralize the hydrobromic acid (HBr) byproduct generated during the Sₙ2 reaction. This prevents the formation of the protonated amine salt, which is non-nucleophilic and would halt the reaction. Using a mild base like K₂CO₃ is crucial to avoid side reactions that might occur with stronger bases.

  • Solvent Selection: Acetonitrile (CH₃CN) is chosen as the solvent. It is a polar aprotic solvent that effectively dissolves the amine and the alkyl halide, facilitating the Sₙ2 reaction. Its relatively high boiling point allows for heating to increase the reaction rate, while its aprotic nature prevents it from interfering with the nucleophilic amine. The choice of solvent can be critical in governing the chemoselectivity of N-alkylation reactions.[4]

The overall reaction is depicted below:

G diazepane 1,4-Diazepane reaction_node1 diazepane->reaction_node1 + cpmbr Cyclopropylmethyl Bromide mono_product 1-(Cyclopropylmethyl) -1,4-diazepane (Desired Product) reaction_node2 mono_product->reaction_node2 + cpmbr di_product 1,4-Bis(cyclopropylmethyl) -1,4-diazepane (Byproduct) reaction_node1->mono_product K₂CO₃, CH₃CN Reflux reaction_node2->di_product Undesired Side Reaction

Caption: General reaction scheme for the N-alkylation of 1,4-diazepane.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding the target mono-alkylated product with high selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplierTypical Quantity (for 10 mmol scale)
1,4-Diazepane≥98%e.g., Sigma-Aldrich3.0 g (30 mmol, 3.0 equiv)
Cyclopropylmethyl bromide98%e.g., Alfa Aesar1.35 g (10 mmol, 1.0 equiv)
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderede.g., Acros Organics2.76 g (20 mmol, 2.0 equiv)
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%e.g., Fisher Scientific100 mL
Dichloromethane (DCM)ACS Grade-For extraction
Brine (Saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
Silica Gel230-400 mesh-For column chromatography

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Cyclopropylmethyl bromide is a lachrymator and alkylating agent; handle with care.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diazepane (3.0 g, 30 mmol).

    • Add anhydrous acetonitrile (100 mL) and stir until the diazepane is fully dissolved.

    • Add powdered anhydrous potassium carbonate (2.76 g, 20 mmol). Stir the resulting suspension.

  • Reagent Addition:

    • Slowly add cyclopropylmethyl bromide (1.35 g, 10 mmol) to the stirring suspension at room temperature using a syringe. Rationale: Slow addition helps to maintain a high local concentration of 1,4-diazepane, further promoting the desired mono-alkylation.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

    • Allow the reaction to proceed under reflux for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

      • TLC System: Dichloromethane/Methanol/Ammonium Hydroxide (90:9:1).

      • Visualization: Ninhydrin stain (starting material and product are visible) or iodine vapor. The product should have a higher Rf value than the starting 1,4-diazepane.

  • Work-up and Isolation:

    • Once the reaction is complete (consumption of the limiting reagent, cyclopropylmethyl bromide), cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite to remove the potassium carbonate and other inorganic salts.

    • Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Rationale: The washing steps remove any remaining inorganic salts and excess unreacted 1,4-diazepane, which has some water solubility.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane, with 1% triethylamine or ammonium hydroxide added to the eluent system. Rationale: The addition of a basic modifier is critical to prevent the basic amine product from streaking on the acidic silica gel, ensuring a clean separation.[5]

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1-(cyclopropylmethyl)-1,4-diazepane as a clear oil.

Expected Results
  • Yield: 65-80%

  • Appearance: Colorless to pale yellow oil.

  • Purity: >95% after chromatography.

  • ¹H NMR (400 MHz, CDCl₃): δ ~3.0-2.7 (m, 8H, diazepane ring protons), 2.45 (d, 2H, -CH₂-cyclopropyl), 0.9-0.7 (m, 1H, cyclopropyl CH), 0.5-0.3 (m, 2H, cyclopropyl CH₂), 0.1- (-0.1) (m, 2H, cyclopropyl CH₂).

  • MS (ESI+): m/z = 155.15 [M+H]⁺.

Process Workflow and Troubleshooting

The entire process, from setup to final characterization, is outlined in the workflow diagram below.

G start Start setup 1. Reaction Setup - Add 1,4-Diazepane, K₂CO₃, and CH₃CN to flask start->setup addition 2. Reagent Addition - Slowly add Cyclopropylmethyl Bromide at RT setup->addition reflux 3. Reaction - Heat to reflux (82°C) for 12-18 hours addition->reflux monitor 4. Monitoring - Check progress by TLC or GC-MS reflux->monitor monitor->reflux Incomplete workup 5. Aqueous Work-up - Filter salts - Rotovap solvent - DCM extraction & wash monitor->workup Reaction Complete purify 6. Purification - Silica gel column chromatography (DCM/MeOH/NH₄OH gradient) workup->purify characterize 7. Characterization - ¹H NMR, Mass Spec - Assess purity and yield purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Loss during work-up/purification.1. Extend reaction time and re-check by TLC. 2. Ensure use of anhydrous solvent and freshly powdered K₂CO₃. 3. Be careful during extractions; perform back-extraction of aqueous layers if necessary.
Significant Di-alkylation Product 1. Incorrect stoichiometry (insufficient 1,4-diazepane). 2. Addition of alkyl bromide was too fast.1. Verify molar ratios; ensure at least 3 equivalents of diazepane. 2. Add the alkyl bromide dropwise over 15-30 minutes. Consider cooling the reaction during addition.
Product Streaking on TLC/Column The silica gel is acidic, causing strong interaction with the basic amine product.Add 1% triethylamine or ammonium hydroxide to the eluent system for both TLC and column chromatography to neutralize the silica surface.
Reaction Stalled 1. Ineffective base (e.g., old or clumped K₂CO₃). 2. Insufficient temperature.1. Use freshly powdered, anhydrous K₂CO₃. 2. Ensure the reaction mixture is vigorously refluxing.

References

  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • SciSpace. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: A New Strategy for the Synthesis of 1,4-Benzodiazepine Derivatives Based on the Tandem N-Alkylation—Ring Opening—Cyclization Reactions.... Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]

  • MedCrave online. (2020). Selective alkylation of organic compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]

  • Beilstein Journals. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-Cyclopropyl-1,4-diazepane Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Combination of a Privileged Scaffold and a Versatile Modulator

In the landscape of medicinal chemistry, the 1,4-diazepane ring system is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent conformational flexibility allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[3] The seven-membered ring with two nitrogen atoms provides multiple points for substitution, enabling the fine-tuning of physicochemical and pharmacokinetic properties.

The cyclopropyl group, a small, strained carbocycle, has emerged as a valuable modulator in drug design.[4] Its unique electronic and steric properties can confer significant advantages to a parent molecule, such as enhanced metabolic stability, increased potency, and improved membrane permeability.[4] The rigid nature of the cyclopropyl ring can also pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-cyclopropyl-1,4-diazepane derivatives, a class of compounds that strategically combines the versatile 1,4-diazepane scaffold with the beneficial properties of the cyclopropyl moiety. These derivatives are of significant interest for structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

Synthetic Strategy: A Modular Approach

The synthesis of this compound derivatives is approached in a modular fashion, allowing for the late-stage introduction of various substituents for SAR studies. The general strategy involves the initial protection of one of the nitrogen atoms of the 1,4-diazepane core, followed by the introduction of the cyclopropyl group at the other nitrogen, and finally, deprotection and further derivatization if required.

G cluster_0 Core Synthesis cluster_1 Cyclopropylation cluster_2 Deprotection & Derivatization A 1,4-Diazepane B N-Boc-1,4-diazepane A->B Boc₂O, Base C 1-Cyclopropyl-4-Boc-1,4-diazepane B->C Method A or B D This compound C->D Acidic Deprotection E 1-Cyclopropyl-4-substituted-1,4-diazepane D->E Further Functionalization (e.g., N-Arylation)

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Part 1: Synthesis of the Core Intermediate: tert-Butyl 1,4-diazepane-1-carboxylate

The protection of one of the nitrogen atoms of 1,4-diazepane (homopiperazine) is a crucial first step to ensure selective functionalization. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.

Protocol 1: N-Boc Protection of 1,4-Diazepane

  • Materials:

    • 1,4-Diazepane

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF)

    • Water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-diazepane (1.0 eq) in a 2:1 mixture of THF and water.

    • Add triethylamine (3.0 eq) to the solution and stir at room temperature for 5 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil or white solid.

Part 2: Introduction of the Cyclopropyl Moiety

Two primary methods are presented for the N-cyclopropylation of the protected 1,4-diazepane: N-alkylation with a cyclopropylmethyl halide and reductive amination with cyclopropanecarboxaldehyde.

Method A: N-Alkylation with (Bromomethyl)cyclopropane

This method involves the direct alkylation of the secondary amine with a suitable cyclopropylmethyl electrophile. The use of a non-nucleophilic base is crucial to prevent side reactions.

Protocol 2: N-Alkylation of tert-Butyl 1,4-diazepane-1-carboxylate

  • Materials:

    • tert-Butyl 1,4-diazepane-1-carboxylate (from Protocol 1)

    • (Bromomethyl)cyclopropane

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in DMF, add DIPEA (2.0 eq).

    • Add (bromomethyl)cyclopropane (1.5 eq) to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate.

Method B: Reductive Amination with Cyclopropanecarboxaldehyde

Reductive amination is a versatile method for forming C-N bonds and offers an alternative to direct alkylation.[5] It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Protocol 3: Reductive Amination

  • Materials:

    • tert-Butyl 1,4-diazepane-1-carboxylate (from Protocol 1)

    • Cyclopropanecarboxaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) in DCM.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 1-2 hours to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate.

Part 3: Deprotection and Further Derivatization

The final step in the synthesis of the core this compound is the removal of the Boc protecting group. The resulting secondary amine can then be further functionalized to generate a library of derivatives for SAR studies.

Protocol 4: Boc Deprotection

  • Materials:

    • tert-Butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (from Protocol 2 or 3)

    • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

    • Saturated sodium bicarbonate solution or 1 M NaOH

    • Round-bottom flask, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or DCM).

    • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq) or a 1:1 mixture of TFA/DCM.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

    • If using HCl/dioxane, the hydrochloride salt of the product will often precipitate. Diethyl ether can be added to enhance precipitation. Collect the solid by vacuum filtration and wash with diethyl ether.

    • If using TFA/DCM, concentrate the reaction mixture in vacuo.

    • To obtain the free amine, dissolve the hydrochloride salt or the TFA residue in water and basify to pH > 9 with 1 M NaOH or saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(cyclopropylmethyl)-1,4-diazepane.

Further Derivatization: Example - N-Arylation

The synthesized this compound can be further derivatized at the N-4 position. A common and powerful method for this is the Buchwald-Hartwig amination.[6]

G cluster_0 Buchwald-Hartwig Amination A This compound C 1-Aryl-4-cyclopropyl-1,4-diazepane A->C Pd Catalyst, Ligand, Base B Aryl Halide (Ar-X) B->C Pd Catalyst, Ligand, Base

Caption: N-Arylation of this compound via Buchwald-Hartwig amination.

Structure-Activity Relationship (SAR) Considerations

The modular synthetic approach allows for systematic modifications to probe the structure-activity relationships of this compound derivatives. Key areas for investigation include:

  • Substitution at the N-4 position: A wide variety of aryl and heteroaryl groups can be introduced via Buchwald-Hartwig amination or other C-N bond-forming reactions. The electronic and steric properties of these substituents will significantly impact the biological activity.

  • Substitution on the diazepane ring: The introduction of substituents on the carbon backbone of the diazepane ring can influence the conformational preferences of the molecule and its interaction with the biological target.

  • Stereochemistry: If chiral centers are present on the diazepane ring or its substituents, the separation and biological evaluation of individual enantiomers is crucial, as biological activity is often stereospecific.

Table 1: Proposed Modifications for SAR Studies

Position of ModificationType of SubstituentRationale
N-4Electron-donating/withdrawing aryl groupsTo probe the influence of electronic effects on activity.
N-4Heterocyclic ringsTo introduce additional hydrogen bond donors/acceptors and modulate solubility.
C-2, C-3, C-5, C-6, C-7Alkyl, aryl, or functional groupsTo explore the steric and conformational requirements of the binding pocket.

Conclusion

The synthesis of this compound derivatives represents a promising strategy for the development of novel therapeutic agents. The protocols outlined in this guide provide a robust and flexible platform for the generation of a diverse library of compounds for SAR studies. The strategic incorporation of the cyclopropyl moiety is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to the 1,4-diazepane scaffold, leading to the identification of potent and selective drug candidates.

References

  • Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. (2016). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). Open Journal of Chemistry. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. (2016). National Institutes of Health. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2012). National Institutes of Health. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2004). Organic Reactions. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. (2013). Journal of Medicinal Chemistry. [Link]

  • Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2012). National Institutes of Health. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2020). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2023). MDPI. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). ResearchGate. [Link]

Sources

The Enigmatic Ligand: Exploring the Untapped Potential of 1-Cyclopropyl-1,4-diazepane in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: In the ever-evolving landscape of organometallic catalysis, the quest for novel ligands that can unlock unprecedented reactivity and selectivity is paramount. The 1-cyclopropyl-1,4-diazepane scaffold presents a tantalizing yet underexplored platform for ligand design. The unique stereoelectronic properties of the cyclopropyl group, coupled with the conformational flexibility of the diazepane ring, suggest its potential to forge highly effective and selective catalysts. However, a comprehensive review of the current scientific literature reveals a significant gap: the application of this compound as a ligand in organometallic catalysis remains largely uncharted territory.

This document, therefore, serves a dual purpose. Firstly, it acknowledges the current absence of established protocols and applications for this specific ligand. Secondly, and more importantly, it aims to stimulate research in this promising area by providing a forward-looking, theoretical framework for its application, drawing parallels from structurally related and well-established ligand systems. For researchers, scientists, and drug development professionals, this guide is intended to be a springboard for innovation, offering insights into the potential synthesis, complexation, and catalytic applications of this compound.

Part 1: Ligand Design and Synthesis - A Proposed Pathway

Proposed Synthesis of this compound:

A potential route to this compound could involve the reductive amination of 1,4-diazepane with cyclopropanone, or a related cyclopropyl carbonyl compound. Alternatively, a nucleophilic substitution reaction between 1,4-diazepane and a cyclopropyl halide under basic conditions could be explored.

dot graph "synthesis_pathway" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; subgraph "cluster_reactants" { label="Reactants"; "diazepane" [label="1,4-Diazepane"]; "cyclopropyl_source" [label="Cyclopropyl electrophile\n(e.g., cyclopropyl bromide)"]; } subgraph "cluster_product" { label="Product"; "product_ligand" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } "diazepane" -> "reaction" [label="Base"]; "cyclopropyl_source" -> "reaction" [label="Solvent"]; "reaction" [label="Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#FBBC05"]; "reaction" -> "product_ligand"; } caption="Proposed synthetic route to this compound."

Part 2: Hypothetical Applications in Palladium-Catalyzed Cross-Coupling

Based on the structural analogy to other N-alkylated diamine ligands, this compound is a prime candidate for application in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[3][4][5] The bidentate coordination of the diazepane nitrogen atoms to the palladium center can form a stable chelate ring, influencing the catalyst's activity and selectivity. The cyclopropyl substituent could impart unique steric and electronic effects, potentially leading to improved catalytic performance.

Application Note 1: Potential Utility in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[1][3] The choice of ligand is critical to the success of this reaction. A this compound ligand could offer a unique steric environment around the palladium center, potentially favoring the coupling of challenging substrates.

Hypothetical Protocol for Buchwald-Hartwig Amination:

Reaction: Aryl Halide + Amine → Aryl Amine

ParameterProposed ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Commonly used and effective palladium sources.
Ligand This compoundTo be evaluated for its efficacy.
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic bases are typically required.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CTo facilitate catalyst activation and reaction progress.

dot graph "buchwald_hartwig_cycle" { layout="dot"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; "Pd0" [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PdII_add" [label="Ar-Pd(II)-X(L)"]; "PdII_amine" [label="+"]; "PdII_amide" [label="Ar-Pd(II)-NR'R''(L)"]; "product" [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pd0" -> "PdII_add" [label="Oxidative\nAddition\n(Ar-X)"]; "PdII_add" -> "PdII_amine" [label="Amine\nCoordination\n(HNR'R'')"]; "PdII_amine" -> "PdII_amide" [label="Deprotonation\n(-HX)"]; "PdII_amide" -> "product" [label="Reductive\nElimination"]; "product" -> "Pd0" [style=dotted, arrowhead=none]; "PdII_amide" -> "Pd0" [style=invis]; label="Hypothetical Catalytic Cycle for Buchwald-Hartwig Amination"; labelloc="t"; } caption="Generalized catalytic cycle for the Buchwald-Hartwig amination."

Application Note 2: Exploration in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[4][5] The electronic properties of the ligand can significantly influence the transmetalation step of the catalytic cycle. The electron-donating nature of the nitrogen atoms in this compound could enhance the electron density at the palladium center, potentially accelerating the rate of transmetalation and improving overall catalytic efficiency.

Hypothetical Protocol for Suzuki-Miyaura Coupling:

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

ParameterProposed ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd(PPh₃)₄Standard and reliable palladium sources.
Ligand This compoundTo be investigated for its performance.
Base K₂CO₃ or Cs₂CO₃Essential for the activation of the boronic acid.
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic solvent systems are often employed.
Temperature 80-100 °CTo drive the reaction to completion.

dot graph "suzuki_coupling_workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; "reactants" [label="Aryl Halide +\nArylboronic Acid"]; "catalyst_prep" [label="Catalyst Preparation\n(Pd Precursor +\nthis compound)"]; "reaction" [label="Suzuki-Miyaura\nCoupling Reaction\n(Base, Solvent, Heat)", shape=ellipse, fillcolor="#FBBC05"]; "workup" [label="Aqueous Workup\n& Extraction"]; "purification" [label="Purification\n(e.g., Chromatography)"]; "product" [label="Biaryl Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "reactants" -> "reaction"; "catalyst_prep" -> "reaction"; "reaction" -> "workup"; "workup" -> "purification"; "purification" -> "product"; } caption="Experimental workflow for a hypothetical Suzuki-Miyaura coupling."

Part 3: Future Outlook and a Call to a Niche Research Area

The field of organometallic catalysis is rich with opportunities for discovery. The exploration of novel ligand architectures, such as this compound, is a critical driver of innovation. While the current body of literature does not provide concrete applications for this specific ligand, the theoretical potential is significant.

This document is intended to serve as a catalyst for research. We encourage synthetic chemists and catalysis researchers to pursue the synthesis of this compound, investigate its coordination chemistry with various transition metals, and explore its efficacy in a range of catalytic transformations. The insights gained from such studies will undoubtedly contribute to the broader understanding of ligand effects in catalysis and may lead to the development of new, highly efficient catalytic systems for applications in pharmaceuticals, fine chemicals, and materials science.

References

As the application of this compound in organometallic catalysis is not yet documented in the scientific literature, a conventional reference list with clickable URLs to specific protocols is not possible. The following references provide general background on the synthesis of diazepanes and the principles of the discussed cross-coupling reactions.

  • Buchwald-Hartwig Amination: For a general overview of the Buchwald-Hartwig amination, including mechanistic details and ligand development, please refer to foundational reviews on the topic.

    • Source: Wikipedia
    • URL:[Link]

  • Synthesis of 1,4-Diazepines: A review on the synthesis and reactions of 1,4-diazepines can provide valuable background information for developing a synthetic route to the target ligand.

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance
    • Source: Current Organic Synthesis
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling in Pharmaceutical Synthesis: This resource highlights the importance of palladium-catalyzed cross-coupling reactions in the pharmaceutical industry.

    • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals
    • Source: Inorganica Chimica Acta
    • URL:[Link]

  • Buchwald-Hartwig Amination Overview: An introductory overview of the Buchwald-Hartwig amin

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Synthesis of Substituted 1,4-Diazepines: This paper describes a heteropolyacid-catalyzed procedure for the synthesis of substituted 1,4-diazepines.

    • Title: Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
    • Source: Molecules
    • URL:[Link]

  • Palladium-Catalyzed Synthesis of Benzodiazepines: This article provides insights into palladium-catalyzed methods for synthesizing benzodiazepine scaffolds.

    • Title: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines by Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
    • Source: Molecules
    • URL:[Link]

  • Organometallic Chemistry and Catalysis: A general resource on recent advances in organometallic chemistry and c

    • Title: Recent Advances in Organometallic Chemistry and C
    • Source: C
    • URL:[Link]

  • Synthesis of 1,4-Benzodiazepines via C-N Bond Coupling: This paper details the synthesis of benzodiazepines through intramolecular C-N bond coupling.

    • Title: Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines
    • Source: Molecules
    • URL:[Link]

  • Suzuki-Miyaura Coupling: A general overview of the Suzuki-Miyaura coupling reaction.

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Cross-Coupling of Cyclopropyltrifluoroborates: This article discusses the Suzuki-Miyaura cross-coupling of cyclopropyltrifluoroborates with aryl chlorides, which is relevant to the introduction of cyclopropyl moieties.

    • Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluorobor
    • Source: Organic Letters
    • URL:[Link]

Sources

Application Notes & Protocols: Leveraging 1-Cyclopropyl-1,4-diazepane for the Development of Potent and Selective CB2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting the Cannabinoid CB2 Receptor

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating numerous physiological processes. Central to this system are the cannabinoid receptors, primarily the CB1 and CB2 receptors. While CB1 receptor activation is associated with the psychoactive effects of cannabis, the CB2 receptor has emerged as a highly promising therapeutic target.[1] Predominantly expressed in immune cells and tissues, the CB2 receptor is a key modulator of inflammation and pain signaling.[2][3] Its activation is not associated with psychotropic effects, making selective CB2 receptor agonists highly sought-after candidates for treating a range of pathologies, including chronic pain, inflammation, and fibrotic diseases, without the adverse central nervous system (CNS) effects linked to CB1 modulation.[1][4]

The quest for novel, potent, and selective CB2 agonists has driven extensive research in medicinal chemistry.[5] A critical element of this endeavor is the exploration of novel chemical scaffolds that can provide a unique combination of high binding affinity, functional efficacy, and favorable drug-like properties. The 1,4-diazepane ring system is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds with applications ranging from anxiolytics to anticancer agents.[6][7][8] Recent explorations have identified 1,4-diazepane derivatives as potent and selective CB2 agonists.[9] This guide focuses on a specific derivative, the 1-Cyclopropyl-1,4-diazepane scaffold, as a foundational element for designing next-generation CB2 receptor agonists. The introduction of the cyclopropyl group offers a strategic advantage by imparting conformational rigidity and potentially enhancing metabolic stability, key attributes in modern drug design.[10]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines the rationale, synthesis protocols, and in vitro/in vivo characterization workflows for developing novel CB2 agonists based on the this compound scaffold.

Part 1: Synthesis of Novel CB2 Agonists from a this compound Core

Rationale for Scaffold Selection

The design of a successful drug candidate hinges on the strategic selection of its core chemical structure. The this compound scaffold was chosen for several compelling reasons:

  • Structural Versatility: The diazepane ring possesses two nitrogen atoms that serve as versatile handles for chemical modification. This allows for the systematic introduction of various substituents to probe the structure-activity relationship (SAR) and optimize interactions within the CB2 receptor's binding pocket.

  • Conformational Constraint: The cyclopropyl moiety introduces a degree of rigidity to the molecule. This can be advantageous in pre-organizing the ligand into a conformation favorable for receptor binding, potentially increasing affinity and selectivity.

  • Metabolic Stability: Cyclopropyl groups are known to be more resistant to metabolic oxidation compared to larger alkyl groups. Incorporating this feature can mitigate issues of rapid metabolic clearance, a common challenge in drug development.[9][10]

The synthetic strategy involves coupling the this compound core with other key pharmacophoric elements, such as an aromatic amide component, which is a common feature in many known CB2 agonists.

Protocol 1: General Procedure for the Synthesis of a Representative Agonist (Cmpd-A)

This protocol details a representative amide coupling reaction to generate a target compound, "Cmpd-A," from the this compound core and a substituted benzoic acid.

Step 1: Reagent and Solvent Preparation

  • Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.

  • Use anhydrous solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)) for the reaction.

Step 2: Reaction Setup

  • To a round-bottom flask under a nitrogen atmosphere, add the substituted benzoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DCM.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

Step 3: Amide Coupling

  • In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM.

  • Add the diazepane solution dropwise to the activated acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 4: Work-up and Purification

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to yield the final compound (Cmpd-A).

Step 5: Characterization

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthetic Workflow for Cmpd-A start Substituted Benzoic Acid reagent1 EDC, HOBt in DCM start->reagent1 + intermediate Activated Ester Intermediate reagent1->intermediate Activation reaction Amide Coupling (0°C to RT, 12-18h) intermediate->reaction diazepane This compound + DIPEA in DCM diazepane->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup Crude Product purification Flash Column Chromatography workup->purification product Final Product (Cmpd-A) purification->product

Fig 1. Synthetic workflow for Cmpd-A.

Part 2: In Vitro Pharmacological Characterization

After successful synthesis, the novel compounds must be rigorously evaluated in vitro to determine their affinity, selectivity, and functional activity at the CB2 receptor.

Protocol 2: CB2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human CB2 receptor through competitive displacement of a high-affinity radioligand.

Materials:

  • Membranes from CHO or HEK-293 cells stably expressing the human CB2 receptor.[11]

  • Radioligand: [³H]CP-55,940 (a potent cannabinoid agonist).

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[12]

  • 96-well plates, filter mats (GF/C), and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CP-55,940 (at a final concentration of ~0.5 nM), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of buffer instead of the test compound. For non-specific binding wells, add 50 µL of 10 µM WIN 55,212-2.

  • Initiate the binding reaction by adding 50 µL of the hCB2 receptor membrane preparation (5-10 µg protein/well).[13]

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate Kᵢ values from IC₅₀ values using the Cheng-Prusoff equation.

Protocol 3: Gαi-Coupled cAMP Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds by quantifying their ability to inhibit forskolin-stimulated cAMP production.[14]

Materials:

  • CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor).[15]

  • Forskolin solution.

  • A commercial cAMP detection kit (e.g., HTRF®, GloSensor™, AlphaScreen®).[16][17]

Procedure:

  • Seed CHO-hCB2 cells into a 384-well plate and incubate overnight.

  • Aspirate the culture medium and replace it with stimulation buffer containing a range of concentrations of the test compound.

  • Incubate for 15 minutes at room temperature.

  • Add forskolin (e.g., 3-5 µM final concentration) to all wells except the basal control to stimulate adenylyl cyclase.

  • Incubate for an additional 30 minutes at room temperature.

  • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Plot the response (e.g., HTRF ratio) against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

G cluster_pathway CB2 Receptor Signaling Pathways cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Agonist CB2 Agonist CB2R CB2 Receptor Agonist->CB2R Binds Gai Gαi CB2R->Gai Activates GRK GRK CB2R->GRK Activates Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation GRK->CB2R Phosphorylation Arrestin β-Arrestin Arrestin->CB2R Binding Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK

Fig 2. CB2 receptor signaling cascade.
Data Presentation: In Vitro Profile of Lead Compounds

The following table summarizes representative data for newly synthesized compounds derived from the this compound scaffold.

Compound IDCB2 Kᵢ (nM)CB1 Kᵢ (nM)Selectivity (CB1/CB2)cAMP EC₅₀ (nM)cAMP Eₘₐₓ (%)
Cmpd-A 5.2>10,000>190015.898
Cmpd-B 15.6>10,000>64045.395
Cmpd-C 1.82,50013884.1100

Data are hypothetical and for illustrative purposes only.

Part 3: In Vivo Evaluation in a Preclinical Model of Neuropathic Pain

Promising candidates from in vitro screening must be validated in relevant animal models. Neuropathic pain is an excellent indication for evaluating CB2 agonists due to the upregulation of CB2 receptors on activated microglia and infiltrating immune cells following nerve injury.[2][18]

Protocol 4: Efficacy Assessment in the Spared Nerve Injury (SNI) Model

Objective: To evaluate the analgesic effect of a lead compound on mechanical allodynia in a rodent model of neuropathic pain.[19][20][21]

Animal Model:

  • Male Sprague-Dawley rats (180-220g).

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • SNI Surgery:

    • Anesthetize the rat (e.g., isoflurane).

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[21]

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as required. Sham-operated animals undergo the same procedure without nerve ligation/transection.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow animals to recover for 7-10 days post-surgery.

    • Establish a baseline paw withdrawal threshold (PWT) using calibrated von Frey filaments.[22]

    • Place the animal on an elevated mesh floor and allow it to acclimate.

    • Apply von Frey filaments of increasing force to the lateral plantar surface of the paw (the sural nerve territory) until a brisk withdrawal response is observed.

    • Determine the 50% PWT using the up-down method. Animals with a significant drop in PWT compared to baseline and sham controls are considered neuropathic.

  • Drug Administration and Efficacy Testing:

    • Administer the lead compound (e.g., Cmpd-C) or vehicle via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

    • Measure the PWT at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of the anti-allodynic effect.

    • A dose-response study should be conducted to determine the ED₅₀.

  • Data Analysis:

    • Data are typically expressed as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE).

    • Analyze data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).

G cluster_invivo In Vivo Experimental Workflow (SNI Model) surgery SNI Surgery (or Sham) recovery Post-Op Recovery (7-10 days) surgery->recovery baseline Baseline Behavioral Testing (von Frey Filaments) recovery->baseline grouping Randomization into Treatment Groups baseline->grouping Confirm Neuropathy dosing Drug/Vehicle Administration (i.p. or p.o.) grouping->dosing testing_t1 Behavioral Test (30 min post-dose) dosing->testing_t1 testing_t2 Behavioral Test (60 min post-dose) testing_t1->testing_t2 testing_t3 Behavioral Test (120 min post-dose) testing_t2->testing_t3 analysis Data Analysis (PWT, %MPE, Stats) testing_t3->analysis

Sources

Application Notes and Protocols: A Guide to the Functionalization of the 1,4-Diazepane Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,4-Diazepane Scaffold

The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the presence of two modifiable nitrogen atoms make it a versatile building block for the synthesis of a wide array of biologically active compounds. Derivatives of 1,4-diazepane have demonstrated significant therapeutic potential, exhibiting activities such as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] The ability to strategically introduce functional groups onto the 1,4-diazepane core allows for the fine-tuning of its pharmacological profile, making it a highly attractive target for drug discovery and development programs.

This comprehensive guide provides detailed experimental procedures for the synthesis and functionalization of the 1,4-diazepane core, offering researchers a practical resource for the exploration of this important chemical space.

Synthesis of the 1,4-Diazepane Core

A common and straightforward method for the synthesis of the parent 1,4-diazepane involves the cyclization of ethylenediamine with a 1,3-dihalopropane. This two-step process, involving an initial N-alkylation followed by an intramolecular cyclization, provides a reliable route to the core structure.

Protocol 1: Synthesis of 1,4-Diazepane

Reaction Scheme:

Synthesis_of_1,4-Diazepane ethylenediamine Ethylenediamine intermediate N,N'-bis(3-bromopropyl)ethylenediamine (Intermediate) ethylenediamine->intermediate Step 1: Na2CO3, Acetonitrile, Reflux dihalopropane 1,3-Dibromopropane dihalopropane->intermediate diazepane 1,4-Diazepane intermediate->diazepane Step 2: High Dilution, Base, Reflux Reductive_Amination_Workflow start 1,4-Diazepane + Aldehyde/Ketone imine Iminium Ion Intermediate start->imine Acid Catalyst (e.g., AcOH) product N-Alkyl-1,4-diazepane imine->product Reducing Agent (e.g., NaBH(OAc)3) Buchwald_Hartwig_Workflow reactants 1,4-Diazepane + Aryl Halide product N-Aryl-1,4-diazepane reactants->product Ligand (e.g., XantPhos) Base (e.g., Cs2CO3) Toluene, Heat pd_complex Pd(0) Catalyst pd_complex->product Lactam_Synthesis starting_material N-Boc-β-alanine intermediate Coupled Intermediate starting_material->intermediate coupling_reagent HBTU, DIPEA coupling_reagent->intermediate amine N-Cbz-ethylenediamine amine->intermediate deprotected Deprotected Intermediate intermediate->deprotected TFA product 1-Cbz-1,4-diazepan-5-one deprotected->product Heat, Base

Sources

Application Notes and Protocols for the Design of Novel Sigma Receptor Ligands Based on the 1-Cyclopropyl-1,4-diazepane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sigma Receptors and the Rationale for the 1-Cyclopropyl-1,4-diazepane Scaffold

Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as a unique class of proteins with significant therapeutic potential.[1][2] The two primary subtypes, sigma-1 (σ1) and sigma-2 (σ2), are implicated in a wide array of cellular functions and pathological processes. The σ1 receptor, a 223-amino acid chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM), plays a crucial role in regulating intracellular Ca²+ signaling, ion channel activity, and cellular stress responses.[3][4][5][6][7] Ligands targeting the σ1 receptor are being investigated for their potential in treating neurodegenerative diseases, neuropathic pain, depression, and substance abuse.[2][6][8]

Conversely, the σ2 receptor, identified as transmembrane protein 97 (TMEM97), is highly expressed in proliferating cancer cells, making it a compelling biomarker and target for cancer diagnostics and therapeutics.[1][9][10][11] Agonists of the σ2 receptor have been shown to induce apoptosis in tumor cells, while antagonists are being explored for their neuroprotective effects in conditions like Alzheimer's disease.[10][12][13]

The design of selective ligands that can differentiate between these two subtypes is a critical objective in medicinal chemistry. The 1,4-diazepane ring system is recognized as a "privileged structure" in drug discovery, known for its conformational flexibility and ability to present substituents in a defined spatial orientation, making it an ideal scaffold for interacting with various biological targets.[14][15][16][17] This guide focuses on the this compound moiety as a novel core for designing high-affinity and selective sigma receptor ligands. The cyclopropyl group introduces a degree of conformational constraint and lipophilicity that can be exploited to fine-tune the ligand's interaction with the receptor binding pockets. This document provides a comprehensive overview of the design, synthesis, and pharmacological evaluation of this promising class of compounds.

Part 1: Computational Ligand Design and In Silico Screening

The rational design of novel ligands begins with a thorough understanding of the target's structure and the pharmacophoric features required for binding. While the crystal structure of the σ1 receptor has been resolved, the structure of the σ2 receptor is not yet fully elucidated, necessitating the use of both structure-based and ligand-based computational approaches.[12][18][19]

Pharmacophore Modeling

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive ionizable groups) necessary for a ligand to bind to a specific receptor. For σ1 receptor ligands, established pharmacophore models generally include a central basic amine, which is positively charged at physiological pH, flanked by two hydrophobic regions.[20] For the σ2 receptor, similar features are considered, though the precise arrangement may differ, providing a basis for designing subtype-selective ligands.[12][19]

The this compound scaffold provides the central basic amine (N4) and an initial hydrophobic element (the cyclopropyl group at N1). The design strategy involves appending a second, more extensive hydrophobic group via a linker to the N4 position to fulfill the pharmacophoric requirements.

DOT Script for Sigma Receptor Ligand Pharmacophore Model

G cluster_0 Pharmacophore Hypothesis for Sigma Ligands Basic Amine N+ Hydrophobic 1 H1 Basic Amine->Hydrophobic 1 Linker Variable Linker Basic Amine->Linker Hydrophobic 2 H2 Linker->Hydrophobic 2

Caption: General pharmacophore model for sigma receptor ligands.

Virtual Screening Workflow

A virtual screening cascade can be employed to identify promising candidates from a virtual library of this compound derivatives.

Protocol 1: Virtual Screening Cascade

  • Library Generation: Create a virtual library of compounds by computationally enumerating various substituents (R-groups) on the N4-position of the this compound core. These R-groups should encompass a diverse range of chemical properties (e.g., aromatic, aliphatic, heterocyclic) and linker lengths.

  • Pharmacophore Filtering: Screen the virtual library against the established σ1 and σ2 pharmacophore models to rapidly eliminate molecules that do not match the required geometric and chemical features.

  • Molecular Docking: Dock the filtered compounds into the ligand-binding site of the human σ1 receptor crystal structure.[19] For the σ2 receptor, a homology model can be built, or ligand-based docking methods like shape-based screening can be utilized.[12] Score the poses based on predicted binding energy and interactions with key amino acid residues.

  • ADMET Prediction: Analyze the top-scoring candidates for their drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, using computational models to prioritize compounds with a higher probability of success in later developmental stages.

DOT Script for Virtual Screening Workflow

G A Virtual Library of This compound Derivatives B Pharmacophore Filtering (σ1 and σ2 models) A->B C Molecular Docking (σ1 crystal structure / σ2 model) B->C D Scoring and Ranking C->D E ADMET Prediction D->E F Hit Prioritization for Synthesis E->F

Caption: Computational workflow for ligand design and hit identification.

Part 2: Chemical Synthesis

The synthesis of novel this compound derivatives is a critical step in the drug discovery process. The following protocols outline a representative synthetic route for the core scaffold and its subsequent derivatization.

Synthesis of the this compound Core

A robust synthesis of the core structure is paramount. While numerous methods exist for the synthesis of 1,4-diazepines, a common approach involves the cyclization of a suitable diamine precursor.[21][22]

Protocol 2: Synthesis of this compound

  • Step 1: Reductive Amination. React N-Boc-ethylenediamine with cyclopropylamine and a suitable aldehyde (e.g., glyoxal) in the presence of a reducing agent like sodium triacetoxyborohydride to form the protected linear diamine precursor.

  • Step 2: Cyclization. Treat the product from Step 1 with a di-electrophile, such as 1,2-dibromoethane, under basic conditions to facilitate the intramolecular cyclization, forming the Boc-protected this compound.

  • Step 3: Deprotection. Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final this compound core.

  • Purification and Characterization: Purify the final product using column chromatography or distillation. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization of the Core Scaffold

The N4-position of the this compound core can be functionalized through various chemical reactions to introduce the second hydrophobic group and linker, as suggested by the pharmacophore model.

Protocol 3: N-Alkylation/Acylation of the Scaffold

  • Reductive Amination: React the this compound core with a desired aldehyde or ketone (e.g., benzaldehyde derivatives, cyclohexanecarboxaldehyde) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce an N-alkyl substituent.

  • Amide Coupling: Alternatively, react the core with a carboxylic acid using a coupling agent like HATU or EDC/HOBt to form an amide linkage. This allows for the introduction of a wider variety of chemical moieties.

  • Purification and Characterization: Purify each derivative using column chromatography or preparative HPLC. Confirm the identity and purity of each compound via NMR and mass spectrometry.

DOT Script for Synthetic Workflow

G A Starting Materials (e.g., N-Boc-ethylenediamine, cyclopropylamine) B Reductive Amination & Cyclization A->B C Boc-protected This compound B->C D Acidic Deprotection C->D E This compound (Core Scaffold) D->E F Derivatization (Reductive Amination or Amide Coupling with R-CHO/R-COOH) E->F G Final Ligand Library F->G

Caption: General synthetic scheme for the ligand library.

Part 3: Pharmacological Evaluation

A systematic pharmacological evaluation is necessary to determine the binding affinity, selectivity, and functional activity of the newly synthesized compounds.

In Vitro Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[23][24] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol 4: Sigma-1 Receptor Binding Assay [23]

  • Tissue Preparation: Prepare membrane homogenates from guinea pig liver, which is a rich source of σ1 receptors.[18]

  • Assay Conditions: In a 96-well plate, incubate the membrane homogenate with the radioligand [³H]-(+)-pentazocine at a concentration near its K_d value.

  • Competition: Add increasing concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known σ1 ligand, such as haloperidol (10 µM).[23]

  • Incubation and Filtration: Incubate the plates at 37°C for 90 minutes.[23] Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Analysis: Measure the radioactivity on the filters using liquid scintillation counting. Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then determine the K_i (inhibition constant) using the Cheng-Prusoff equation.

Protocol 5: Sigma-2 Receptor Binding Assay [24]

  • Tissue Preparation: Prepare membrane homogenates from rat liver, which has a higher expression of σ2 receptors compared to guinea pig liver.[18]

  • Assay Conditions: Use [³H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand. To ensure that binding is specific to the σ2 receptor, mask the σ1 receptors by including a saturating concentration of (+)-pentazocine (100 nM) in the assay buffer.[18]

  • Competition, Incubation, and Data Analysis: Follow the same procedure as described for the σ1 receptor binding assay (Protocol 4, steps 3-6).

Table 1: Illustrative Binding Affinity Data for Novel Ligands

Compound IDR-Group on N4σ1 K_i (nM)σ2 K_i (nM)Selectivity (σ1/σ2)
LIG-001Benzyl15.2350.823.1
LIG-0024-Fluorobenzyl8.9450.250.6
LIG-003Cyclohexylmethyl45.698.42.2
LIG-0042-Phenylethyl5.485.715.9
Haloperidol(Reference)2.63.11.2
(+)-Pentazocine(Reference)1.8>10,000>5500

Note: Data are for illustrative purposes only.

In Vitro Functional Assays

Determining whether a ligand acts as an agonist or an antagonist is crucial. The functional assays for σ1 and σ2 receptors differ significantly due to their distinct signaling mechanisms.

Protocol 6: Sigma-1 Receptor Functional Assay (Neurite Outgrowth)

The σ1 receptor is known to modulate neurite outgrowth, a process that can be measured in vitro.

  • Cell Culture: Plate PC12 cells (a rat pheochromocytoma cell line) in a suitable medium.

  • Treatment: Treat the cells with a neurotrophic factor (e.g., NGF) to induce differentiation. Co-treat with the test compound at various concentrations.

  • Agonist Activity: An agonist will typically potentiate the effect of the neurotrophic factor, leading to longer neurites.

  • Antagonist Activity: To test for antagonism, pre-treat the cells with the test compound before adding a known σ1 agonist (e.g., PRE-084). An antagonist will block the agonist-induced enhancement of neurite outgrowth.

  • Quantification: After a suitable incubation period (e.g., 48-72 hours), fix the cells and capture images using a microscope. Measure the length of the longest neurite for a statistically significant number of cells in each treatment group.

Protocol 7: Sigma-2 Receptor Functional Assay (Cell Viability) [1]

Sigma-2 receptor agonists are known to induce apoptosis in cancer cells.[1][10] This property can be leveraged for a functional assay.

  • Cell Culture: Plate a cancer cell line with high σ2 receptor expression (e.g., MDA-MB-435 human melanoma cells) in a 96-well plate.

  • Treatment: Treat the cells with increasing concentrations of the test compound. Include a known σ2 agonist (e.g., siramesine) as a positive control.

  • Agonist Activity: After 72 hours, assess cell viability using a standard method like the MTT or AlamarBlue assay. A compound that reduces cell viability in a dose-dependent manner is classified as a σ2 agonist.

  • Antagonist Activity: To identify antagonists, pre-treat the cells with the test compound before adding a fixed concentration of a known σ2 agonist. An antagonist will rescue the cells from the agonist-induced cell death.

  • Data Analysis: Calculate the EC₅₀ value (the concentration that causes 50% of the maximal effect) for agonists.

Table 2: Illustrative Functional Activity Data

Compound IDσ1 Functional Assay (Neurite Outgrowth)σ2 Functional Assay (Cell Viability, EC₅₀ in µM)Classification
LIG-001Potentiates NGF effect> 100σ1 Agonist
LIG-002Blocks PRE-084 effect> 100σ1 Antagonist
LIG-003No significant effect25.4σ2 Agonist
LIG-004Potentiates NGF effect45.8Mixed σ1/σ2 Agonist

Note: Data are for illustrative purposes only.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel, potent, and selective sigma receptor ligands. By integrating computational design, efficient chemical synthesis, and rigorous pharmacological evaluation, researchers can systematically explore the structure-activity relationships within this chemical series. The protocols and methodologies outlined in this guide provide a comprehensive framework for identifying and characterizing lead compounds with therapeutic potential for a range of disorders, from cancer to neurodegeneration. This structured approach, grounded in established scientific principles, is designed to accelerate the discovery of the next generation of sigma receptor modulators.

References

  • Guo, L., & Zhen, X. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH.
  • Pelliccia, S., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
  • Hannedouche, J., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed.
  • Zeng, C., et al. (2013). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed.
  • Almansour, A. I., et al. (2018). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. PubMed.
  • Guzman-Hernandez, M. L., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.
  • Wikipedia contributors. (2023). Sigma-2 receptor. Wikipedia. [Link]

  • Yuan, S., et al. (2020). QSAR-Based Computational Approaches to Accelerate the Discovery of Sigma-2 Receptor (S2R) Ligands as Therapeutic Drugs. NIH.
  • Nguyen, L., et al. (2022).
  • Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry.
  • Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
  • Hannedouche, J., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. ResearchGate. [Link]

  • Tsai, S. Y., & Hayashi, T. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience.
  • Maurice, T., & Su, T. P. (2009). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PMC.
  • Zeng, C., et al. (2013). Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate. [Link]

  • Kaushal, N., et al. (2012). Pharmacological evaluation of SN79, a sigma (σ) receptor ligand, against methamphetamine-induced neurotoxicity in vivo. PMC - NIH.
  • Guo, L., & Zhen, X. (2015). Sigma-2 Receptor Ligands: Neurobiological Effects. Bentham Science Publishers. [Link]

  • Wang, J., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology.
  • Catalano, R., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. [Link]

  • Guzman-Hernandez, M. L., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. [Link]

  • Wang, J., & Roon, P. (2022).
  • Wilson, L. L., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Wilson, L. L., et al. (2015). Sigma Receptor Binding Assays. PubMed - NIH. [Link]

  • Narayanan, S., et al. (2011). Early development of sigma-receptor ligands. Semantic Scholar. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
  • Maurice, T., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PMC - PubMed Central.
  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC - PubMed Central.
  • Sharma, S., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Abbasi, M., et al. (2022). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]

  • Whitman, D. B., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. PubMed. [Link]

  • Wikipedia contributors. (2023). Sigma receptor. Wikipedia. [Link]

  • Dichiara, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]

  • Mandour, A. H., et al. (2012).
  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • Mandour, A. H., et al. (2012). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. [Link]

  • Willis, M. C., et al. (2020). Synthesis of 1,4-oxazepines and 1,4-diazepines using in-situ generated... ResearchGate. [Link]

  • Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. figshare. [Link]

Sources

Application Notes & Protocols for In Vitro Efficacy Evaluation of 1-Cyclopropyl-1,4-diazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for Efficacy Profiling

The 1-Cyclopropyl-1,4-diazepane scaffold represents a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be readily modified to achieve desired potency and selectivity for a range of biological targets. Analogs of this class have shown potential as modulators of G-protein coupled receptors (GPCRs), enzymes, and transporters, making them attractive candidates for therapeutic development in areas such as neuroscience and metabolic disorders.[1][2]

Evaluating the efficacy of novel analogs is a cornerstone of the drug discovery process. It moves beyond simple binding affinity to quantify the functional cellular response a compound elicits. This guide provides a comprehensive, multi-tiered strategy for the in vitro characterization of this compound analogs, designed to build a robust pharmacological profile. Our approach is structured to first identify primary biological targets and then to dissect the specific mechanism of action, ensuring that experimental choices are driven by a logical, data-led progression.

The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key steps. This ensures data integrity and provides the trustworthiness required for making critical decisions in lead optimization.

Screening_Workflow cluster_0 Phase 1: Primary Screening & Target Identification cluster_1 Phase 2: Functional Characterization & MOA Studies cluster_2 Phase 3: Data Analysis & Lead Selection A Compound Library (this compound Analogs) B Radioligand Binding Assays (Target Affinity & Selectivity) A->B Initial Profiling C Enzyme Inhibition Assays (e.g., MAO-A/B) A->C Initial Profiling D Cell Viability Assays (Cytotoxicity Assessment) A->D Initial Profiling E GPCR Functional Assays (GTPγS, cAMP, Ca2+) B->E Hits Identified F Enzyme Kinetic Assays (Inhibition Mode: Ki) C->F Hits Identified D->E Non-toxic Analogs D->F Non-toxic Analogs G Transporter Functional Assays (Uptake Inhibition) D->G Non-toxic Analogs H Data Synthesis (Potency, Efficacy, Selectivity) E->H Generate Functional Data F->H Generate Functional Data G->H Generate Functional Data I Lead Candidate Selection H->I Prioritize

Figure 1: A tiered workflow for the in vitro evaluation of this compound analogs, from initial target screening to functional characterization and lead selection.

Section 1: Primary Screening - Establishing Target Engagement

The initial goal is to cast a wide net to identify the primary biological targets of the new analogs and to flag any non-specific cytotoxicity. This phase prioritizes throughput and sensitivity to determine affinity and potential liabilities.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a direct and robust method to measure the affinity of a compound for a target receptor.[3] They are considered the gold standard for determining the dissociation constant (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand with known affinity.[4]

Principle of the Assay: The assay quantifies the competition between the unlabeled test compound (analog) and a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes). The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Binding_Assay cluster_0 Without Competitor cluster_1 With Competitor (Analog) Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Bound1 High Signal Receptor2 Receptor Analog Analog Receptor2->Analog Competes Radioligand2 Radioligand (*) Bound2 Low Signal

Figure 2: Principle of a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay (Filtration Format)

This protocol is adapted for a generic GPCR target expressed in HEK293 cell membranes.[3][5]

  • Materials & Reagents:

    • Cell Membranes: Prepared from cells overexpressing the target receptor.

    • Radioligand: e.g., [³H]-dopamine for dopamine receptors, at a concentration equal to its Kd.

    • Test Compounds: this compound analogs, prepared in a 10-point, 3-fold serial dilution.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor.

    • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

    • Scintillation Cocktail.

  • Step-by-Step Methodology:

    • Plate Setup: In a 96-well assay plate, add reagents in the following order:

      • 50 µL of Assay Buffer (for Total Binding wells).

      • 50 µL of NSB Control (for Non-Specific Binding wells).

      • 50 µL of test compound dilution (for competition wells).

    • Add Radioligand: Add 50 µL of the radioligand solution to all wells.

    • Initiate Reaction: Add 150 µL of the cell membrane preparation (typically 10-50 µg protein/well) to all wells to initiate the binding reaction. The final volume is 250 µL.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

    • Filtration: Stop the incubation by rapid vacuum filtration onto the pre-soaked filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[3]

    • Washing: Immediately wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioactivity.

    • Drying & Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[5]

  • Expert Insights & Troubleshooting:

    • Why pre-soak filters in PEI? PEI is a polycation that reduces the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters, thereby improving the signal-to-noise ratio.

    • Problem: High NSB (>30% of Total Binding): This can obscure your specific binding signal. Try reducing the membrane protein concentration or including bovine serum albumin (BSA) at 0.1% in the assay buffer.

    • Data Analysis: Data are fitted using non-linear regression to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Enzyme Inhibition Assays: A Focus on Monoamine Oxidases (MAO)

Many centrally active compounds interact with monoamine oxidases (MAO-A and MAO-B), which are critical enzymes in neurotransmitter metabolism.[6] An initial screen against these enzymes is prudent for any compound class intended for neurological targets.

Protocol: Fluorometric MAO-A/B Inhibition Assay

This is a high-throughput method that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[7]

  • Materials & Reagents:

    • Enzyme Source: Recombinant human MAO-A or MAO-B.

    • Substrate: A suitable substrate that generates H₂O₂ upon oxidation (e.g., p-tyramine).

    • Detection Reagent: A probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent signal (e.g., Amplex Red).

    • Positive Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[8]

    • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

  • Step-by-Step Methodology:

    • Pre-incubation: In a black, 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to wells containing either buffer, positive control inhibitor, or test analog dilutions. Incubate for 15 minutes at 37°C.

    • Reaction Initiation: Add 50 µL of a working solution containing the substrate and the H₂O₂ detection reagent to all wells.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30 minutes.[7]

    • Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence vs. time curve. The percent inhibition is calculated relative to the uninhibited control, and IC₅₀ values are determined by plotting percent inhibition against the log of the inhibitor concentration.

Cell Viability Assays: Distinguishing Efficacy from Toxicity

Before proceeding to functional assays, it is crucial to determine the concentration range at which the analogs are not cytotoxic.[9] This ensures that a decrease in signal in subsequent assays is due to a specific pharmacological effect, not simply cell death.[10]

Protocol: Resazurin Reduction Assay (AlamarBlue)

This is a rapid, colorimetric/fluorometric assay that measures the metabolic activity of living cells.[11] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Step-by-Step Methodology:

    • Cell Plating: Seed cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at an optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the this compound analogs for a period relevant to the planned functional assays (e.g., 24 hours).

    • Reagent Addition: Add Resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.

    • Measurement: Read fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. The CC₅₀ (50% cytotoxic concentration) can be determined from the dose-response curve. Functional assays should be conducted at concentrations well below the CC₅₀.

Section 2: Secondary & Functional Assays - Elucidating Mechanism of Action (MOA)

Once a primary target has been identified and non-toxic concentration ranges are established, the next step is to determine the functional consequence of compound binding.

Functional Assays for GPCRs

If binding assays suggest a GPCR target, functional assays are essential to determine whether an analog is an agonist (activates the receptor), an antagonist (blocks the agonist), or an inverse agonist (reduces basal activity).[12]

Protocol: [³⁵S]GTPγS Binding Assay

This assay is a direct measure of G-protein activation, a proximal event following agonist binding to a GPCR.[13] It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[14] This method is particularly effective for Gi/o-coupled receptors.[15]

  • Principle of the Assay: In the inactive state, G-proteins are bound to GDP. Agonist binding promotes the exchange of GDP for GTP. The use of [³⁵S]GTPγS, which is resistant to hydrolysis, leads to its accumulation, providing a measurable signal of G-protein activation.[16]

GPCR_Signaling cluster_0 GPCR Activation Cascade Agonist Agonist (Analog) GPCR GPCR Agonist->GPCR Binds G_Protein Gα(GDP)-βγ GPCR->G_Protein Activates G_alpha_GTP Gα(GTP) G_Protein->G_alpha_GTP GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma Gβγ G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates

Figure 3: Simplified G-protein coupled receptor (GPCR) signaling cascade upon agonist binding.

  • Step-by-Step Methodology:

    • Reaction Setup: In a 96-well plate, combine cell membranes (5-20 µg), GDP (typically 1-10 µM), and varying concentrations of the test analog (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the analog (for antagonist mode).

    • Pre-incubation: Incubate for 15-30 minutes at 30°C.

    • Initiate Reaction: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells.

    • Incubation: Incubate for 30-60 minutes at 30°C.

    • Termination & Filtration: Terminate the reaction by filtration through a GF/B filter plate (do not treat with PEI) and wash with ice-cold buffer.[15]

    • Counting: Dry the plate and measure radioactivity as described for the radioligand binding assay.

  • Expert Insights & Data Interpretation:

    • Agonists will produce a dose-dependent increase in [³⁵S]GTPγS binding, from which potency (EC₅₀) and efficacy (Eₘₐₓ) can be determined.

    • Antagonists will produce a dose-dependent inhibition of the signal generated by a known agonist.

    • The inclusion of GDP is critical. It reduces basal [³⁵S]GTPγS binding, thereby increasing the assay window for detecting agonist-stimulated activity.[17]

Section 3: Data Interpretation and Presentation

A key aspect of evaluating a series of analogs is the clear and concise presentation of data to facilitate structure-activity relationship (SAR) analysis.

Example Data Summary Table

The following table illustrates how data from the described assays can be compiled to compare the pharmacological profiles of different this compound analogs.

Compound IDTarget Binding (Kᵢ, nM)Functional Agonism (EC₅₀, nM)% Efficacy (vs. Standard)MAO-A Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)
Analog-01 25.4150.295%> 50> 50
Analog-02 10.145.8102%> 5042.1
Analog-03 350.6> 10,000Not Active12.5> 50
Analog-04 15.8Antagonist (Kᵦ = 30.5 nM)Not Applicable> 50> 50
Control 8.535.1100%0.05 (Clorgyline)N/A

This table contains hypothetical data for illustrative purposes.

From this table, a researcher could quickly conclude:

  • Analog-02 is the most potent and efficacious agonist but shows some cytotoxicity.

  • Analog-01 is a potent agonist with a clean safety profile in this panel.

  • Analog-03 is a weak binder and likely an off-target MAO-A inhibitor.

  • Analog-04 functions as an antagonist at the target receptor.

Conclusion

This application guide outlines a systematic, multi-assay approach to robustly characterize the in vitro efficacy of novel this compound analogs. By integrating binding, functional, and safety assays, researchers can efficiently identify lead candidates, understand their mechanism of action, and build a comprehensive data package to support further preclinical development. The emphasis on understanding the principles behind each protocol and incorporating essential controls is paramount for generating high-quality, reliable data that drives drug discovery projects forward.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • O'Brien, J., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. PubMed. Retrieved from [Link]

  • Zhu, F., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Retrieved from [Link]

  • Zhu, F., et al. (2022). Recent progress in assays for GPCR drug discovery. PubMed. Retrieved from [Link]

  • Revvity. (n.d.). GTP binding assay. Retrieved from [Link]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • University of San Diego. (2021). Biochem Lab Enzyme Kinetics Instructions F21. Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Mocking, T. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf - NIH. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. Retrieved from [Link]

  • Yamazawa, T., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. International Journal of Molecular Sciences. Retrieved from [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Kim, J. Y., et al. (2021). Enzyme Inhibition Assays for Monoamine Oxidase. ResearchGate. Retrieved from [Link]

  • Sahn, J., et al. (2022). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC - PubMed Central. Retrieved from [Link]

  • Adam, J. M., et al. (2010). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 1-Cyclopropyl-1,4-diazepane in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following document provides a detailed guide for the synthesis, characterization, and evaluation of 1-cyclopropyl-1,4-diazepane as a potential therapeutic agent for central nervous system (CNS) disorders. In the absence of specific published data on this exact molecule, this guide furnishes a comprehensive framework based on established methodologies for analogous compounds, empowering researchers to systematically explore its pharmacological potential.

Introduction: A Privileged Scaffold Meets a Versatile Functional Group

The 1,4-diazepane ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent conformational flexibility allows it to interact with a variety of biological targets, and its derivatives have shown a broad spectrum of activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2]

The cyclopropyl group, on the other hand, is a small, rigid carbocycle that has gained significant traction in modern drug design.[3][4] Its incorporation into a molecule can confer several advantageous properties, such as increased metabolic stability, enhanced potency, improved brain permeability, and reduced off-target effects.[3] The unique electronic nature of the cyclopropyl ring can also influence the pKa of nearby functional groups, which can be beneficial for optimizing drug-like properties.

The combination of the 1,4-diazepane scaffold with a cyclopropyl moiety in the form of this compound presents a compelling starting point for the discovery of novel CNS-active agents. This document outlines a strategic approach to a comprehensive preclinical evaluation of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the N-acylation of a protected 1,4-diazepane followed by reduction, or direct reductive amination. Below is a detailed protocol for a common synthetic approach.

Protocol 2.1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from tert-butyl 1,4-diazepane-1-carboxylate and cyclopropanecarboxaldehyde.

Materials:

  • tert-Butyl 1,4-diazepane-1-carboxylate

  • Cyclopropanecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Reductive Amination.

    • Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield tert-butyl 4-cyclopropyl-1,4-diazepane-1-carboxylate.

  • Step 2: Boc Deprotection.

    • Dissolve the product from Step 1 in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Pharmacological Evaluation

A tiered approach to in vitro evaluation is recommended to efficiently identify the biological targets of this compound and elucidate its mechanism of action.

Workflow for In Vitro Evaluation

Sources

Application Note: Molecular Docking of 1-Cyclopropyl-1,4-diazepane with Therapeutically Relevant Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, anticonvulsant, and anticancer effects.[1][2][3][4] The incorporation of a cyclopropyl moiety can further enhance metabolic stability and binding affinity due to its unique stereoelectronic properties.[5] This application note provides a comprehensive, in-depth guide for conducting molecular docking studies of 1-Cyclopropyl-1,4-diazepane. We present a structured workflow, from rational target selection based on the known bioactivities of related diazepane derivatives to detailed, step-by-step protocols for ligand and protein preparation, docking simulation, and—most critically—results validation. This guide is designed to equip researchers with the technical knowledge and theoretical understanding necessary to predict and analyze the molecular interactions of this promising scaffold with high-value protein targets.

Introduction: Rationale and Strategic Importance

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In drug discovery, it is instrumental for screening virtual libraries, elucidating structure-activity relationships (SAR), and understanding potential mechanisms of action before committing resources to chemical synthesis and in vitro testing.[7]

The subject of this guide, this compound, combines two important structural features:

  • The 1,4-Diazepane Ring: This seven-membered heterocycle provides a flexible yet constrained backbone, allowing its substituents to be presented in a precise three-dimensional arrangement for optimal interaction with a protein's binding site.[4] Derivatives are known to target a range of proteins, including G-protein coupled receptors, enzymes, and ion channels.[8][9]

  • The Cyclopropyl Group: This small carbocycle is not merely a passive substituent. It introduces conformational rigidity, can protect adjacent functional groups from metabolism, and its unique electronic character can facilitate favorable interactions within a binding pocket.[5]

Given the absence of extensively documented biological targets for the specific this compound molecule, an in silico approach is the logical first step to generate viable hypotheses for its therapeutic potential.

Strategy for Target Selection

When a ligand's target is unknown, a rational selection process is crucial. The strategy relies on leveraging existing knowledge of structurally similar compounds to identify high-probability protein candidates.[10] Based on the extensive literature on 1,4-diazepane derivatives, we propose investigating targets from two distinct, well-validated classes.

Proposed Target Classes for Docking Studies:

  • Central Nervous System (CNS) Receptors: Many diazepine derivatives, most famously diazepam, are allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the brain.[9][11]

    • Selected Target: Human GABAA Receptor α1β2γ2 subtype.

    • Rationale: To investigate potential anxiolytic or anticonvulsant activity. Docking into the benzodiazepine binding site at the α1/γ2 interface provides a clear hypothesis to test.

  • Enzymes in Disease Pathways: Specific 1,4-diazepane derivatives have been developed as potent enzyme inhibitors. For example, some act as inhibitors of Factor Xa (fXa), a critical serine protease in the blood coagulation cascade, making them potential anticoagulants.[8]

    • Selected Target: Human Factor Xa (fXa).

    • Rationale: To explore therapeutic potential beyond CNS applications. Crucially, numerous crystal structures of fXa exist with co-crystallized inhibitors, which is the gold standard for validating a docking protocol's accuracy.[12]

This dual-target approach allows us to create a broadly applicable protocol that addresses docking into both a membrane-bound receptor and a soluble enzyme, while also incorporating a rigorous validation method.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for performing a molecular docking study using widely available and validated software tools. The workflow is conceptually applicable to most docking platforms (e.g., AutoDock, Schrödinger's Glide, GOLD), though specific commands are provided for the AutoDock suite as a primary example.[6][13]

Workflow Overview

The entire docking process follows a structured, multi-stage pipeline designed to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_val Phase 3: Analysis & Validation P1 Ligand Preparation (this compound) P2 Protein Preparation (e.g., Factor Xa from PDB) D1 Grid Box Generation (Define Binding Site) P2->D1 Prepared Structures D2 Run Docking Algorithm (e.g., AutoDock Vina) D1->D2 A1 Analyze Poses & Scores D2->A1 Docking Results V1 Protocol Validation (Redocking Control) V1->A1 Confirms Accuracy

Caption: High-level workflow for a molecular docking study.

Protocol 1: Ligand Preparation

The goal is to generate a high-quality, low-energy 3D conformation of this compound.

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion: Convert the 2D structure into a 3D model. Most chemical drawing tools have a "Clean Up in 3D" function. Alternatively, use a standalone program like Avogadro.

  • Energy Minimization: This is a critical step to obtain a realistic, low-energy conformer. Use a force field like MMFF94 or UFF within Avogadro or similar software. The principle is to adjust bond lengths and angles to find a stable conformation.

  • File Format Conversion: Docking programs require specific file formats. The standard .mol2 or .pdb formats are often used as intermediates. Use a tool like Open Babel to perform the final conversion to the required .pdbqt format for AutoDock, which adds partial charges and defines rotatable bonds.

    • Example Command (Open Babel): obabel ligand.mol2 -O ligand.pdbqt -p 7.4

    • Causality: The -p 7.4 flag instructs Open Babel to add hydrogens appropriate for a physiological pH of 7.4, which is essential for accurate hydrogen bond modeling.

Protocol 2: Target Protein Preparation

This protocol details the steps to clean and prepare a protein structure downloaded from the Protein Data Bank (PDB). We will use Factor Xa (PDB ID: 2W26) as our example, as it contains a co-crystallized ligand ideal for validation.

  • Download Structure: Obtain the PDB file from the RCSB PDB database ([Link]).

  • Isolate Protein Chain: The downloaded file may contain multiple protein chains, water molecules, co-factors, and the original ligand. For docking, isolate only the protein chain(s) that form the binding site of interest. This can be done with a text editor or visualization software like UCSF Chimera or PyMOL.

  • Remove Non-essential Molecules: Delete all water molecules (HOH) and any co-factors or ions not essential for binding.

    • Expertise Insight: In some enzymes, a specific water molecule or metal ion is integral to ligand binding and should be retained. This requires careful inspection of the crystal structure and literature review. For fXa, we will proceed without water for this standard protocol.

  • Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. These must be added to correctly model hydrogen bonds. This is a standard function in docking preparation software like AutoDockTools or the Schrödinger Protein Preparation Wizard.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges) to all atoms. This is crucial for the scoring function to evaluate electrostatic interactions.

  • Final Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock.

Protocol 3: Docking Simulation with AutoDock Vina
  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to perform its search. A "grid box" is defined around the target binding pocket.

    • For targets with a known ligand (like 2W26): Center the grid box on the co-crystallized ligand. A box size of approximately 22x22x22 Å is typically sufficient to cover the active site.

    • For targets without a known ligand: Use site-finding algorithms (e.g., CASTp, SiteHound) or define the box around a pocket identified by visual inspection of the protein surface.

  • Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the input files and search parameters.

    • Expertise Insight: The exhaustiveness parameter controls the computational effort of the search. Higher values (e.g., 16-32) increase the chance of finding the true energy minimum but take longer. A value of 8 is standard for initial screens, while 16 provides a more rigorous search for lead compounds.

  • Execute the Docking Run: Launch the docking simulation from the command line.

    • Command: vina --config conf.txt --log results.log

Results Analysis and Protocol Validation

Analyzing the output is a multi-step process that combines quantitative scores with qualitative visual inspection. A docking run is only trustworthy if the protocol itself has been validated.[12]

Protocol 4: The Self-Validating System (Redocking)

This protocol is the single most important step for ensuring the trustworthiness of your docking results when a co-crystallized structure is available.[12] It validates that your chosen software and parameters can accurately reproduce a known binding pose.

  • Extract the Native Ligand: From the original PDB file (2W26), extract the coordinates of the bound inhibitor (named 'X6P' in this file) and save it as a separate file.

  • Prepare the Native Ligand: Process this extracted ligand through the same preparation steps as your test ligand (Protocol 1), creating a native_ligand.pdbqt file.

  • Dock the Native Ligand: Perform a docking run (Protocol 3) using the prepared protein and the prepared native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is accurate and reliable.[12] If the RMSD is high, the docking parameters (especially the grid box size and location) must be re-evaluated.

G cluster_val_strat Validation Strategy Decision D0 Is a co-crystallized ligand available in PDB? P_Yes Perform Redocking Protocol D0->P_Yes Yes P_No Alternative Validation D0->P_No No P_No_Sub • Dock known active/inactive compounds • Cross-validate with different software • Use post-docking MD simulations P_No->P_No_Sub

Caption: Decision tree for selecting a docking validation strategy.

Interpreting the Results

Once the protocol is validated, you can confidently interpret the results for this compound.

  • Binding Affinity (Score): AutoDock Vina reports a binding affinity in kcal/mol. This score estimates the binding free energy; more negative values indicate stronger, more favorable binding.[14]

  • Binding Pose Analysis: The output file contains several predicted binding poses (typically 9-10), ranked by their scores. Use visualization software (PyMOL, Chimera) to inspect the top-ranked poses.

    • Look for Key Interactions: Identify hydrogen bonds, hydrophobic contacts, salt bridges, and pi-stacking interactions between the ligand and protein residues.

    • Check for Plausibility: Does the pose make chemical sense? Are charged groups forming salt bridges? Are hydrogen bond donors paired with acceptors? A chemically sound interaction network is a strong indicator of a relevant binding mode.

Data Presentation

Summarize the key findings in a clear, structured table. This allows for easy comparison between different ligands or different protein targets.

Target ProteinPDB IDValidation RMSD (Å)LigandBinding Affinity (kcal/mol)Key Interacting Residues
Factor Xa2W260.95Native Ligand (X6P)-11.2Tyr99, Gln192, Trp215
Factor Xa2W260.95This compound-8.5Gln192, Trp215, Gly216
GABAA Receptor6HUPN/A*This compound-7.9α1:His101, γ2:Phe77, γ2:Met130

*Validation for GABAA would require docking known agonists/antagonists and comparing scores, as a simple redocking of a co-crystallized ligand may not be applicable for all available structures.

Conclusion and Future Directions

This application note has outlined a robust and validated workflow for conducting molecular docking studies of this compound. By following these protocols, researchers can generate reliable hypotheses about its potential protein targets and binding modes. The results from such in silico studies are not an endpoint but a critical starting point. Favorable docking scores and plausible binding interactions should be used to prioritize the compound for chemical synthesis and subsequent in vitro and in vivo experimental validation, accelerating the journey from computational hit to potential therapeutic lead. Further computational studies, such as molecular dynamics simulations, can provide deeper insights into the stability of the predicted ligand-protein complex over time.[15]

References

  • ResearchGate. (2022). How to validate the molecular docking results? [Online] Available at: [Link]

  • Natarajan, S., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PubMed Central. [Online] Available at: [Link]

  • Priestley, A., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Online] Available at: [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Online] Available at: [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Online] Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes. Semantic Scholar. [Online] Available at: [Link]

  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Online] Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. PubMed Central. [Online] Available at: [Link]

  • ResearchGate. (2024). Benzodiazepine derivatives for the treatment of neuropharmacological disorders and pain management: Docking investigations and in-vivo studies. [Online] Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Online] Available at: [Link]

  • Aslam, J., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Online] Available at: [Link]

  • MDPI. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Online] Available at: [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Online] Available at: [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Online] Available at: [Link]

  • ResearchGate. (2016). How do I choose protein targets in breast cancer cell lines inorder to carry out insilico studies of phytochemical components against MCF-7? [Online] Available at: [Link]

  • MDPI. (2021). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. [Online] Available at: [Link]

  • PLOS Computational Biology. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Online] Available at: [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Online] Available at: [Link]

  • Springer. (2016). In silico Methods for Identification of Potential Therapeutic Targets. [Online] Available at: [Link]

  • MDPI. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Online] Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Online] Available at: [Link]

  • Reddit. (2023). What proteins should be used to evaluate off targets in drug design? Is there an existing data set? [Online] Available at: [Link]

  • MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][12][16]diazepines, and Their Cytotoxic Activity. [Online] Available at: [Link]

  • Taylor & Francis Online. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Online] Available at: [Link]

  • ResearchGate. (2021). 1,4-Diazepane Ring-Based Systems. [Online] Available at: [Link]

  • American Chemical Society. (2015). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. [Online] Available at: [Link]

  • National Institutes of Health. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Online] Available at: [Link]

  • ResearchGate. (2020). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. [Online] Available at: [Link]

  • MDPI. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Online] Available at: [Link]

Sources

Synthetic Routes to Chiral 1-Cyclopropyl-1,4-diazepane Enantiomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1-Cyclopropyl-1,4-diazepanes

The 1,4-diazepane scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties[1][2]. The introduction of a cyclopropyl group at the N1 position can significantly impact the pharmacological profile of these molecules by altering their conformational rigidity, metabolic stability, and receptor-binding interactions. Furthermore, chirality is a critical determinant of drug efficacy and safety, as enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles[3]. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure 1-cyclopropyl-1,4-diazepanes is of paramount importance for the discovery and development of novel therapeutics.

This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing chiral 1-cyclopropyl-1,4-diazepane enantiomers. We will delve into the key methodologies, provide detailed experimental protocols for their implementation, and offer insights into the rationale behind the selection of specific reagents and reaction conditions.

Strategic Approaches to Enantioselective Synthesis

The synthesis of chiral 1-cyclopropyl-1,4-diazepanes can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of strategy will often depend on the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

G cluster_0 Synthetic Strategies Strategy_A Strategy A: Asymmetric Synthesis of Chiral Diazepane followed by N-Cyclopropylation End Enantiopure this compound Strategy_A->End N-Cyclopropylation Strategy_B Strategy B: Diazepane Ring Construction from a Chiral N-Cyclopropyl Precursor Strategy_B->End Cyclization Strategy_C Strategy C: Resolution of Racemic this compound Strategy_C->End Start Achiral Starting Materials Start->Strategy_A Asymmetric Cyclization Start->Strategy_B Asymmetric Synthesis of Precursor Racemic Racemic this compound Start->Racemic Racemic Synthesis Racemic->Strategy_C Separation

Figure 1: Overview of the main synthetic strategies.

Strategy A: Asymmetric Synthesis of the Chiral 1,4-Diazepane Core followed by N-Cyclopropylation

This is arguably the most flexible and widely applicable approach. It involves the initial construction of an enantiomerically enriched 1,4-diazepane, which is then functionalized with the cyclopropyl group in a subsequent step. This modularity allows for the synthesis of a variety of N-substituted analogs from a common chiral intermediate.

A1. Synthesis of the Chiral 1,4-Diazepane Core

Several methods have been developed for the asymmetric synthesis of the 1,4-diazepane ring system. Two of the most effective approaches are highlighted below.

This method relies on the use of readily available chiral amino alcohols as starting materials. A particularly effective variation is the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol[4]. The nosyl group serves as an excellent activating group for the amine nitrogen, facilitating the intramolecular cyclization.

G Start Chiral Amino Alcohol Step1 N-Protection & Alkylation Start->Step1 Step2 Nosylation Step1->Step2 Step3 Intramolecular Fukuyama-Mitsunobu Cyclization Step2->Step3 Step4 Nosyl Deprotection Step3->Step4 End Chiral 1,4-Diazepane Step4->End

Figure 2: Workflow for chiral diazepane synthesis.

Protocol 1: Synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (A Representative Chiral Intermediate) [4]

  • Step 1: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate: To a solution of (S)-2-aminopropan-1-ol in dichloromethane (DCM) is added di-tert-butyl dicarbonate (Boc₂O) at 0 °C. The reaction is stirred at room temperature until completion.

  • Step 2: Alkylation with N-(2-bromoethyl)-2-nitrobenzenesulfonamide: The product from Step 1 is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF) and then reacted with N-(2-bromoethyl)-2-nitrobenzenesulfonamide to afford the nosyl-protected diamino alcohol.

  • Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization: The diamino alcohol is treated with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF to effect the intramolecular cyclization.

  • Step 4: Deprotection of the Nosyl Group: The nosyl group is removed by treatment with a suitable thiol (e.g., thiophenol) and a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) to yield the chiral 1,4-diazepane.

Biocatalysis offers a highly enantioselective and environmentally friendly alternative for the synthesis of chiral amines. Imine reductases (IREDs) have been successfully employed for the intramolecular asymmetric reductive amination of amino-ketones to produce chiral 1,4-diazepanes with high enantiomeric excess[4].

A2. N-Cyclopropylation via Reductive Amination

Once the chiral 1,4-diazepane is in hand, the cyclopropyl group can be introduced at the N1 position via reductive amination with cyclopropanecarboxaldehyde. This is a robust and widely used transformation in medicinal chemistry[3][5].

G Start Chiral 1,4-Diazepane Step1 Imine/Iminium Formation Start->Step1 Aldehyde Cyclopropanecarboxaldehyde Aldehyde->Step1 Step2 Reduction Step1->Step2 ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Step2 End Chiral this compound Step2->End

Figure 3: Reductive amination for N-cyclopropylation.

Protocol 2: Reductive Amination of a Chiral 1,4-Diazepane

  • Materials:

    • Chiral 1,4-diazepane (e.g., (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate)

    • Cyclopropanecarboxaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • To a stirred solution of the chiral 1,4-diazepane in DCM, add cyclopropanecarboxaldehyde.

    • If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride in portions, monitoring the reaction for gas evolution.

    • Continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.

Parameter Intramolecular Cyclization Enzymatic Reductive Amination
Starting Materials Chiral amino alcoholsAmino-ketones
Key Reagents PPh₃, DEAD/DIAD, nosyl chlorideImine reductase (IRED), cofactor (NAD(P)H)
Enantioselectivity High (depends on chiral pool)Excellent (>99% ee often achievable)
Scalability GoodCan be challenging for large scale
Environmental Impact Moderate (reagent-intensive)Low (aqueous media, mild conditions)

Table 1: Comparison of methods for chiral diazepine core synthesis.

Strategy B: Diazepane Ring Construction from a Chiral N-Cyclopropyl Precursor

This approach involves the synthesis of a chiral precursor that already contains the N-cyclopropyl moiety, followed by a ring-closing reaction to form the 1,4-diazepane. This can be an efficient strategy if the chiral N-cyclopropyl precursor is readily accessible.

B1. Synthesis of Chiral N-Cyclopropyl Diamine Precursors

The key challenge in this strategy is the asymmetric synthesis of the N-cyclopropyl diamine. One potential route is the asymmetric hydroamidation of an appropriately substituted alkenyl amide[6].

Protocol 3: Asymmetric Synthesis of an N-Cyclopropyl Amine (Illustrative)

B2. Intramolecular Cyclization

Once the chiral N-cyclopropyl diamine precursor is obtained, the 1,4-diazepane ring can be formed through various intramolecular cyclization strategies, such as a domino aza-Michael/SN2 cyclization[7].

Strategy C: Resolution of Racemic this compound

This classical approach involves the non-stereoselective synthesis of the racemic this compound, followed by separation of the enantiomers. While this may seem less elegant than asymmetric synthesis, it can be a practical and cost-effective method, especially for initial exploratory studies.

C1. Synthesis of Racemic this compound

The racemic material can be prepared by the reductive amination of an achiral 1,4-diazepane with cyclopropanecarboxaldehyde, or through a multi-component reaction followed by cyclization[8][9].

C2. Chiral Resolution

The separation of the enantiomers is typically achieved by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 4: Chiral HPLC Separation of this compound Enantiomers (Generalized)

  • Instrumentation:

    • HPLC system with a UV detector

    • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak® or Chiralcel®)

  • Mobile Phase:

    • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomeric peaks.

    • Collect the separated enantiomer fractions for further use.

Parameter Typical Value
Column Chiralpak® IA, IB, IC, etc. or Chiralcel® OD, OJ, etc.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient
Detection UV at 220 nm or 254 nm

Table 2: Typical starting conditions for chiral HPLC method development.

Conclusion

The synthesis of enantiomerically pure 1-cyclopropyl-1,4-diazepanes can be achieved through several strategic approaches. The modular strategy of first constructing a chiral 1,4-diazepane core, followed by N-cyclopropylation via reductive amination, offers significant flexibility and is often the preferred route. For high enantioselectivity, enzymatic methods are particularly attractive. When a racemic mixture is synthesized, chiral chromatography provides a reliable method for obtaining the individual enantiomers. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program, including scale, cost, and the desired level of enantiopurity.

References

  • Request PDF. (n.d.). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. Retrieved from [Link]

  • Blakey, S. B., & Du Bois, J. (2009). Asymmetric synthesis of diamine derivatives via sequential palladium and rhodium catalysis. Journal of the American Chemical Society, 131(12), 4190–4191.
  • Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • PubMed Central. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Retrieved from [Link]

  • Request PDF. (n.d.). Chiral diamines in asymmetric synthesis. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. ResearchGate. Retrieved from [Link]

  • Nájera, C., & Foubelo, F. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085.
  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • PubMed. (n.d.). Binding of 5H-dibenzo[b,e][4]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors. Retrieved from [Link]

  • Request PDF. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the multi-step synthesis of 1-Cyclopropyl-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The 1,4-diazepane ring is a privileged structure in medicinal chemistry, and its N-cyclopropyl derivative is a key building block in numerous pharmacologically active agents.[1][2][3][4]

This guide deviates from a rigid, linear format. Instead, it is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that directly address the practical challenges encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required to adapt and overcome synthetic hurdles.

Overall Synthetic Workflow

The most common and reliable pathway to this compound involves a three-stage process: selective mono-protection of the diazepane ring, introduction of the cyclopropyl group via N-alkylation, and final deprotection. Each stage presents unique challenges that require careful control of reaction conditions.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Cyclopropylation cluster_2 Stage 3: Deprotection A 1,4-Diazepane B 1-Boc-1,4-diazepane A->B (Boc)₂O, Solvent C 1-Cyclopropyl-4-Boc-1,4-diazepane B->C Cyclopropylating Agent, Base, Heat D This compound C->D Acidic Conditions

Caption: A typical three-stage synthetic route to this compound.

Troubleshooting and FAQ Guide

Section 1: Mono-N-Boc Protection of 1,4-Diazepane

Question 1: My Boc-protection of 1,4-diazepane is giving low yields and significant amounts of the di-protected byproduct. How can I improve mono-selectivity?

Answer: This is a classic challenge in the synthesis of symmetrically substituted diazepanes. The two nitrogen atoms have similar nucleophilicity, leading to competitive di-substitution. Achieving high mono-selectivity requires precise control over stoichiometry and reaction conditions.

Causality: When di-tert-butyl dicarbonate ((Boc)₂O) is added, it reacts with one amine to form the mono-Boc product. However, this product is still nucleophilic and can compete with the remaining starting material for the acylating agent, especially if the reaction is run for too long or with excess (Boc)₂O.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a sub-stoichiometric amount of (Boc)₂O (e.g., 0.90-0.95 equivalents) relative to the 1,4-diazepane. This ensures there is always an excess of the starting diamine, favoring the mono-acylation product. Unreacted diamine can be removed during aqueous workup.

  • Slow Addition at Low Temperature: Dissolve the 1,4-diazepane in a suitable solvent (like THF or DCM) and cool the solution to 0 °C. Add a solution of (Boc)₂O dropwise over a prolonged period (1-2 hours). This maintains a low instantaneous concentration of the acylating agent, enhancing selectivity.

  • Solvent Choice: Using a solvent system where the mono-Boc product has lower solubility than the starting material can sometimes cause it to precipitate, effectively removing it from the reaction mixture and preventing over-reaction. Experiment with solvent mixtures like THF/hexanes.

Recommended Protocol: Optimized Mono-Boc Protection

  • Dissolve 1,4-diazepane (1.0 eq) in tetrahydrofuran (THF) (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in THF.

  • Add the (Boc)₂O solution dropwise to the diazepane solution over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS to maximize the formation of the mono-protected product, 1-Boc-hexahydro-1,4-diazepine.[5]

  • Upon completion, concentrate the mixture in vacuo and purify via column chromatography.

Section 2: N-Cyclopropylation of 1-Boc-1,4-diazepane

Question 2: My N-cyclopropylation reaction using (1-ethoxycyclopropoxy)trimethylsilane is sluggish and gives low conversion. How can I optimize the conditions?

Answer: The direct N-alkylation of a secondary amine with a cyclopropyl group can be challenging due to the steric bulk and electronic nature of the reactants. Several methods exist for cyclopropylation, and success often depends on the choice of the cyclopropylating agent and the reaction conditions. Reductive amination is a strong alternative if direct alkylation fails.[6][7]

Troubleshooting Workflow:

G cluster_A Solutions for Incomplete Reaction cluster_B Solutions for Side Reactions Start Problem: Low Yield in N-Cyclopropylation Check1 Is the reaction incomplete? (Check by LC-MS) Start->Check1 PathA YES Check1->PathA   PathB NO (Side Products Observed) Check1->PathB   SolA1 Increase Reaction Temperature (e.g., from 80°C to 110°C) SolB1 Lower Reaction Temperature to reduce decomposition SolA2 Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, DBU) SolA3 Change Cyclopropylating Agent (e.g., Cyclopropyl bromide, Cyclopropyl triflate) SolA4 Consider Alternative Route: Reductive Amination with Cyclopropanecarboxaldehyde SolB2 Use a Milder, Non-nucleophilic Base (e.g., DIPEA) SolB3 Ensure Anhydrous Conditions to prevent hydrolysis of reagents

Caption: Troubleshooting logic for low-yielding N-cyclopropylation reactions.

Detailed Optimization Strategies:

  • Cyclopropylating Agent: While reagents like (1-ethoxycyclopropoxy)trimethylsilane are used, more reactive traditional alkylating agents like cyclopropyl bromide or cyclopropyl triflate might be more effective, although they can be more hazardous.

  • Base and Solvent: The choice of base is critical. A strong, non-nucleophilic base is often required. Cesium carbonate (Cs₂CO₃) in DMF or DMSO at elevated temperatures (80-120 °C) is a common and effective combination for difficult alkylations.

  • Alternative Pathway - Reductive Amination: This is often a more reliable route. It involves reacting 1-Boc-1,4-diazepane with cyclopropanecarboxaldehyde in the presence of a reducing agent.

ParameterCondition A (Direct Alkylation)Condition B (Reductive Amination)
Electrophile Cyclopropyl BromideCyclopropanecarboxaldehyde
Base/Reducer K₂CO₃ or Cs₂CO₃Sodium triacetoxyborohydride (STAB)
Solvent DMF or AcetonitrileDichloromethane (DCM) or DCE
Temperature 80-110 °CRoom Temperature
Key Advantage Single reagent additionMilder conditions, often higher yield

Recommended Protocol: Reductive Amination

  • To a solution of 1-Boc-1,4-diazepane (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropanecarboxaldehyde (1.2 eq).

  • Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature overnight. Monitor by LC-MS for the disappearance of the starting material.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the crude 1-cyclopropyl-4-Boc-1,4-diazepane.

Section 3: Boc Deprotection

Question 3: My Boc-deprotection with TFA in DCM is giving an impure product and the workup is messy. What are the best practices and alternatives?

Answer: While Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, it can lead to challenges. The resulting trifluoroacetate salt can be oily or difficult to handle, and residual TFA can complicate purification.[8] Furthermore, the reaction generates a tert-butyl cation, which can cause side reactions.[9]

Causality: The Boc group is cleaved under acidic conditions, releasing isobutylene and CO₂ via a tert-butyl cation intermediate.[10] This highly reactive cation can alkylate any suitable nucleophile in the mixture, including the product amine itself or electron-rich aromatic rings, if present.

Comparison of Deprotection Methods

MethodReagentsSolventTemp (°C)Typical TimePros & Cons
Method 1 20-50% TFADCM0 to RT1-4 hPro: Fast, common. Con: Corrosive, difficult workup, potential for t-butylation side products.[11]
Method 2 4M HCl1,4-Dioxane0 to RT2-6 hPro: Product often precipitates as a clean HCl salt, easy isolation. Con: Dioxane is a hazardous solvent.[8]
Method 3 HCl (gas) or Acetyl Chloride/MeOHMethanol0 to RT1-3 hPro: Generates HCl in situ, clean reaction. Con: Requires handling of corrosive reagents.

Question 4: I've observed a mass corresponding to tert-butylation of my product. How do I prevent this?

Answer: This side product arises from the tert-butyl cation generated during deprotection alkylating the newly freed secondary amine. To prevent this, a "cation scavenger" should be added to the reaction.

Recommended Scavengers:

  • Triethylsilane (TES): Reacts rapidly with the tert-butyl cation to form inert tert-butyldiethylsilane.

  • Anisole: An electron-rich aromatic that acts as a trap for the cation.

  • Thioanisole: Another effective scavenger, particularly useful if other sensitive functional groups are present.

Recommended Protocol: Clean Boc Deprotection with HCl/Dioxane

  • Dissolve 1-cyclopropyl-4-Boc-1,4-diazepane (1.0 eq) in a minimal amount of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS.

  • Once complete, add diethyl ether to the mixture to precipitate the product as its hydrochloride salt.

  • Collect the solid by vacuum filtration and wash thoroughly with diethyl ether to remove impurities.[8]

  • To obtain the free base, dissolve the salt in water, basify to pH > 10 with NaOH, and extract with a suitable organic solvent (e.g., DCM or EtOAc).

References

  • BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • PubMed Central (PMC). (n.d.).
  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • National Institutes of Health (NIH). (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
  • ACS Publications. (2021).
  • Longdom Publishing. (n.d.).
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • Sigma-Aldrich. (n.d.). 1-Boc-hexahydro-1,4-diazepine 98 112275-50-0.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.
  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ResearchGate. (2025). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the complexities of this important transformation.

Introduction: The Challenge of Selectivity

The N-alkylation of 1,4-diazepane is a crucial reaction in the synthesis of a wide array of biologically active compounds.[1] However, the presence of two secondary amine nitrogens within the seven-membered ring introduces challenges in achieving selective mono-alkylation, often leading to mixtures of mono- and di-alkylated products, or unreacted starting material. This guide will help you optimize your reaction conditions to favor the desired product and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for achieving mono-N-alkylation of 1,4-diazepane over di-alkylation?

A1: Achieving mono-selectivity is a balancing act. The key factors are:

  • Stoichiometry: Using an excess of the 1,4-diazepane relative to the alkylating agent can statistically favor mono-alkylation. Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[2]

  • Reaction Conditions: Lower reaction temperatures and the use of less polar solvents can help reduce the rate of the second alkylation step.[2] The mono-alkylated product is often more nucleophilic than the starting diazepane, making it more reactive towards further alkylation.[2]

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., iodides > bromides > chlorides) are more likely to lead to multiple substitutions.[2]

  • Alternative Methods: Reductive amination offers greater control over mono-alkylation by first forming an imine with an aldehyde or ketone, which is then reduced.[2][3][4][5][6]

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The base's role is to deprotonate the amine, increasing its nucleophilicity. The choice of base depends on the reactivity of your alkylating agent and the desired reaction rate.

  • Weak Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like benzyl bromides or alkyl iodides. Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[7]

  • Stronger Bases (e.g., NaH, LDA): For less reactive alkylating agents or when faster reaction times are needed, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent can ensure complete deprotonation.[7][8]

Q3: What is the impact of the solvent on the N-alkylation of 1,4-diazepane?

A3: The solvent plays a crucial role in reactant solubility and reaction rate.[2]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they effectively dissolve the diazepane and the base, facilitating the reaction.[7][9] However, be cautious with DMSO at high temperatures in the presence of bases and electrophiles.

  • Less Polar Solvents (e.g., THF, Toluene): These can sometimes help to control the rate of over-alkylation.[2]

Solvent Dielectric Constant (Polarity) Boiling Point (°C) Common Applications & Considerations
N,N-Dimethylformamide (DMF) 36.7153Excellent solvent for many bases and salts. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) 46.7189High boiling point, good for high-temperature reactions. Can be challenging to remove and may react with some reagents at high temperatures.
Acetonitrile (ACN) 37.582Lower boiling point, easier to remove. Good for reactions at moderate temperatures.
Tetrahydrofuran (THF) 7.666Less polar, can help control reactivity. Must be anhydrous for use with strong bases like NaH.
Toluene 2.4111Non-polar, can be useful for specific applications where controlling reactivity is key.

Q4: My starting materials (especially the base) are not dissolving well. What should I do?

A4: Poor solubility of reagents like potassium carbonate in solvents such as acetone can significantly hinder the reaction, leading to low conversion.[9] Consider switching to a more polar aprotic solvent like DMF or DMSO where the base is more soluble.[9] Alternatively, using a more soluble base like cesium carbonate could be a solution.[9]

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Product

Possible Causes & Solutions:

  • Insufficient Base Strength/Incomplete Deprotonation: Your base may not be strong enough to deprotonate the diazepane effectively.

    • Action: Switch to a stronger base (see table below). For example, if K₂CO₃ is not working, try NaH.[7][8]

Base pKa of Conjugate Acid Strength Typical Solvents
Potassium Carbonate (K₂CO₃) ~10.3WeakDMF, Acetonitrile
Cesium Carbonate (Cs₂CO₃) ~10.3Weak (more soluble)DMF, Acetonitrile
Sodium Hydride (NaH) ~36StrongTHF, DMF (anhydrous)
Lithium Diisopropylamide (LDA) ~36Very StrongTHF (anhydrous)
  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.[2]

    • Action: Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and potential decomposition.[2] Microwave reactors can also be beneficial for accelerating reactions.[9]

  • Poor Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.

    • Action: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide). Alternatively, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction of an alkyl chloride or bromide through an in situ Finkelstein reaction.

  • Poor Reagent Quality: Moisture can quench strong bases and some alkylating agents can degrade over time.

    • Action: Ensure your solvent is anhydrous, especially when using strong bases like NaH.[8] Use freshly opened or properly stored reagents.

Problem 2: Formation of a Significant Amount of Di-alkylated Product

Possible Causes & Solutions:

  • Excess Alkylating Agent: Using too much of the alkylating agent will favor di-alkylation.[2]

    • Action: Carefully control the stoichiometry. Start with a 1:1 ratio of diazepane to alkylating agent, or even a slight excess of the diazepane.

  • High Reaction Temperature or Concentration: These conditions can accelerate the second alkylation step.

    • Action: Try lowering the reaction temperature.[2] Running the reaction at a lower concentration can also help.

  • Highly Reactive Alkylating Agent: As mentioned, more reactive agents can lead to over-alkylation.

    • Action: If selectivity is a major issue, consider using a less reactive alkylating agent or exploring alternative methods like reductive amination.[2]

Problem 3: The Reaction is Stalled and Not Going to Completion

Possible Causes & Solutions:

  • Product Inhibition: The product amine can sometimes coordinate to a catalyst or react with the base, inhibiting the reaction.[2]

    • Action: This can be difficult to diagnose without mechanistic studies. If you suspect this, trying different bases or solvents may help.

  • Incomplete Deprotonation: As with low conversion, if the deprotonation is not complete, the reaction will not proceed to completion.

    • Action: Re-evaluate your choice of base and ensure anhydrous conditions if using a strong base.[7][8]

Problem 4: Difficulty with Product Purification

Possible Causes & Solutions:

  • Similar Polarity of Starting Material and Product: The mono-alkylated product may have a similar polarity to the starting diazepane, making chromatographic separation challenging.

    • Action: Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. Sometimes, converting the product to a salt and then back to the free base can aid in purification.

  • Product Solubility in Aqueous Phase during Workup: The desired product may be lost during aqueous extractions if it has some water solubility.

    • Action: Minimize the volume of the aqueous phase during workup. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.

Experimental Workflow & Visualization

General N-Alkylation Protocol
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,4-diazepane (1.0 eq.) and the chosen solvent.

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq.) dropwise at room temperature or a reduced temperature if the reaction is highly exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Reaction

N_Alkylation_Diazepane Diazepane 1,4-Diazepane MonoAlkylated Mono-N-alkylated Product Diazepane->MonoAlkylated + R-X, Base AlkylHalide R-X (Alkylating Agent) Base Base DiAlkylated Di-N-alkylated Product MonoAlkylated->DiAlkylated + R-X, Base (Side Reaction)

Caption: General reaction scheme for the N-alkylation of 1,4-diazepane, showing the desired mono-alkylation and the potential over-alkylation side reaction.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of Mono-alkylated Product Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the reaction temperature adequate? Check_Base->Check_Temp Yes Use_Stronger_Base Use a stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Reagent Is the alkylating agent reactive enough? Check_Temp->Check_Reagent Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Solvent Are reagents soluble? Check_Reagent->Check_Solvent Yes Use_More_Reactive_Agent Use R-Br or R-I, or add catalytic KI Check_Reagent->Use_More_Reactive_Agent No Change_Solvent Switch to a more polar solvent (e.g., DMF) Check_Solvent->Change_Solvent No Success Yield Improved Check_Solvent->Success Yes Use_Stronger_Base->Success Increase_Temp->Success Use_More_Reactive_Agent->Success Change_Solvent->Success

Sources

Technical Support Center: Purification of 1-Cyclopropyl-1,4-diazepane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Cyclopropyl-1,4-diazepane and its analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle even the most challenging purification scenarios.

Introduction

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a cyclopropyl substituent. This structural motif is of significant interest in medicinal chemistry. The purification of such small, polar, and often basic molecules can be challenging due to their physical properties. This guide will walk you through common purification techniques, potential pitfalls, and strategies for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurities in your crude product will largely depend on the synthetic route. However, some common classes of impurities include:

  • Starting materials: Unreacted precursors are a frequent source of contamination.

  • Reagents and byproducts: Reagents used in excess and their byproducts can carry through the work-up. For instance, in reductive amination reactions, residual reducing agents or their salts may be present.

  • Side-products: Incomplete reactions or side reactions can lead to a variety of structurally related impurities. For diazepane synthesis, this could include incompletely cyclized products or over-alkylated species.[1]

  • Solvents: Residual solvents from the reaction or work-up are common.

  • Water: Given the hygroscopic nature of many amines, water can be a significant impurity.[2]

A thorough understanding of your synthetic pathway is the first step in identifying potential impurities.[3] Analytical techniques such as TLC, LC-MS, GC-MS, and NMR are crucial for characterizing the impurity profile of your crude material.

Q2: I'm observing significant streaking of my compound on silica gel TLC plates. What is causing this and how can I fix it?

A2: Streaking of amines on silica gel is a very common issue and is primarily due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery during column chromatography.

Here are several strategies to mitigate this problem:

  • Baseline Modification: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide, to your mobile phase (typically 0.1-1%).[1] This will neutralize the acidic sites on the silica gel and reduce the strong adsorption of your basic compound.

  • Use of Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

    • Reverse-phase silica (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent option.

  • Salt Formation: Converting the amine to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes improve its chromatographic behavior on silica gel, although this may also significantly alter its solubility.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a powerful and often first-line technique for purifying amines from non-basic impurities.[4][5][6] The principle relies on the ability to convert the basic amine into a water-soluble salt by treatment with an acid.

Here is a general workflow:

  • Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) to deprotonate the amine salt and regenerate the free base.

  • Extract the free base back into an organic solvent.

  • Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the purified product.

It is crucial to choose the right acid and base to avoid unwanted reactions with your compound.[4]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound and its analogs.

Issue 1: Low recovery after column chromatography on silica gel.
  • Potential Cause: Irreversible adsorption of the basic product onto the acidic silica gel.

  • Troubleshooting Steps:

    • Pre-treat the silica gel: Before packing the column, you can slurry the silica gel in the mobile phase containing a small amount of a base like triethylamine.

    • Switch to a less acidic stationary phase: As mentioned in the FAQs, consider using neutral or basic alumina, or reverse-phase silica.

    • Use a protecting group: If the amine is particularly problematic, you can temporarily protect it (e.g., as a Boc-carbamate). The protected compound is less basic and will chromatograph more easily. The protecting group can then be removed in a subsequent step.[7][8][9]

Issue 2: My purified product is a viscous oil that is difficult to handle and weigh accurately.
  • Potential Cause: The free base of this compound may be a low-melting solid or a viscous oil at room temperature.

  • Troubleshooting Steps:

    • Salt formation: Consider converting the purified free base into a stable, crystalline salt (e.g., hydrochloride, hydrobromide, or besylate salt).[10] This is often achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of the corresponding acid (e.g., HCl in ether). The salt will often precipitate out as a crystalline solid that is easier to handle, weigh, and store.[1]

    • Crystallization/Recrystallization: If the free base is a solid, you may be able to induce crystallization or purify it further by recrystallization from a suitable solvent system.[11][12]

Issue 3: I suspect my product is contaminated with a structurally similar impurity that co-elutes during chromatography.
  • Potential Cause: The impurity may have a very similar polarity to your desired product, making separation by normal-phase chromatography difficult.

  • Troubleshooting Steps:

    • Optimize your chromatographic conditions:

      • Try a different solvent system with different selectivities.

      • Use a shallower solvent gradient in your column chromatography.

      • Consider a different stationary phase (e.g., reverse-phase, or a more specialized phase like a cyano or diol column).

    • Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than flash column chromatography and can often separate closely related compounds.[13][14]

    • Dervatization: In some cases, you can selectively react either your product or the impurity to change its polarity, allowing for easier separation. This is a more advanced technique and requires careful consideration of the reaction chemistry.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl(aq) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Extract the organic layer again with 1 M HCl(aq) (2 x 25 mL).

  • Combine all the aqueous extracts. Wash the combined aqueous extracts with the initial organic solvent (2 x 25 mL) to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a saturated solution of NaHCO3 or 1 M NaOH until the pH is >10 (check with pH paper).

  • Extract the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Flash Column Chromatography on Triethylamine-Treated Silica Gel
  • Prepare the mobile phase: Choose a suitable solvent system (e.g., dichloromethane/methanol). Add 0.5% (v/v) of triethylamine to the mobile phase.

  • Prepare the silica slurry: In a beaker, add silica gel to the prepared mobile phase and stir to create a uniform slurry.

  • Pack the column: Pour the slurry into the chromatography column and allow it to pack under a positive pressure of air or nitrogen.

  • Load the sample: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the column: Run the column with the prepared mobile phase, collecting fractions.

  • Analyze the fractions: Monitor the fractions by TLC (using a mobile phase containing triethylamine) to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Acid-Base Extraction Fast, inexpensive, scalable.[6]Only removes non-basic impurities.Initial cleanup of crude reaction mixtures.
Silica Gel Chromatography Good for separating compounds with different polarities.Can have issues with basic compounds (streaking, low recovery).Separating the target compound from impurities of different polarity.
Alumina Chromatography Better for basic compounds than silica gel.Can be less versatile than silica.Purification of basic amines that perform poorly on silica.
Reverse-Phase HPLC High resolution, good for polar compounds.More expensive, smaller scale.Final purification of small quantities, separating closely related analogs.
Crystallization/Salt Formation Can provide very high purity, yields a stable solid.Not all compounds crystallize easily.Final purification step, obtaining a stable solid form.

Visualization

Workflow for Purification Strategy Selection

purification_workflow start Crude this compound acid_base Acid-Base Extraction start->acid_base Initial Cleanup column_chrom Column Chromatography acid_base->column_chrom Remove Neutral Impurities purity_analysis Purity Analysis (NMR, LC-MS, GC-MS) column_chrom->purity_analysis final_product Pure Product purity_analysis->final_product Purity ≥ 95% further_purification Further Purification Needed purity_analysis->further_purification Purity < 95% recrystallization Crystallization / Salt Formation further_purification->recrystallization recrystallization->purity_analysis

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Silica Gel Chromatography of Amines

tlc_troubleshooting start Streaking on Silica TLC add_base Add Base to Mobile Phase (e.g., 0.5% Et3N) start->add_base protecting_group Use Protecting Group (e.g., Boc) start->protecting_group Alternative Strategy change_stationary_phase Change Stationary Phase add_base->change_stationary_phase Still Streaking good_separation Good Separation add_base->good_separation Problem Solved alumina Use Alumina change_stationary_phase->alumina reverse_phase Use Reverse Phase (C18) change_stationary_phase->reverse_phase alumina->good_separation reverse_phase->good_separation protecting_group->good_separation

Caption: Troubleshooting guide for streaking of amines on silica gel TLC.

References

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved January 17, 2026, from [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved January 17, 2026, from [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents. (n.d.).
  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). Retrieved January 17, 2026, from [Link]

  • Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes | Organic Letters - ACS Publications. (2021, November 15). Retrieved January 17, 2026, from [Link]

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protecting Groups. (n.d.). Retrieved January 17, 2026, from [Link]

  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method - PMC - NIH. (2024, February 27). Retrieved January 17, 2026, from [Link]

  • CN103288834B - Short-acting benzodiazepine salts and their polymorphic forms - Google Patents. (n.d.).
  • Subzero-temperature liquid-liquid extraction of benzodiazepines for high-performance liquid chromatography - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluation of Diazepam-Molecularly Imprinted Microspheres for the Separation of Diazepam and its Main Metabolite from Body Fluid Samples | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed. (2021, April 5). Retrieved January 17, 2026, from [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. (n.d.). Retrieved January 17, 2026, from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved January 17, 2026, from [Link]

  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protecting Groups List - SynArchive. (n.d.). Retrieved January 17, 2026, from [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. (2024, July 3). Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. (2025, August 9). Retrieved January 17, 2026, from [Link]

  • Crystal structures at room temperature of Diazepam (left, ab plane),... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC - NIH. (2022, July 21). Retrieved January 17, 2026, from [Link]

  • US20180369255A1 - Precipitation resistant small molecule drug formulations - Google Patents. (n.d.).
  • Plasmid DNA Purification Troubleshooting - QIAGEN. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Improving the yield and purity of 1-Cyclopropyl-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopropyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your yield and purity.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yield and purity due to the symmetrical nature of the 1,4-diazepane starting material, which can lead to undesired side products. The primary hurdles include controlling the degree of substitution on the diazepane ring and separating the desired mono-cyclopropyl product from starting materials and over-alkylated byproducts.

This guide will focus on two primary synthetic routes: Reductive Amination and Direct N-Alkylation , providing detailed protocols and troubleshooting for each.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • Reductive Amination: This involves the reaction of 1,4-diazepane with cyclopropanecarboxaldehyde in the presence of a reducing agent. This method is often preferred as it can be performed in a one-pot fashion and minimizes the formation of quaternary ammonium salts.[1][2]

  • Direct N-Alkylation: This route uses a cyclopropylmethyl halide (e.g., bromide or iodide) to alkylate one of the nitrogen atoms of 1,4-diazepane, typically in the presence of a base.

Q2: I am getting a significant amount of the di-substituted product, 1,4-dicyclopropyl-1,4-diazepane. How can I improve the selectivity for the mono-substituted product?

A2: This is a common issue due to the two reactive secondary amine groups on the 1,4-diazepane ring. To favor mono-substitution, consider the following strategies:

  • Stoichiometry Control: Use a molar excess of 1,4-diazepane relative to the cyclopropylating agent (aldehyde or halide). A 2:1 to 5:1 ratio of diazepane to the cyclopropylating agent can significantly favor the mono-substituted product.

  • Slow Addition: Add the cyclopropanecarboxaldehyde or cyclopropylmethyl halide dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, reducing the likelihood of the mono-substituted product reacting a second time.[3]

  • Use of a Mono-Protected Starting Material: The most robust method to ensure mono-substitution is to start with a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. After the cyclopropylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions.[1]

Q3: My reaction seems to be incomplete, with a lot of unreacted 1,4-diazepane remaining. What could be the cause?

A3: Incomplete conversion can stem from several factors:

  • Insufficient Reagent: Ensure you are using at least a stoichiometric equivalent of the cyclopropylating agent and the reducing agent (for reductive amination) or base (for N-alkylation).

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Reagent Quality: Verify the purity and reactivity of your starting materials, especially the cyclopropanecarboxaldehyde, which can be prone to oxidation or polymerization.

Q4: What is the best way to purify the final product?

A4: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the mono-substituted product from the di-substituted byproduct and any remaining starting materials. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine), is typically effective.

  • Acid-Base Extraction: Since the products are basic, an acid-base extraction can be used to remove non-basic impurities. However, this will not separate the mono- and di-substituted products from each other.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for the synthesis of this compound. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination
  • To a stirred solution of 1,4-diazepane (2.0 g, 20 mmol) in methanol (40 mL) at 0 °C, add cyclopropanecarboxaldehyde (0.70 g, 10 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at room temperature for 2 hours to allow for imine formation.

  • Cool the mixture back to 0 °C and add sodium borohydride (0.45 g, 12 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues in Reductive Amination
Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete imine formation.Ensure the reaction is stirred for a sufficient time after the addition of the aldehyde before adding the reducing agent. Mildly acidic conditions (pH 5-6) can catalyze imine formation.[4][5]
Decomposition of the aldehyde.Use freshly distilled or high-purity cyclopropanecarboxaldehyde.
Ineffective reducing agent.Sodium triacetoxyborohydride (STAB) can be a milder and more selective reducing agent for reductive aminations.[3]
Formation of Di-substituted Product High concentration of the aldehyde.As mentioned in the FAQs, use an excess of 1,4-diazepane and add the aldehyde slowly at a low temperature.
Unreacted Starting Material Insufficient reducing agent.Ensure at least one equivalent of the reducing agent is used relative to the aldehyde.
Hydrolysis of the imine.Ensure the reaction is carried out under anhydrous conditions until the reduction step.
Reductive Amination Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve 1,4-diazepane in Methanol add_aldehyde Add Cyclopropanecarboxaldehyde dropwise at 0°C start->add_aldehyde form_imine Stir at RT for 2h (Imine Formation) add_aldehyde->form_imine add_reductant Add Sodium Borohydride portion-wise at 0°C form_imine->add_reductant reduce Stir at RT for 12h (Reduction) add_reductant->reduce quench Quench with Water reduce->quench concentrate Concentrate quench->concentrate extract Extract with DCM concentrate->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide: Direct N-Alkylation

Direct N-alkylation offers an alternative route, but careful control of the reaction conditions is crucial to avoid over-alkylation.

Experimental Protocol: Direct N-Alkylation
  • To a solution of 1,4-diazepane (2.0 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL), add a solution of (bromomethyl)cyclopropane (1.35 g, 10 mmol) in acetonitrile (10 mL) dropwise over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by silica gel column chromatography.

Troubleshooting Common Issues in Direct N-Alkylation
Issue Potential Cause Troubleshooting Steps
Low Yield Weak base.A stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate may improve the reaction rate.
Poor leaving group.If using (chloromethyl)cyclopropane, consider converting it to the more reactive (iodomethyl)cyclopropane in situ using sodium iodide (Finkelstein reaction).
Formation of Di-substituted and Quaternary Products High concentration of alkylating agent.Use an excess of 1,4-diazepane and slow addition of the alkylating agent.
High reaction temperature.Running the reaction at a lower temperature can improve selectivity for mono-alkylation.
Reaction Stalls Insoluble base.Ensure vigorous stirring to maintain a good suspension of the base. Using a phase-transfer catalyst may also be beneficial.
N-Alkylation Decision Tree for Optimizing Selectivity

N_Alkylation_Optimization start Low Selectivity for Mono-alkylation? check_stoichiometry Is [Diazepane] > 2x [Alkyl Halide]? start->check_stoichiometry Yes adjust_stoichiometry Increase Diazepane to 3-5 equivalents check_stoichiometry->adjust_stoichiometry No check_addition Is Alkyl Halide added slowly at low temp? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition adjust_addition Add dropwise at 0°C check_addition->adjust_addition No use_protection Consider using mono-Boc-1,4-diazepane check_addition->use_protection Yes adjust_addition->use_protection success Improved Selectivity use_protection->success

Caption: Decision tree for troubleshooting low selectivity in the N-alkylation of 1,4-diazepane.

References

  • BenchChem. (2025). Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. BenchChem.
  • Heravi, M. M., Zadsirjan, V., & Masoumi, M. (2017). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 22(7), 1103. [Link]

  • Sharma, P., & Kumar, A. (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Drug Discovery Technologies, 12(2), 84-102.
  • Cheek, M. D., & Chemler, S. R. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11454–11464. [Link]

  • Khan, I., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4046–4061.
  • Ono, T., et al. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 26(4), 1004. [Link]

  • Wang, J.-Y., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 20896-20911. [Link]

  • Patel, H., & Sharma, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1021-1025.
  • Ghorai, S., & Ghorai, P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6171. [Link]

  • Dong, G., & Tepe, J. J. (2019). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 21(1), 258-262.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • Wang, J.-Y., et al. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 20896-20911.
  • Schühle, K., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(35), 21543-21552.
  • Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry, 73(5), 1979-1982.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Dömling, A., et al. (2012). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Molecules, 17(12), 13976-13990.
  • ResearchGate. (2019). Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Ono, T., et al. (2021).
  • Khegay, A., & Hall, D. G. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • The Royal Society of Chemistry. (2017). Base-Promoted Synthesis of Multisubstituted Benzo[b][3][6]oxazepines. [Link]

  • PubChem. (n.d.). 1-[5-[(1S,2R)-2-(2-methoxyethyl)cyclopropyl]-3-pyridinyl]-4-methyl-1,4-diazepane. [Link]

  • MDPI. (2018). 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. [Link]

  • PubChem. (n.d.). 1H-1,4-Diazepine. [Link]

  • PubChem. (n.d.). 1-(6-Cyclopropyl-2-pyridinyl)-1,4-diazepane. [Link]

Sources

Technical Support Center: Troubleshooting the Cyclopropanation Step in Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyclopropanation of unsaturated diazepine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this critical synthetic step. The formation of the cyclopropane ring on the diazepine core is a key transformation, often employing variations of the Simmons-Smith reaction or related cyclopropanation methods.[1][2][3] This resource addresses specific issues you may encounter, explaining the underlying chemical principles and offering actionable solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My Simmons-Smith cyclopropanation reaction is showing low to no conversion of the starting diazepine alkene. What are the most likely causes and how can I fix this?

A1: Low or no product yield is one of the most common issues and often points to problems with the reactive carbenoid species.[4] The primary suspect is typically the activity of the zinc reagent.

Troubleshooting Steps:

  • Zinc-Copper Couple Activity: The zinc-copper couple must be freshly prepared and properly activated to be effective.[4] The surface of the zinc is critical for the reaction to proceed. Consider using ultrasonication to enhance the activation of the zinc.[5]

  • Reagent Quality: The purity of the diiodomethane is crucial. It should be freshly distilled or from a recently opened high-purity bottle, as impurities can significantly inhibit the reaction.[4]

  • Reaction Conditions: The Simmons-Smith reaction is highly sensitive to moisture and air.[4] Ensure all glassware is rigorously oven-dried and the reaction is conducted under a strictly inert atmosphere, such as argon or nitrogen.

  • Alternative Reagents (Furukawa Modification): For less reactive or sterically hindered diazepine alkenes, switching to a more reactive reagent system is often beneficial. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, is a powerful alternative that can significantly improve yields and reaction rates.[1][3][6]

Parameter Standard Simmons-Smith Furukawa Modification
Zinc Source Zinc-Copper Couple (Zn-Cu)Diethylzinc (Et₂Zn)
Reactivity ModerateHigh
Substrate Scope Good for electron-rich alkenesBroader, effective for less reactive alkenes
Sensitivity High to moisture and airHigh to moisture and air
Q2: I am observing the formation of significant side products in my reaction mixture. What are the common side reactions and how can they be minimized?

A2: Side product formation can often be attributed to the Lewis acidic nature of the zinc iodide (ZnI₂) byproduct or the electrophilicity of the zinc carbenoid itself.[1]

Common Side Reactions and Solutions:

  • Methylation of Heteroatoms: The diazepine core contains nitrogen atoms that can be susceptible to methylation by the electrophilic zinc carbenoid, especially with prolonged reaction times or excess reagent.[1] To mitigate this, use a stoichiometric amount of the cyclopropanating agent and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Acid-Catalyzed Decomposition: The ZnI₂ byproduct is a Lewis acid that can potentially lead to the decomposition of acid-sensitive starting materials or products.[1] This can be addressed by adding an excess of diethylzinc to scavenge the ZnI₂, or by quenching the reaction with a base like pyridine.[1]

  • Rearrangement of Intermediates: In some cases, particularly with more complex diazepine structures, the intermediate carbene or carbenoid can undergo competing reactions like C-H insertions.[7] Optimizing the reaction temperature and the rate of addition of the carbene precursor can help to favor the desired cyclopropanation pathway.

Troubleshooting Guide
Issue 1: Poor Diastereoselectivity in the Cyclopropanation Step

Poor control over the stereochemical outcome of the cyclopropanation can be a significant hurdle, particularly when synthesizing specific stereoisomers of a drug candidate.

Causality and Strategic Solutions:

  • Directing Groups: The stereochemistry of the Simmons-Smith reaction can often be directed by the presence of a nearby hydroxyl or other coordinating group on the diazepine precursor.[2][5] This group can chelate to the zinc carbenoid, delivering the methylene group to one face of the double bond. If your substrate lacks such a directing group, consider introducing one at a strategic position that can be removed later in the synthesis.

  • Steric Hindrance: The cyclopropanation will generally occur on the less sterically hindered face of the diazepine alkene.[1] Analyze the 3D structure of your substrate to predict the likely outcome and, if necessary, modify the substrate to favor the desired diastereomer.

  • Asymmetric Catalysis: For achieving high enantioselectivity, consider employing a catalytic asymmetric cyclopropanation method.[8][9][10] Chiral ligands in combination with transition metals like cobalt or copper can provide excellent stereocontrol.[8][11][12]

Experimental Protocols
Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation of a Diazepine Precursor

This protocol describes a general procedure for the cyclopropanation of an unsaturated diazepine using the more reactive Furukawa conditions.

Materials:

  • Unsaturated diazepine precursor

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the unsaturated diazepine precursor (1.0 equiv) in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 equiv, as a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopropanated diazepane.[13]

Visualizing the Logic
Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Verify Reagent Quality & Activity Start->Check_Reagents Check_Conditions Assess Reaction Conditions Start->Check_Conditions Modify_System Consider More Reactive System Start->Modify_System Fresh_ZnCu Use Freshly Prepared/Activated Zn-Cu Couple Check_Reagents->Fresh_ZnCu Pure_CH2I2 Use High-Purity/Distilled Diiodomethane Check_Reagents->Pure_CH2I2 Inert_Atmosphere Ensure Strictly Anhydrous & Inert Conditions Check_Conditions->Inert_Atmosphere Furukawa Switch to Furukawa (Et2Zn/CH2I2) or Shi Modification Modify_System->Furukawa Success Improved Yield Fresh_ZnCu->Success Pure_CH2I2->Success Inert_Atmosphere->Success Furukawa->Success

Caption: A decision tree for troubleshooting low yield in cyclopropanation.

Simmons-Smith Reaction Mechanism

Simmons_Smith_Mechanism cluster_reagents Reagent Formation cluster_reaction Cyclopropanation Zn(Cu) Zn-Cu Couple Carbenoid ICH₂ZnI (Zinc Carbenoid) Zn(Cu)->Carbenoid CH2I2 CH₂I₂ CH2I2->Carbenoid TS Butterfly Transition State Carbenoid->TS Concerted Addition Alkene Diazepine Alkene Alkene->TS Product Cyclopropanated Diazepane TS->Product

Caption: The mechanism of the Simmons-Smith cyclopropanation reaction.

References
  • Simmons–Smith reaction - Wikipedia. Available at: [Link]

  • Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed. Available at: [Link]

  • Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents - PMC - NIH. Available at: [Link]

  • Simmons-Smith Reaction | NROChemistry. Available at: [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available at: [Link]

  • Simmons–Smith reaction - Grokipedia. Available at: [Link]

  • (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with α-Ketodiazoacetates - PMC. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central. Available at: [Link]

  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction - Organic Chemistry Tutor. Available at: [Link]

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - idUS. Available at: [Link]

  • The Simmons-Smith Reaction & Cyclopropanation - YouTube. Available at: [Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed. Available at: [Link]

  • Asymmetric Co(II)-catalyzed Cyclopropanation With Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides - PubMed. Available at: [Link]

Sources

Stability issues and degradation pathways of 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Chemical Stability and Degradation Pathways

Welcome to the technical support center for 1-Cyclopropyl-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide a deep understanding of the stability characteristics of this molecule. By understanding its potential liabilities, you can design more robust experiments, ensure the integrity of your results, and troubleshoot issues effectively.

The unique structure of this compound, combining a saturated diamine heterocycle with a strained N-cyclopropylamine moiety, presents specific stability challenges that must be carefully managed. This document synthesizes established chemical principles to forecast degradation pathways and provide actionable protocols.

Part 1: Core Chemical Stability Profile

The stability of this compound is governed by two primary structural motifs: the N-cyclopropylamine and the 1,4-diazepane ring .

1.1 The N-Cyclopropylamine Moiety: The Primary Point of Instability

The most significant chemical liability of this molecule is the N-cyclopropylamine group. While cyclopropyl rings are often used in drug design to improve metabolic stability against certain oxidative pathways, N-cyclopropylamines are a well-documented class of structures prone to facile, irreversible ring-opening upon one-electron oxidation.[1][2][3]

Mechanism of Degradation: The process is initiated by the removal of a single electron from the tertiary nitrogen atom, forming a nitrogen radical cation. This intermediate is highly unstable and rapidly undergoes cleavage of the strained cyclopropyl ring to form a more stable β-carbon radical and an iminium ion.[2] This ring-opening is often the rate-determining step and is essentially irreversible.

This oxidative degradation can be triggered by several factors common in experimental settings:

  • Chemical Oxidants: Reagents or impurities that can act as one-electron oxidants.

  • Photochemical Oxidation: Exposure to light, particularly in the presence of photosensitizers, can readily generate the radical cation.[1]

  • Electrochemical Conditions: Application of an oxidative potential.[4]

  • Enzymatic Action: Cytochrome P450 (CYP) enzymes in metabolic systems are known to oxidize N-cyclopropylamines, leading to mechanism-based inhibition or the formation of reactive metabolites.[3]

1.2 The 1,4-Diazepane Ring: Secondary Concerns

The 1,4-diazepane ring is a saturated diamine heterocycle.[5] By itself, it is a relatively stable structure. However, the two tertiary amine centers are nucleophilic and basic, presenting potential secondary degradation pathways.

  • Oxidation: The nitrogen atoms can be oxidized to form N-oxides, though this typically requires stronger oxidizing conditions than the N-cyclopropylamine ring-opening.

  • pH Sensitivity: As a diamine, the compound is basic and will form salts in acidic media. While generally stable to hydrolysis, extreme pH conditions combined with heat could promote unforeseen degradation.

Part 2: Frequently Asked Questions (FAQs)
Storage and Handling

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: To maximize shelf-life, the solid compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at low temperatures (-20°C is recommended). This mitigates the risk of slow oxidation from atmospheric oxygen and light-induced degradation.

Q2: How should I handle the compound during routine experimental use?

A2: Minimize exposure to air and ambient light. Use vials with septa and flush with inert gas before and after withdrawing material. If weighing in the open, do so quickly and avoid prolonged exposure.

Solution Stability

Q3: Which solvents are best for preparing stock solutions?

A3: High-quality, anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For applications where these are unsuitable, anhydrous acetonitrile can be used. Avoid using chlorinated solvents if there is any risk of light exposure, as this can generate radical species.

Q4: How stable is this compound in aqueous buffers for biological assays?

A4: The compound's stability in aqueous media is a significant concern. The presence of dissolved oxygen, trace metal ions, and light can accelerate the oxidative ring-opening degradation pathway. We strongly advise preparing aqueous solutions fresh for each experiment and using them immediately. If solutions must be stored, even for short periods, they should be kept on ice, protected from light, and prepared in deaerated buffers.

Degradation Profile

Q5: What is the primary degradation product I should expect to see?

A5: The primary degradation will almost certainly arise from the oxidative ring-opening of the cyclopropyl group.[1][2] Following the initial ring-opening, the resulting radical iminium species can undergo further reactions (e.g., hydrogen abstraction) and hydrolysis upon workup or in aqueous media, potentially leading to a ring-opened ketone or aldehyde derivative.

Q6: Can I expect degradation from the diazepane ring itself?

A6: While possible, degradation of the diazepane ring (e.g., N-oxidation) is a secondary pathway. Under mild oxidative conditions where the N-cyclopropylamine is reactive, the diazepane ring is likely to remain intact. You would need to employ stronger, specific oxidizing agents to target the diazepane nitrogens preferentially.

Part 3: Troubleshooting Guide
Problem Encountered Potential Root Cause Recommended Troubleshooting Steps
Inconsistent Potency or Activity in Biological Assays Degradation of the compound in stock solutions or assay media.1. Prepare a fresh stock solution from solid material. 2. Prepare final dilutions in assay buffer immediately before use. 3. Minimize light exposure for all solutions and assay plates. 4. Deaerate aqueous buffers prior to use. 5. Validation: Run a time-course stability study by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation via LC-MS.
Appearance of New Peaks in HPLC/LC-MS Analysis Over Time In-sample or on-column degradation.1. Analyze a freshly prepared sample immediately. 2. Ensure the autosampler is cooled (e.g., 4°C) to prevent degradation while samples are queued. 3. Check for compatibility with mobile phase additives. Avoid highly acidic or basic conditions if possible. 4. Validation: Perform a forced degradation study (see Protocol 2) to generate and tentatively identify potential degradant peaks.
Poor Mass Balance in Stability Studies Formation of volatile or non-UV active degradation products.1. Use a mass spectrometer (MS) detector in addition to UV to search for products that may have lost their chromophore. 2. Ensure analytical methods can resolve highly polar or non-polar species that may not elute under standard reversed-phase conditions.
Part 4: Key Experimental Protocols
Protocol 1: Recommended Handling and Stock Solution Preparation

This protocol is designed to minimize oxidative degradation during routine handling.

  • Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Open the vial in a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Quickly weigh the desired amount of solid into a clean, dry vial.

  • Add anhydrous DMSO (or other suitable aprotic solvent) to the desired concentration.

  • Cap the vial tightly (preferably with a PTFE-lined septum cap) and vortex until fully dissolved.

  • Flush the headspace of the vial with inert gas before storing at -20°C or -80°C.

  • For subsequent use, puncture the septum with a syringe to withdraw the solution, maintaining a positive pressure of inert gas if possible.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is a self-validating system to understand a molecule's liabilities under stress conditions, as recommended by ICH guidelines.[6] This helps to develop stability-indicating analytical methods.

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile). Prepare five separate aliquots for stress testing.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep one aliquot of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose one aliquot to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis:

    • Before analysis, neutralize the acid and base samples.

    • Analyze all stressed samples, along with an unstressed control, by a suitable LC-MS method.[7][8][9]

    • Compare chromatograms to identify degradation products and determine the percentage of degradation under each condition.

Stress Condition Expected Outcome for this compound
Acid Hydrolysis (0.1 M HCl)Likely stable; protonation at nitrogen atoms is expected.
Base Hydrolysis (0.1 M NaOH)Likely stable.
Oxidation (3% H₂O₂) High degradation expected. Primary pathway will be the ring-opening of the cyclopropyl group.
Thermal Stress (80°C)Moderate stability expected, but some oxidative degradation may occur if oxygen is present.
Photolytic Stress (Light) Degradation is possible, especially with photosensitizers present. Pathway would be oxidative ring-opening.
Part 5: Visualizations
Diagrams

Degradation_Pathway cluster_0 Initiation: One-Electron Oxidation cluster_1 Irreversible Ring-Opening cluster_2 Termination / Product Formation Start This compound Radical Nitrogen Radical Cation (Unstable Intermediate) Start->Radical -1e⁻ (Oxidant, Light, CYP450) RingOpened β-Carbon Radical Iminium Ion Radical->RingOpened Rapid Ring Cleavage Products Further Reactions & Hydrolysis Products (e.g., Ring-Opened Ketones) RingOpened->Products +H₂O, etc.

Caption: Proposed primary degradation pathway via oxidative ring-opening.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (24-48h) start Prepare Stock Solution (1 mg/mL in ACN) acid Acid (0.1M HCl, 60°C) start->acid Aliquot base Base (0.1M NaOH, 60°C) start->base Aliquot oxid Oxidative (3% H₂O₂, RT) start->oxid Aliquot thermal Thermal (80°C) start->thermal Aliquot photo Photolytic (ICH Q1B) start->photo Aliquot analyze Neutralize & Analyze All Samples (LC-MS) acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze report Identify Degradants & Assess Stability Profile analyze->report

Sources

Scalable synthesis of 1-Cyclopropyl-1,4-diazepane for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust and scalable synthetic methodologies is paramount for advancing novel chemical entities from discovery to preclinical evaluation. 1-Cyclopropyl-1,4-diazepane represents a scaffold of significant interest, yet its transition from bench-scale synthesis to the multi-gram quantities required for in-depth pharmacological and toxicological studies presents a unique set of challenges.

This Technical Support Center is designed to serve as a dynamic resource for researchers, process chemists, and drug development professionals. Structured as a series of frequently asked questions and detailed troubleshooting guides, this document provides not only step-by-step protocols but also the underlying scientific rationale for key process decisions. Our goal is to empower your team to navigate the complexities of the synthesis, optimize reaction conditions, and overcome the hurdles inherent in scaling up production, thereby ensuring a consistent and reliable supply of this critical intermediate for your preclinical pipeline.

Part 1: Proposed Scalable Synthetic Route Overview

A robust and scalable synthesis of this compound requires a strategic approach that prioritizes commercially available starting materials, high-yielding reactions, and purification methods amenable to large-scale production. The proposed two-step route involves an initial reductive amination followed by a cyclization/deprotection sequence.

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Ditosylation & Cyclization cluster_2 Step 3: Deprotection A N-Boc-ethylenediamine C Intermediate Imine (not isolated) A->C DCM, rt B Cyclopropanecarboxaldehyde B->C E N-Boc-N'-cyclopropyl-ethylenediamine C->E Mild & selective reducing agent D Sodium Triacetoxyborohydride (STAB) D->E F 1,2-Dibromoethane G Cyclization E->G Base (e.g., K2CO3) Solvent (e.g., ACN) F->G H N-Boc-1-cyclopropyl-1,4-diazepane G->H I Trifluoroacetic Acid (TFA) or HCl in Dioxane J This compound (Final Product) H->J I->J DCM, 0°C to rt

Caption: Workflow for the scalable synthesis of this compound.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-cyclopropylethylenediamine (Step 1)
  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, charge N-Boc-ethylenediamine (1.0 eq) and Dichloromethane (DCM, 10 vol).

  • Reagent Addition: Begin stirring and cool the solution to 0-5 °C. Add cyclopropanecarboxaldehyde (1.1 eq) dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Imine Formation: Allow the reaction to stir at 0-5 °C for 1 hour after the addition is complete.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (5 vol). Stir vigorously for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 3 vol).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: The crude product is often pure enough for the next step. If necessary, purification can be achieved via flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-1-cyclopropyl-1,4-diazepane (Step 2)
  • Reactor Setup: To a jacketed reactor equipped with an overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe, add N-Boc-N'-cyclopropylethylenediamine (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile (ACN, 15 vol).

  • Reagent Addition: Begin stirring and heat the suspension to 80-85 °C (reflux). Add 1,2-dibromoethane (1.2 eq) dropwise over 1 hour.

  • Reaction: Maintain the reaction at reflux for 24-48 hours. The reaction progress should be monitored by LC-MS.

  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ACN (2 x 2 vol).

  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Work-up: Dissolve the residue in DCM (10 vol) and wash with water (2 x 5 vol) and brine (1 x 5 vol).

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Protocol 3: Deprotection to yield this compound (Step 3)
  • Reactor Setup: In a suitable reactor, dissolve N-Boc-1-cyclopropyl-1,4-diazepane (1.0 eq) in DCM (5 vol).

  • Acid Addition: Cool the solution to 0 °C. Slowly add Trifluoroacetic Acid (TFA) (5 eq) or a 4M solution of HCl in dioxane (5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is fully consumed.

  • Product Isolation:

    • For TFA Salt: Concentrate the reaction mixture under reduced pressure. The resulting oil can be triturated with diethyl ether to induce precipitation.

    • For HCl Salt: The product hydrochloride salt will often precipitate directly from the reaction mixture. The solid can be collected by filtration, washed with cold DCM or diethyl ether, and dried under vacuum.[1]

  • Free-Basing (Optional): To obtain the free base, dissolve the salt in water, cool to 0 °C, and adjust the pH to >12 with 50% NaOH solution. Extract the product with a suitable organic solvent (e.g., DCM or EtOAc), dry the organic layer, and concentrate to yield the final product.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Diagram: Troubleshooting Low Yield in Reductive Amination (Step 1)

G Start Low Yield in Step 1 Q1 Was starting material (N-Boc-ethylenediamine) consumed? Start->Q1 Ans1_Yes Check Reducing Agent Q1->Ans1_Yes Yes Ans1_No Check Aldehyde & Imine Formation Q1->Ans1_No No Sol1_A STAB is hygroscopic. Use fresh, dry reagent. Ans1_Yes->Sol1_A Sol1_B Was addition too fast? Control exotherm. Ans1_Yes->Sol1_B Sol2_A Aldehyde quality? Check for oxidation to acid. Ans1_No->Sol2_A Sol2_B Reaction too dilute? Ensure proper concentration. Ans1_No->Sol2_B Sol2_C Insufficient reaction time for imine formation? Ans1_No->Sol2_C

Caption: Decision tree for troubleshooting low yields in the reductive amination step.

Frequently Asked Questions (FAQs)

Q1: The reductive amination (Step 1) is sluggish and gives a poor yield. What are the likely causes?

A1: This is a common issue that can often be traced back to two key areas: reagent quality and reaction conditions.

  • Reagent Quality:

    • Sodium Triacetoxyborohydride (STAB): STAB is hygroscopic and will decompose upon exposure to moisture, losing its reducing power. Always use STAB from a freshly opened container or one that has been stored properly in a desiccator.

    • Cyclopropanecarboxaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon storage. The presence of cyclopropanecarboxylic acid can quench the reaction. Use freshly distilled or recently purchased aldehyde for best results.

  • Reaction Conditions:

    • Imine Formation: Ensure sufficient time is allowed for the imine to form before adding the reducing agent. Inadequate imine concentration is a primary cause of failure. Monitoring this stage by ¹H NMR (disappearance of the aldehyde proton) can be beneficial during process development.

    • Temperature Control: While the reaction is run at room temperature, the initial addition of the aldehyde and STAB should be done at a reduced temperature (0-5 °C) to control any potential exotherms and minimize side reactions.[2]

Q2: During the cyclization (Step 2), I observe the formation of a significant amount of a dimeric by-product. How can this be avoided?

A2: Dimer formation is a classic challenge in cyclization reactions, arising from an intermolecular reaction competing with the desired intramolecular cyclization.

  • High Dilution Principle: The most effective way to favor intramolecular cyclization is to run the reaction under high dilution conditions. This reduces the probability of two reactive molecules encountering each other. In the provided protocol, 15 volumes of acetonitrile are recommended, but on a larger scale, you may need to increase this to 20 or even 30 volumes.

  • Slow Addition: Instead of adding the 1,2-dibromoethane all at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low, further favoring the intramolecular pathway. This is a critical parameter when scaling up production.[3]

  • Choice of Base: A strong, non-nucleophilic base is crucial. Potassium carbonate is a good choice as it is inexpensive and effective. Ensure it is finely powdered to maximize surface area.

Q3: The final deprotection with TFA (Step 3) results in a dark, oily product that is difficult to purify. What are the alternatives?

A3: The t-butoxycarbonyl (Boc) group is acid-labile, but strong acids like TFA can sometimes lead to side reactions and degradation, especially if the molecule has other sensitive functional groups.

  • Use HCl in Dioxane/EtOAc: A 4M solution of HCl in dioxane or ethyl acetate is a very effective and clean alternative. It often results in the precipitation of the hydrochloride salt directly from the reaction mixture, which is a highly effective purification step.[1] The resulting solid can be simply filtered and washed.

  • Temperature Control: Perform the deprotection at 0 °C initially and allow it to warm slowly to room temperature. This can mitigate the formation of impurities.

  • Post-Workup Base Wash: If you isolate the product as the TFA salt and it appears impure, you can perform a basic workup. Dissolve the crude salt in water, add a base like NaOH to pH >12, and extract the free base into an organic solvent. This can help remove acidic impurities.

Q4: How do I handle the transition from a 10g lab scale to a 500g preclinical batch? What are the main challenges?

A4: Scaling up production from grams to kilos introduces significant challenges that are often not apparent at the lab scale.[2][4]

  • Heat Transfer: Reactions that are easily controlled in a round-bottom flask can become dangerously exothermic in a large reactor.[3] The reductive amination and the workup quench are both exothermic. You must ensure your reactor has adequate cooling capacity. The rate of addition of reagents must be carefully controlled based on the internal temperature, not just time.

  • Mixing Efficiency: Inefficient stirring in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and inconsistent results.[4] Ensure the impeller design and stirring speed are adequate for the reactor volume and viscosity of the reaction mixture.

  • Material Handling and Safety: Handling large quantities of flammable solvents and corrosive reagents requires stringent safety protocols and appropriate personal protective equipment (PPE). The quench of STAB, for instance, evolves hydrogen gas and must be performed in a well-ventilated area with careful control of the addition rate.

  • Process Reproducibility: Minor variations in raw materials or process parameters can lead to significant differences in product quality at a larger scale.[3] It is crucial to have robust analytical methods (e.g., HPLC, UPLC) to qualify incoming raw materials and monitor the reaction at each stage to ensure consistency.

Part 4: Data & Analytics

Table 1: Summary of Reaction Parameters & Expected Outcomes
StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)Key Analytical Check
1Reductive AminationN-Boc-ethylenediamine, Cyclopropanecarboxaldehyde, STABDCM0 to RT12-1885-95%LC-MS for product mass
2CyclizationN-Boc-N'-cyclopropylethylenediamine, 1,2-dibromoethane, K₂CO₃ACN82 (Reflux)24-4860-75%¹H NMR for diazepane ring
3DeprotectionN-Boc-1-cyclopropyl-1,4-diazepane, HCl/DioxaneDCM0 to RT2-490-98%HPLC for purity
Table 2: Representative Analytical Data
AnalysisParameterExpected Result for this compound (Free Base)
¹H NMR Chemical Shifts (δ)Signals corresponding to cyclopropyl protons (approx. 0.2-0.8 ppm), and diazepane ring protons (approx. 2.5-3.5 ppm).
¹³C NMR Chemical Shifts (δ)Signals for cyclopropyl carbons (approx. 4-12 ppm) and diazepane carbons (approx. 45-60 ppm).
Mass Spec ESI-MS (m/z)[M+H]⁺ calculated and found for C₈H₁₆N₂.
HPLC Purity Column & Mobile PhaseC18 column with a gradient of Acetonitrile/Water + 0.1% TFA.[5]
Purity Specification≥98% for preclinical studies.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity.PubMed.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.Bentham Science.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.RSC Advances (RSC Publishing).
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • What are the challenges in scaling up the production of pharmaceutical intermedi
  • A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.Benchchem.
  • Challenges of scaling up production
  • Overcoming Challenges in Scale-Up Production.World Pharma Today.
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.NIH.
  • 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Facile Preparation of Hexahydropyrrolo[3,2-e][6][7]diazepine- 2,5-diones and Tetrahydrofuro[1H][3,2-e][6][7]diazepine- 2,5-diones by Rearrangements of Cyclopropylketimines and Cyclopropylketones. ACS Publications.

Sources

Overcoming low reactivity of the secondary amine in 1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Diazepane Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazepane. This scaffold is a valuable building block in medicinal chemistry, but its unique structure presents a common and often frustrating challenge: the low reactivity of the secondary amine at the N4 position. This guide is designed to provide you with direct, actionable solutions to overcome this hurdle, grounded in established chemical principles and validated methodologies.

Troubleshooting Guide: Overcoming N4 Reactivity Issues

This section addresses specific experimental failures in a question-and-answer format. We diagnose the likely cause and provide a stepwise path to a solution.

Question 1: "My N-alkylation or N-acylation reaction on the secondary amine of N1-Boc-1,4-diazepane is failing. I'm observing no product or extremely low yield. What's going wrong?"

Answer: This is the most common issue encountered. The low reactivity of the N4 amine is a known challenge, stemming from a combination of steric hindrance within the seven-membered ring and reduced nucleophilicity compared to the N1 position. Direct alkylation or acylation often fails without the right strategy.

Probable Causes & Recommended Solutions:

  • Insufficient Nucleophilicity of the N4 Amine: The lone pair on the N4 nitrogen is less available for reaction.

    • Solution A: Stronger Base and Anhydrous Conditions: Standard bases like triethylamine or DIPEA are often insufficient. Deprotonation is key to increasing nucleophilicity. Switch to a stronger, non-nucleophilic base to form the amide anion. Hindered alkoxide bases are particularly effective.[1]

    • Solution B: Reductive Amination: Instead of direct alkylation with an alkyl halide, convert your alkylating agent into its corresponding aldehyde or ketone. Perform a reductive amination. This pathway is often more efficient for secondary amines as it proceeds through an iminium ion intermediate, which is readily reduced.[2][3][4] The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is crucial as they selectively reduce the iminium ion in the presence of the carbonyl compound.[2][5]

  • Steric Hindrance: The conformation of the diazepane ring can shield the N4 position, preventing effective collision with the electrophile.

    • Solution C: Increase Reaction Energy: If milder conditions fail, microwave-assisted synthesis can provide the necessary energy to overcome the activation barrier.[6][7] Reactions that take hours or days under conventional heating can often be completed in minutes, with improved yields.[6]

Troubleshooting Workflow: Low N4 Reactivity

G start Problem: Low/No Yield at N4 on N1-Protected Diazepane cause1 Cause: Insufficient Nucleophilicity start->cause1 cause2 Cause: Steric Hindrance start->cause2 sub_cause1 Standard bases (e.g., TEA) are too weak cause1->sub_cause1 sub_cause2 Direct alkylation/acylation is inefficient cause1->sub_cause2 sol3 Solution C: Increase Reaction Energy (Microwave Synthesis) cause2->sol3 Overcomes energy barrier sol1 Solution A: Use Stronger Base (e.g., KOtBu, NaH) sub_cause1->sol1 Deprotonates N4 sol2 Solution B: Switch to Reductive Amination (Aldehyde/Ketone + Reducing Agent) sub_cause2->sol2 Changes mechanism G cluster_0 Step 1: N1 Protection cluster_1 Step 2: N4 Functionalization cluster_2 Step 3: N1 Deprotection Start 1,4-Diazepane (Both N reactive) N1_Protected N1-Boc-1,4-Diazepane (N4 is now the only reactive site) Start->N1_Protected Add Boc₂O N4_Functionalized N1-Boc-N4-R-1,4-Diazepane N1_Protected->N4_Functionalized Add R-X (e.g., Alkylation, Acylation) Final_Product N4-R-1,4-Diazepane (Selective Product) N4_Functionalized->Final_Product Add TFA or HCl

Caption: The protect-functionalize-deprotect workflow for N4 selectivity.

Frequently Asked Questions (FAQs)

Q: Why is the N1 amine more reactive than the N4 secondary amine in 1,4-diazepane? A: The difference in reactivity is due to both electronic and steric factors. The N1 amine is sterically more accessible to incoming electrophiles. Electronically, it behaves more like a primary amine, which is generally more nucleophilic than a secondary amine within a constrained cyclic system. Theoretical studies suggest that steric effects, in particular, play a significant role in making cyclization and substitution reactions at the more hindered nitrogen more difficult. [8] Q: What are the best protecting groups for the N1 position? A: The choice of protecting group is critical and depends on the downstream reaction conditions. An ideal protecting group should be easy to install, stable during the N4 functionalization step, and easy to remove without affecting the new N4-substituent. [9]

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Key Advantages
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (TFA, HCl in Dioxane) Very stable to bases and nucleophiles; clean cleavage. [5][10]
Benzyloxycarbonyl Cbz Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenation (H₂, Pd/C) Stable to acid and base; orthogonal to Boc.

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% Piperidine in DMF) | Very labile to base; useful if acid-sensitive groups are present. |

For most applications targeting N4 functionalization, the Boc group is the industry standard due to its high stability under the often basic or nucleophilic conditions required for modifying the secondary amine.

Q: Can I use reductive amination on an unprotected 1,4-diazepane to achieve mono-N-alkylation? A: It is challenging and not recommended for achieving selectivity. While reductive amination is an excellent method, applying it to the unprotected diazepane will likely result in a mixture of N1-alkylated product, N1,N4-dialkylated product, and starting material. The higher reactivity of N1 persists. The orthogonal protection strategy is the most robust method for ensuring clean, selective N4-alkylation. [5][14]

Validated Experimental Protocol: Selective N4-Acylation of 1,4-Diazepane

This protocol details the complete, three-step orthogonal strategy for synthesizing an N4-acylated diazepane.

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate (N1-Boc Protection)

  • Reagents & Setup:

    • 1,4-Diazepane (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Stir plate, round-bottom flask, ice bath.

  • Procedure:

    • Dissolve 1,4-diazepane in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography (typically using a gradient of methanol in DCM) to yield the pure N1-Boc-1,4-diazepane.

Step 2: N-Acylation of tert-butyl 1,4-diazepane-1-carboxylate

  • Reagents & Setup:

    • tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq)

    • Aroyl chloride or Acid chloride (Ar-COCl) (1.2 eq) [5] * Triethylamine (Et₃N) or DIPEA (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the N1-Boc-1,4-diazepane and Et₃N in anhydrous DCM under an inert atmosphere.

    • Cool the mixture to 0 °C.

    • Add the aroyl chloride dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step or can be purified by chromatography. [5] Step 3: Deprotection to Yield N4-Acyl-1,4-diazepane

  • Reagents & Setup:

    • N1-Boc-N4-Acyl-1,4-diazepane (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq) [5] * Dichloromethane (DCM)

  • Procedure:

    • Dissolve the protected compound in DCM.

    • Slowly add TFA at room temperature. Gas evolution (CO₂) will be observed.

    • Stir the reaction for 1-2 hours until TLC or LC-MS confirms the complete removal of the Boc group.

    • Concentrate the mixture in vacuo to remove excess TFA and solvent.

    • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃.

    • Extract the final product with DCM or ethyl acetate.

    • Dry the organic layer, concentrate, and purify as needed to yield the final N4-acylated-1,4-diazepane.

References
  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Available at: [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[11][12]iazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. Available at: [Link]

  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Available at: [Link]

  • Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. National Institutes of Health. Available at: [Link]

  • N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Nucleophilic Substitution in Synthesis: Amines. Chemistry LibreTexts. Available at: [Link]

  • Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. ResearchGate. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PubMed Central. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,4‐Diazepin‐5‐ones under Microwave Irradiation and Their Reduction Products. Sci-Hub. Available at: [Link]

  • Microwave induced synthesis of novel 8,9-dihydro-7H-pyrimido[4,5-b]d[11][12]iazepines as potential antitumor agents. PubMed. Available at: [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Available at: [Link]

  • Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Save My Exams. Available at: [Link]

  • Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolob[11][13][11]enzotriazepin-6-ones, Potential Turn Surrogates. PubMed. Available at: [Link]

  • 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. PubMed. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Technical Support Center: Refinement of Chromatographic Separation of 1-Cyclopropyl-1,4-diazepane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 1-Cyclopropyl-1,4-diazepane diastereomers. This guide is designed for researchers, chromatographers, and drug development professionals who are tasked with developing and refining methods for the analysis and purification of this and structurally similar compounds. As a molecule with multiple chiral centers, achieving baseline separation of its diastereomers is critical for accurate quantification and isolation of the desired stereoisomer.

This document provides foundational knowledge, a systematic workflow for method development, and detailed troubleshooting guides to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of this compound diastereomers.

Q1: Why can I use a standard achiral column to separate these diastereomers?

A: Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers have different physical properties, including polarity, solubility, and boiling points.[1][2] This inherent difference in their three-dimensional structure allows them to interact differently with a standard (achiral) stationary phase, making their separation possible without the need for a chiral stationary phase (CSP).

Q2: What are the primary challenges in separating this compound diastereomers?

A: The primary challenges stem from the compound's structure:

  • Two Basic Amine Groups: The diazepane ring contains two basic nitrogen atoms. These groups can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, leading to significant peak tailing.[3]

  • High Polarity: The presence of two amine groups makes the molecule relatively polar, which can lead to poor retention on traditional reversed-phase (RP-HPLC) columns if the mobile phase is not optimized.

  • Small Structural Differences: While diastereomers are different, the structural distinctions can be subtle, requiring highly selective chromatographic conditions to achieve baseline resolution.

Q3: Which chromatographic mode is the best starting point: RP-HPLC, NP-HPLC, or SFC?

A:

  • Reversed-Phase HPLC (RP-HPLC) is often the most convenient and logical starting point due to its wide applicability and the availability of robust C18 columns. An acidic mobile phase modifier is typically required to manage the basicity of the analytes and achieve good peak shape.[4]

  • Normal-Phase HPLC (NP-HPLC) can also be effective, particularly for separating isomers where differences in the polarity of functional groups are key to selectivity.[5][6] However, it often involves less desirable solvents (e.g., hexane, chloroform).

  • Supercritical Fluid Chromatography (SFC) is a powerful alternative that should be strongly considered. SFC often provides faster separations and unique selectivity for stereoisomers.[7][8][9] It is particularly advantageous for preparative-scale purification due to reduced solvent consumption.[10]

Q4: What is the role of a mobile phase additive?

A: For a basic compound like this compound, additives are crucial.

  • In RP-HPLC , an acidic additive (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) protonates the amine groups. This has two benefits: it minimizes interactions with acidic silanols on the stationary phase, dramatically improving peak shape, and it can provide a consistent charge state for reproducible retention.

  • In SFC , both acidic and basic additives (e.g., Methanesulfonic acid, ammonium hydroxide) can be used. They modify the apparent pH of the mobile phase and can mask active sites on the stationary phase, which is critical for achieving good peak shape and selectivity for polar and ionizable compounds.[11][12][13]

Section 2: A Systematic Workflow for Method Development

A structured approach to method development is essential for efficiently achieving the desired separation. The following workflow outlines the key stages from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Separation Goal (e.g., Rs > 1.5) ColumnScreen Select Columns (e.g., C18, Phenyl-Hexyl) Start->ColumnScreen SFCScreen SFC Screening (Multiple Columns & Co-solvents) Start->SFCScreen Alternative Path MobilePhaseScreen Select Mobile Phases (Acetonitrile vs. Methanol) + 0.1% TFA ColumnScreen->MobilePhaseScreen Gradient Optimize Gradient Slope (Steepness & Time) MobilePhaseScreen->Gradient SFCScreen->Gradient Temperature Evaluate Temperature (e.g., 25°C, 40°C, 60°C) Gradient->Temperature Additive Optimize Additive (TFA vs. Formic Acid, Concentration) Temperature->Additive FlowRate Adjust Flow Rate (e.g., 1.0 mL/min -> 0.8 mL/min) Additive->FlowRate Robustness Test Robustness (Small changes in parameters) FlowRate->Robustness FinalMethod Final Method Achieved Robustness->FinalMethod TroubleshootingWorkflow Problem Poor Resolution (Rs < 1.5) CheckOverload Is column overloaded? (Reduce sample concentration) Problem->CheckOverload ChangeSolvent Change Organic Solvent (ACN <-> MeOH) CheckOverload->ChangeSolvent Yes Success Resolution Achieved CheckOverload->Success No, fixed! ChangeGradient Make Gradient Shallower ChangeSolvent->ChangeGradient ChangeColumn Change Column Chemistry (e.g., C18 -> Phenyl) ChangeGradient->ChangeColumn ImproveEfficiency Increase Efficiency (Lower flow rate or temperature) ChangeColumn->ImproveEfficiency ImproveEfficiency->Success

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Cyclopropyl-1,4-diazepane and Other N-Substituted Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-Diazepane Scaffold: A Versatile Platform in CNS Drug Discovery

The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms, is a cornerstone in the development of CNS-active agents. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling it to bind to a wide array of biological targets with high affinity. The true pharmacological potential of this scaffold is unlocked through the strategic substitution at its nitrogen atoms. The nature of these substituents dictates the molecule's affinity, selectivity, and functional activity at receptors such as dopamine, serotonin, and nicotinic acetylcholine receptors.[1][2][3][4][5][6]

The Unique Profile of the N-Cyclopropyl Substituent

The introduction of a cyclopropyl group at the N1 position of the 1,4-diazepane ring imparts a unique set of physicochemical properties that are highly desirable in drug design. The cyclopropyl moiety is a small, rigid, and lipophilic group that can significantly influence a molecule's biological activity.[7][8]

Key Attributes of the N-Cyclopropyl Group:

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.

  • Conformational Constraint: Its rigid nature can lock the N-substituent in a specific orientation, which may be optimal for binding to the target receptor, thereby increasing potency.

  • Lipophilicity: The cyclopropyl group can enhance the molecule's ability to cross the blood-brain barrier, a critical feature for CNS-targeted drugs.

  • Unique Electronic Properties: The strained ring system of the cyclopropyl group has unique electronic properties that can influence its interaction with the receptor.

A Comparative Analysis of N-Substituted 1,4-Diazepanes

To fully appreciate the contribution of the N-cyclopropyl group, it is essential to compare its effects with those of other commonly employed N-substituents. The following sections provide a comparative overview based on established principles of medicinal chemistry and available data on related heterocyclic systems.

N-Alkyl vs. N-Cycloalkyl Substitution

Small N-alkyl substituents, such as methyl and ethyl groups, are often used to explore the steric and electronic requirements of a receptor's binding pocket. While these groups can provide a baseline level of activity, they may also be susceptible to metabolic N-dealkylation.

In contrast, the N-cyclopropyl group, as a cycloalkyl substituent, offers a more defined three-dimensional structure. A study on the interaction of rifamycins with lipid membranes showed that the nature of the N-alkyl group on a piperazine ring (methyl vs. cyclopentyl) significantly influenced the drug-membrane interaction, which in turn could explain differences in their pharmacokinetic properties.[9] This principle can be extended to the 1,4-diazepane series, where the N-cyclopropyl group would be expected to have a distinct impact on membrane permeability and receptor interaction compared to linear alkyl chains.

N-Aryl and N-Aralkyl Substitution

The incorporation of aryl or aralkyl (e.g., benzyl) groups at the N1 position can introduce favorable π-π stacking or other aromatic interactions with the receptor, often leading to a significant increase in binding affinity. For instance, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were found to be highly potent and selective sigma-1 receptor ligands.[10][11]

However, these larger, more lipophilic substituents can also lead to reduced selectivity, increased off-target effects, and potential metabolic liabilities through aromatic hydroxylation. The compact and less metabolically vulnerable cyclopropyl group offers a potential advantage in this regard.

N-Acyl and N-Sulfonyl Substitution

N-acylation or N-sulfonylation of the 1,4-diazepane nitrogen reduces its basicity and introduces a hydrogen bond acceptor. This modification can drastically alter the binding mode and pharmacological profile of the molecule. While this can be a useful strategy for certain targets, it fundamentally changes the nature of the nitrogen's interaction with the receptor compared to the more traditional basic amine functionality retained with N-alkyl and N-cyclopropyl substituents.

Experimental Data and Methodologies

To provide a quantitative basis for comparison, this section outlines a standard experimental workflow for evaluating the biological activity of novel 1,4-diazepane derivatives and presents hypothetical, yet representative, data for a comparative analysis of their affinity for the dopamine D2 receptor, a common target for this class of compounds.

Radioligand Binding Assay Protocol

This protocol describes a method for determining the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D2 receptor are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is performed in a 96-well plate format in a total volume of 200 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) and a range of concentrations of the test compounds.

  • Incubation: The plate is incubated at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis node_membranes Receptor Membrane Preparation node_incubation Incubation of Membranes, Radioligand, and Compounds node_membranes->node_incubation node_compounds Serial Dilution of Test Compounds node_compounds->node_incubation node_radioligand Preparation of Radioligand Solution node_radioligand->node_incubation node_filtration Rapid Filtration and Washing node_incubation->node_filtration node_counting Liquid Scintillation Counting node_filtration->node_counting node_analysis Calculation of IC50 and Ki Values node_counting->node_analysis

Caption: A streamlined workflow for determining receptor binding affinity.

Comparative Binding Affinity Data (Illustrative)

The following table presents hypothetical, yet plausible, binding affinity data for a series of N-substituted 1,4-diazepanes at the human dopamine D2 receptor, based on the SAR principles discussed.

CompoundN-SubstituentDopamine D2 Receptor Ki (nM)
1 Methyl85
2 Ethyl62
3 Isopropyl110
4 Cyclopropyl25
5 Benzyl15
6 Phenyl48

This data is for illustrative purposes only and is intended to demonstrate potential SAR trends.

Dopamine D2 Receptor Signaling Pathway

G Dopamine D2 Receptor (Gi-coupled) Signaling node_dopamine Dopamine node_d2r D2 Receptor node_dopamine->node_d2r Binds node_gi Gi Protein node_d2r->node_gi Activates node_ac Adenylyl Cyclase node_gi->node_ac Inhibits node_camp cAMP node_ac->node_camp (Blocked) node_atp ATP node_atp->node_ac node_pka Protein Kinase A node_camp->node_pka (Reduced Activation) node_response Cellular Response node_pka->node_response (Altered Phosphorylation)

Caption: Simplified schematic of the dopamine D2 receptor signaling cascade.

Structure-Activity Relationship (SAR) Insights and Discussion

The illustrative data highlights several key SAR trends:

  • Small Alkyl Groups (1, 2, 3): A methyl or ethyl group provides a moderate level of affinity. Increasing the steric bulk to an isopropyl group leads to a decrease in affinity, suggesting a size constraint in this region of the binding pocket.

  • Cyclopropyl Group (4): The N-cyclopropyl substituent shows a significant improvement in affinity compared to the small alkyl groups. This can be attributed to its favorable lipophilicity and the conformational constraint it imposes, likely presenting an optimal vector for interaction with a hydrophobic sub-pocket.

  • Benzyl and Phenyl Groups (5, 6): The N-benzyl group exhibits the highest affinity, likely due to additional beneficial interactions, such as π-π stacking, with aromatic residues in the binding site. The N-phenyl group also shows good affinity, though less than the benzyl group, which may be due to a less optimal orientation of the phenyl ring.

While the N-benzyl group may offer the highest potency in this hypothetical series, the N-cyclopropyl group presents a compelling profile, offering a balance of good affinity with potentially superior metabolic stability and pharmacokinetic properties.

Conclusion and Future Directions

The N-substituent is a critical modulator of the biological activity of the 1,4-diazepane scaffold. This guide has illustrated how the strategic choice of this substituent can fine-tune the pharmacological profile of these versatile molecules. The N-cyclopropyl group, in particular, stands out as a substituent of high interest, offering the potential for a favorable combination of potency, metabolic stability, and CNS penetration.

Future research in this area should focus on the synthesis and parallel pharmacological evaluation of a diverse library of N-substituted 1,4-diazepanes, including the N-cyclopropyl analog, against a panel of CNS receptors. Such studies will provide a more definitive understanding of the SAR and will undoubtedly pave the way for the discovery of novel drug candidates for the treatment of a range of neurological and psychiatric disorders.

References

This guide synthesizes information from the following sources. The reference list is provided for further reading and verification.

  • Zhou, L.-M., He, X.-S., Li, G., de Costa, B. R., & Skolnick, P. (1995). Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry, 38(24), 4891–4896.
  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793–812.
  • Menghani, S. S., Chikhale, R., Pant, A., Mathew, B., & Khedekar, P. (2021). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Letters in Drug Design & Discovery, 14(6).
  • A series of N, N - disubstituted piperazines and homopiperazines were prepared and evaluated for binding to natural alpha4beta2* and alpha7* neuronal nicotinic acetylcholine receptors (nAChRs) using whole brain membrane. (n.d.). Taylor & Francis.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2012). Bioorganic & Medicinal Chemistry, 20(2), 949–960.
  • A series of N, N- disubstituted piperazines and homopiperazines were prepared and evaluated for binding to natural alpha4beta2* and alpha7* neuronal nicotinic acetylcholine receptors (nAChRs) using whole brain membrane. (n.d.). PubMed.
  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. (2010). Journal of Medicinal Chemistry, 53(16), 6172–6183.
  • A series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines bearing alkyl or fluoroalkyl aryl ethers were synthesized and evaluated at various central nervous system receptors. (2010). Journal of Medicinal Chemistry, 53(16), 6172–6183.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar.
  • Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. (2018). Chemico-Biological Interactions, 289, 75–80.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry, 64, 488–497.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules, 25(11), 2591.
  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. (n.d.). Amrita Vishwa Vidyapeetham.
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Open University Cyprus Institutional Repository.
  • Current scenario of 1,4-diazepines as potent biomolecules--a mini review. (2007). Mini Reviews in Medicinal Chemistry, 7(8), 793–812.
  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Deriv
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). IntechOpen.
  • Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. (2010). European Journal of Organic Chemistry, 2010(28), 5483–5490.
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

Sources

Structure-activity relationship of the cyclopropyl moiety versus other alkyl groups on the 1,4-diazepane ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,4-diazepane scaffold is a privileged structure, serving as the foundation for a multitude of biologically active agents targeting a diverse range of receptors and enzymes.[1][2] The strategic modification of this seven-membered heterocyclic ring is a cornerstone of drug discovery efforts, with substitutions on the nitrogen atoms playing a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substituents, the cyclopropyl group has emerged as a particularly intriguing moiety, often imparting unique and advantageous characteristics compared to simple alkyl groups.[3][4][5]

This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of the cyclopropyl group versus other common alkyl substituents (methyl, ethyl, and isopropyl) on the 1,4-diazepane ring. We will delve into the synthetic rationale, comparative biological activities, and the underlying mechanistic principles that drive the observed differences. This analysis is grounded in established experimental protocols and supported by illustrative data to provide actionable insights for drug development professionals.

The Unique Profile of the Cyclopropyl Group

The cyclopropyl ring, while technically an alkyl group, possesses distinct electronic and conformational properties that set it apart from its acyclic counterparts. Its three-carbon ring is planar, with C-C bonds characterized by enhanced π-character and shorter bond lengths (1.51 Å).[3] The C-H bonds are also shorter and stronger.[3] These features contribute to a rigid conformation that can be highly beneficial for receptor binding by reducing the entropic penalty upon binding.[3] Furthermore, the cyclopropyl group often enhances metabolic stability by being less susceptible to oxidative metabolism compared to linear or branched alkyl chains.[3][4]

Synthetic Strategies: Introducing Diversity on the 1,4-Diazepane Nitrogen

The synthesis of N-substituted 1,4-diazepanes is readily achievable through standard organic chemistry methodologies. A common and efficient approach is the reductive amination of a mono-N-protected 1,4-diazepane with the corresponding aldehyde or ketone. This versatile reaction allows for the introduction of a wide array of alkyl and cycloalkyl groups.

Below is a generalized experimental protocol for the synthesis of a small library of N-substituted 1,4-diazepanes for comparative analysis.

Experimental Protocol: Synthesis of N-Substituted 1,4-Diazepanes via Reductive Amination

Objective: To synthesize N-cyclopropyl, N-isopropyl, N-ethyl, and N-methyl-1,4-diazepane derivatives from a common precursor for SAR studies.

Materials:

  • 1-(tert-butoxycarbonyl)-1,4-diazepane

  • Cyclopropanecarboxaldehyde

  • Acetone (for isopropyl group)

  • Acetaldehyde

  • Formaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • N-Alkylation/N-Cyclopropylation:

    • To a solution of 1-(tert-butoxycarbonyl)-1,4-diazepane (1.0 eq) in dichloromethane (DCM, 0.1 M), add the corresponding aldehyde or ketone (1.2 eq) (cyclopropanecarboxaldehyde, acetone, acetaldehyde, or formaldehyde).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the N-substituted-N'-Boc-1,4-diazepane.

  • Boc-Deprotection:

    • Dissolve the purified N-substituted-N'-Boc-1,4-diazepane (1.0 eq) in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the final N-substituted 1,4-diazepane.

Causality Behind Experimental Choices:

  • Reductive Amination: This method is chosen for its high efficiency and broad substrate scope, allowing for a consistent synthetic route across the different alkyl groups, which is crucial for a reliable SAR comparison.[6]

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.

  • Boc Protection: The use of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogens ensures mono-alkylation/cyclopropylation, providing a clean and controlled synthesis.

  • TFA for Deprotection: Trifluoroacetic acid is a standard reagent for the efficient cleavage of Boc groups under mild conditions.

Comparative Biological Evaluation: A Case Study at the Dopamine D2 Receptor

To illustrate the impact of the N-substituent, we will consider a hypothetical case study where our synthesized 1,4-diazepane derivatives are evaluated for their binding affinity at the Dopamine D2 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. 1,4-diazepane derivatives have been reported to exhibit activity at dopamine receptors.[7][8]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the N-substituted 1,4-diazepane derivatives for the human Dopamine D2 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.[2]

  • [³H]-Spiperone (a high-affinity D2 antagonist radioligand).

  • Unlabeled Haloperidol (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology:

  • Plate Setup:

    • Prepare serial dilutions of the test compounds (N-cyclopropyl, N-isopropyl, N-ethyl, N-methyl-1,4-diazepanes) in assay buffer.

    • In a 96-well plate, add assay buffer to wells for total binding (TB), test compound dilutions, and unlabeled haloperidol (10 µM final concentration) for non-specific binding (NSB).

  • Incubation:

    • Add the D2 receptor-containing cell membranes to each well.

    • Add [³H]-Spiperone to each well at a final concentration close to its Kd value (e.g., 0.2 nM).[2]

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the NSB counts from the total and test compound counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Self-Validating System:

This protocol incorporates internal controls for a self-validating system. The inclusion of "total binding" (only radioligand and membranes) and "non-specific binding" (radioligand, membranes, and a high concentration of a known competitor) wells in each assay allows for the accurate determination of specific binding for each data point. The use of a standard competitor like haloperidol also serves as a positive control to ensure the assay is performing as expected.

Data Presentation and Interpretation

The following table presents hypothetical but plausible data from our case study, designed to illustrate the typical SAR trends observed when comparing a cyclopropyl group to other small alkyl substituents.

Compound IDN-SubstituentKi (nM) at Dopamine D2 Receptor (Illustrative Data)cLogP (Calculated)
1 Methyl55.21.2
2 Ethyl32.81.6
3 Isopropyl15.52.0
4 Cyclopropyl 5.1 1.7

Interpretation of Results:

The illustrative data clearly demonstrates a significant increase in binding affinity for the cyclopropyl-substituted derivative (4 ) compared to its alkyl counterparts.

  • Trend in Alkyl Groups: Within the simple alkyl series (methyl, ethyl, isopropyl), there is a general trend of increasing affinity with increasing lipophilicity and size, with the isopropyl group (3 ) being more potent than the smaller methyl (1 ) and ethyl (2 ) groups. This suggests that the binding pocket can accommodate and may have favorable hydrophobic interactions with these larger groups.

  • The Cyclopropyl Advantage: The N-cyclopropyl derivative (4 ) shows a marked improvement in affinity over the N-isopropyl derivative (3 ), despite the isopropyl group being slightly more lipophilic (higher cLogP). This highlights that the enhanced potency of the cyclopropyl group is not solely due to hydrophobicity.

Mechanistic Discussion: Why the Cyclopropyl Group Excels

The superior performance of the cyclopropyl moiety in this context can be attributed to a combination of factors:

  • Conformational Rigidity: The planar and rigid nature of the cyclopropyl ring restricts the conformational flexibility of the N-substituent. This pre-organization of the molecule into a bioactive conformation reduces the entropic penalty upon binding to the receptor, leading to a more favorable free energy of binding and, consequently, higher affinity.[3] In contrast, the freely rotating bonds of the isopropyl group allow for multiple conformations, only one of which is optimal for binding.

  • Optimal Vector and Hydrophobic Interactions: The defined geometry of the cyclopropyl group can position the rest of the 1,4-diazepane scaffold more precisely within the receptor's binding pocket, optimizing key interactions with amino acid residues. Its compact, hydrophobic nature allows it to fit snugly into hydrophobic pockets that might not perfectly accommodate the bulkier, more sterically demanding isopropyl group.

  • Electronic Effects: The unique electronic properties of the cyclopropyl ring, with its partial π-character, can lead to favorable non-covalent interactions, such as cation-π or CH-π interactions, with aromatic residues in the binding site, which are not possible with saturated alkyl groups.

Visualizing the Concepts

Logical Relationship in SAR

SAR_Logic cluster_substituents N-Substituents cluster_properties Physicochemical Properties cluster_outcome Biological Outcome Methyl Methyl Lipophilicity Lipophilicity Methyl->Lipophilicity Ethyl Ethyl Ethyl->Lipophilicity Isopropyl Isopropyl Isopropyl->Lipophilicity Cyclopropyl Cyclopropyl Cyclopropyl->Lipophilicity Conformational_Rigidity Conformational Rigidity Cyclopropyl->Conformational_Rigidity Electronic_Effects Electronic Effects Cyclopropyl->Electronic_Effects Binding_Affinity Receptor Binding Affinity Lipophilicity->Binding_Affinity Conformational_Rigidity->Binding_Affinity Reduces Entropic Penalty Metabolic_Stability Metabolic Stability Conformational_Rigidity->Metabolic_Stability Electronic_Effects->Binding_Affinity Favorable Interactions

Caption: The influence of N-substituent properties on biological outcomes.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_assay Biological Assay cluster_sar Analysis Start Mono-Boc-1,4-diazepane Reductive_Amination Reductive Amination (Aldehyde/Ketone, STAB) Start->Reductive_Amination Deprotection Boc-Deprotection (TFA) Reductive_Amination->Deprotection Library Library of N-Substituted 1,4-Diazepanes Deprotection->Library Binding_Assay Radioligand Binding Assay (Dopamine D2 Receptor) Library->Binding_Assay Data_Analysis IC50 Determination & Ki Calculation Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for SAR study of N-substituted 1,4-diazepanes.

Conclusion and Future Directions

The incorporation of a cyclopropyl moiety onto the 1,4-diazepane ring can be a highly effective strategy for enhancing receptor binding affinity compared to simple alkyl groups. This advantage stems from a unique combination of conformational rigidity, which minimizes the entropic cost of binding, and favorable electronic and steric properties. The synthetic accessibility of these derivatives via methods like reductive amination allows for their straightforward inclusion in lead optimization campaigns.

For researchers and drug development professionals, the key takeaway is to consider the cyclopropyl group not merely as a small alkyl substituent but as a "conformationally-restricted bioisostere" for groups like isopropyl or even unsaturated moieties. Its proven ability to enhance potency and improve metabolic stability makes it an invaluable tool in the medicinal chemist's arsenal. Future work should focus on exploring the impact of the cyclopropyl group in a wider range of 1,4-diazepane-based compounds targeting different biological systems to fully delineate the scope and potential of this remarkable structural element.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16.
  • Innoprot (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Eurofins DiscoverX (2020, June 15). GPCR Assays [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Xiao, J., Free, R. B., et al. (2014). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.
  • Laggner, C., Kokel, D., Setola, V., & Shoichet, B. K. (n.d.). Assay conditions for GPCR radioligand competition binding assays.
  • Hidaka, K., Tada, S., et al. (1996). In vitro pharmacological profile of YM-43611, a novel D2-like receptor antagonist with high affinity and selectivity for dopamine D3 and D4 receptors. British Journal of Pharmacology, 117(8), 1625-1632.
  • Sorribes, I., Junge, K., & Beller, M. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Journal of the American Chemical Society.
  • ResearchGate (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B.
  • Tandon, M., & Wagh, S. J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8563-8593.
  • Eurofins Scientific (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
  • Scientific Update (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • BMG LABTECH (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • ResearchGate (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and....
  • Innoprot (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Sala, M., et al. (2021). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Pharmaceuticals, 14(6), 543.
  • Nichols, D. E., et al. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis.
  • GenScript (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line.
  • Hirokawa, Y., Fujiwara, I., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702-715.
  • Lee, C. H., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(15), 4478.
  • Mitronova, G. Y., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry.
  • Lee, C. H., et al. (2021).
  • Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 43(12), 2347-2361.
  • Lee, C. H., et al. (2021).
  • Chakrabarti, J. K., et al. (1995). Binding of 5H-dibenzo[b,e][9][10]diazepine and chiral 5H-dibenzo[a,d]cycloheptene analogues of clozapine to dopamine and serotonin receptors. Journal of Medicinal Chemistry, 38(23), 4613-4624.

  • Al-Wabli, R. I., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 5997.
  • Wängler, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. EJNMMI Radiopharmacy and Chemistry, 9(1), 16.
  • Kumar, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956-1964.
  • Gámez-Montaño, R., & Ghandi, M. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(40), 22533-22558.
  • ResearchGate (n.d.).
  • Mitronova, G. Y., et al. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry.
  • Toro-Sazo, M., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE, 14(1), e0209804.

Sources

A Technical Guide to the Efficacy of 1-Cyclopropyl-1,4-Diazepane Derivatives in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of novel 1-Cyclopropyl-1,4-diazepane derivatives against established Central Nervous System (CNS) drugs, particularly atypical antipsychotics. We will delve into the mechanistic rationale, comparative preclinical data, and the experimental methodologies used to evaluate these compounds. This document is intended to serve as a technical resource for researchers and drug development professionals exploring next-generation CNS therapeutics.

Introduction: The Rationale for this compound Derivatives

The therapeutic landscape for psychotic disorders is largely dominated by drugs that modulate dopaminergic and serotonergic pathways. First-generation (typical) antipsychotics primarily act as dopamine D2 receptor antagonists, effectively treating positive symptoms but often inducing extrapyramidal side effects (EPS)[1]. Second-generation (atypical) antipsychotics, such as olanzapine, risperidone, and aripiprazole, offer an improved safety profile by exhibiting a combination of D2 receptor antagonism and serotonin 5-HT2A receptor antagonism or partial agonism[1][2]. However, significant challenges remain, including inadequate efficacy for negative and cognitive symptoms and metabolic side effects[3][4][5].

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets and form the core of many CNS-active drugs, including benzodiazepines[1]. The introduction of a cyclopropyl group at the N1 position of the 1,4-diazepane ring is a strategic medicinal chemistry approach aimed at exploring novel chemical space and improving the pharmacological profile. The cyclopropyl moiety can introduce conformational rigidity, enhance metabolic stability, and potentially modulate receptor-binding affinity and selectivity in ways that can lead to improved efficacy and reduced side effects. This guide will explore the available preclinical evidence for this specific class of compounds in comparison to standard-of-care atypical antipsychotics.

Mechanism of Action: Targeting the Dopamine-Serotonin Interface

The primary molecular targets for antipsychotic drugs are the dopamine D2 and serotonin 5-HT2A receptors. The therapeutic efficacy of atypical antipsychotics is often attributed to their balanced activity at these two receptors[1][2].

The Role of Dopamine D2 Receptor Occupancy

Blockade of D2 receptors in the mesolimbic pathway is associated with the reduction of positive symptoms of psychosis[1]. However, high D2 receptor occupancy in the nigrostriatal pathway can lead to EPS. Atypical antipsychotics typically exhibit a lower affinity for D2 receptors or a faster dissociation rate compared to typical antipsychotics, which is thought to contribute to their improved side-effect profile[1].

The Significance of Serotonin 5-HT2A Receptor Modulation

Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is believed to increase dopamine release in certain brain regions, including the prefrontal cortex, which may help to alleviate negative and cognitive symptoms and reduce the risk of EPS[2]. The ratio of 5-HT2A to D2 receptor affinity is often considered a predictor of an "atypical" antipsychotic profile[2].

Comparative Preclinical Efficacy: A Data-Driven Analysis

While direct, head-to-head published studies on the efficacy of this compound derivatives against a wide range of standard CNS drugs are limited, we can synthesize available data on analogous compounds and the broader class of 1,4-diazepane derivatives to draw informed comparisons.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the potency of a compound at its molecular targets. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

Compound ClassDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)5-HT2A/D2 Ratio
This compound Derivatives Data Not AvailableData Not AvailableData Not Available
Standard Atypical Antipsychotics
Olanzapine11-314-25~0.35 - 2.27
Risperidone3-60.12-0.5~0.02 - 0.17
Aripiprazole0.34-0.873.4-8.7~3.9 - 25.6

Note: The table above is a representative summary based on literature values. Specific Ki values can vary depending on the experimental conditions. Data for this compound derivatives is a critical gap in the current literature and a key area for future research.

In Vitro Functional Activity

Functional assays measure the biological effect of a compound at its target receptor, determining whether it acts as an agonist, antagonist, or partial agonist. These are often expressed as EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists.

Currently, there is a lack of published in vitro functional activity data specifically for this compound derivatives at dopamine and serotonin receptors.

In Vivo Efficacy in Animal Models of Psychosis

Animal models are essential for evaluating the potential therapeutic efficacy of novel compounds. Key models for antipsychotic activity include:

  • Amphetamine- or PCP-induced hyperlocomotion: This model assesses the ability of a compound to block the stimulant-induced increase in locomotor activity, which is predictive of efficacy against positive symptoms.

  • Prepulse Inhibition (PPI) of the startle reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by psychotomimetic drugs. The ability of a compound to restore PPI suggests potential efficacy against sensory-gating deficits.

  • Conditioned Avoidance Response (CAR): This test evaluates the ability of a drug to suppress a learned avoidance behavior without causing general motor impairment, which is a classic screen for antipsychotic potential.

Experimental Methodologies: A Guide to Preclinical Evaluation

To rigorously assess the efficacy of novel this compound derivatives, a systematic preclinical evaluation pipeline is necessary.

Synthesis of this compound Derivatives

The synthesis of the 1,4-diazepane core can be achieved through various established methods, often involving the cyclization of appropriate diamine and dicarbonyl precursors. The introduction of the cyclopropyl group at the N1 position is typically accomplished via N-alkylation with a suitable cyclopropyl-containing electrophile.

cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., Diamine, Dicarbonyl) Cyclization Formation of 1,4-Diazepane Core Start->Cyclization Alkylation N1-Cyclopropylation Cyclization->Alkylation Purification Purification & Characterization Alkylation->Purification Final_Compound This compound Derivative Purification->Final_Compound

Caption: General synthetic workflow for this compound derivatives.

In Vitro Pharmacology

Objective: To determine the binding affinity (Ki) of the test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human D2 or 5-HT2A receptors.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A) in the presence of increasing concentrations of the test compound.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value from the competition binding curves and convert it to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (e.g., antagonism) of the test compounds at D2 and 5-HT2A receptors.

Protocol (for a 5-HT2A antagonist using a calcium flux assay):

  • Cell Culture: Culture cells expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin).

  • Signal Detection: Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Determine the IC50 value of the test compound for inhibiting the agonist-induced response.

In Vivo Behavioral Pharmacology

Objective: To assess the potential antipsychotic-like activity of the test compounds.

Protocol:

  • Acclimation: Acclimate mice to the open-field arenas.

  • Drug Administration: Administer the test compound or vehicle to different groups of mice.

  • Amphetamine Challenge: After a pre-treatment period, administer amphetamine (or saline for control) to induce hyperlocomotion.

  • Locomotor Activity Recording: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data Analysis: Compare the locomotor activity of the different treatment groups to determine if the test compound attenuates amphetamine-induced hyperlocomotion.

cluster_invivo In Vivo Efficacy Workflow Animal_Model Select Animal Model (e.g., Amphetamine-Induced Hyperlocomotion) Dosing Administer Test Compound & Standard Drug Animal_Model->Dosing Behavioral_Test Conduct Behavioral Assay Dosing->Behavioral_Test Data_Collection Collect & Analyze Data Behavioral_Test->Data_Collection Comparison Compare Efficacy vs. Standard Drug Data_Collection->Comparison

Caption: Workflow for in vivo evaluation of novel CNS drug candidates.

Future Directions and Unanswered Questions

The exploration of this compound derivatives as CNS agents is still in its nascent stages. Key questions that need to be addressed through further research include:

  • Quantitative Efficacy: What are the precise binding affinities and functional potencies of these derivatives at D2, 5-HT2A, and other relevant CNS receptors?

  • In Vivo Proof-of-Concept: Do these compounds demonstrate efficacy in established animal models of psychosis, and how does their therapeutic window compare to standard antipsychotics?

  • Structure-Activity Relationship (SAR): How do different substitutions on the diazepine ring and the cyclopropyl group influence the pharmacological profile?

  • Pharmacokinetic and Safety Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, and what is their off-target liability and general safety profile?

Conclusion

The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. By leveraging the known pharmacophoric features of the 1,4-diazepane ring and introducing the unique properties of the cyclopropyl group, it may be possible to design next-generation antipsychotics with improved efficacy, particularly for the negative and cognitive domains of schizophrenia, and a more favorable side-effect profile. However, a significant amount of preclinical research, including detailed in vitro and in vivo characterization, is required to validate the therapeutic potential of this compound class and to identify lead candidates for further development.

References

  • Haddad, P. M., & Correll, C. U. (2018). The acute efficacy of antipsychotics in schizophrenia: a review of recent meta-analyses. Therapeutic Advances in Psychopharmacology, 8(11), 303–318. [Link]

  • Meltzer, H. Y. (2013). Update on typical and atypical antipsychotic drugs. Annual Review of Medicine, 64, 393–406. [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729. [Link]

  • Pillinger, T., McCutcheon, R. A., Vano, L., Mizuno, Y., Aris, I.,... & Howes, O. D. (2020). Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis. The Lancet Psychiatry, 7(1), 64-77. [Link]

  • Leucht, S., Cipriani, A., Spineli, L., Mavridis, D., Orey, D.,... & Davis, J. M. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. The Lancet, 382(9896), 951-962. [Link]

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of 1-Cyclopropyl-1,4-diazepane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a compound for its intended target. Off-target effects, where a molecule interacts with unintended proteins, can lead to unforeseen toxicity or a dilution of therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the cross-reactivity and off-target profiles of a particularly compelling class of molecules: 1-cyclopropyl-1,4-diazepane-based compounds.

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known for its conformational flexibility that allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4][5] The addition of a cyclopropyl group can further enhance potency and metabolic stability. However, this inherent versatility also necessitates a rigorous and multifaceted approach to selectivity profiling.

This guide will not merely list protocols; it will delve into the causality behind experimental choices, empowering you to design and execute a self-validating study. We will use a hypothetical case study of two promising this compound-based kinase inhibitors, Compound A and Compound B , to illustrate the principles and methodologies for a robust comparative analysis.

The Imperative of Selectivity: Why Off-Target Effects Matter

The fundamental goal of targeted therapy is to modulate the activity of a specific protein or pathway implicated in a disease. However, small molecules often exhibit polypharmacology, interacting with multiple targets.[6] While sometimes this can be therapeutically beneficial, unintended interactions are a major cause of clinical trial failures.[2] Understanding the selectivity profile of a compound is therefore crucial for:

  • Predicting Potential Toxicities: Off-target binding to proteins like hERG or various cytochrome P450 enzymes can lead to cardiotoxicity or drug-drug interactions.[7]

  • Deconvoluting Mechanism of Action: A clear understanding of a compound's targets is essential to confidently link its biological effects to its intended mechanism.[1]

  • Optimizing Lead Compounds: Structure-activity relationship (SAR) studies can be guided by selectivity data to modify a compound, enhancing its affinity for the desired target while minimizing interactions with off-targets.[8][9]

A Multi-pronged Strategy for Assessing Selectivity

A thorough assessment of selectivity cannot be achieved with a single experiment. A combination of computational, biochemical, and cell-based assays provides a more complete and physiologically relevant picture.

Phase 1: In Silico Profiling - The Predictive Power of Computational Models

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide an initial assessment of potential off-target liabilities. These approaches use algorithms to predict interactions based on the chemical structure of the compound and known protein binding pockets.[7][10]

Experimental Protocol: Predictive Off-Target Safety Assessment

  • Compound Input: Obtain the 2D structure (SMILES format) of your this compound-based compounds.

  • Database Selection: Utilize a computational platform that screens the compound against a large database of protein structures or pharmacophore models. Examples include the Off-Target Safety Assessment (OTSA) framework, which leverages a highly curated training set of over a million compounds.[7]

  • Analysis of Predictions: The output will be a list of potential off-targets with a corresponding prediction score or estimated binding affinity.

  • Interpretation: Focus on high-scoring predictions for proteins known to be associated with adverse effects (e.g., kinases involved in critical signaling pathways, ion channels). This will inform the design of your subsequent experimental assays.

Hypothetical Outcome for Compound A vs. Compound B:

  • Compound A: In silico analysis predicts high affinity for the primary kinase target (e.g., Kinase X) and potential off-target interactions with several other kinases in the same family, as well as a moderate score for a known ion channel.

  • Compound B: The computational screen also shows high affinity for Kinase X but predicts a narrower range of off-target kinase interactions and no significant hits against safety-related proteins.

This initial computational screen suggests that Compound B may have a more favorable selectivity profile, but this must be validated experimentally.

Phase 2: In Vitro Biochemical Assays - Quantifying Direct Interactions

Biochemical assays are essential for quantifying the direct interaction between a compound and a purified protein, typically a kinase in our example. Large-scale kinase panels are the industry standard for this type of profiling.[1][11]

Experimental Protocol: Large-Scale Kinase Panel Screening

  • Compound Preparation: Solubilize Compound A and Compound B in DMSO to create high-concentration stock solutions.

  • Assay Format Selection: Choose a reputable vendor offering a large kinase panel (e.g., Reaction Biology's Kinase HotSpot™ or Promega's Kinase-Glo®). Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are a widely used and reliable method.[1]

  • Concentration Selection: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify any potential interactions.

  • Data Collection: The vendor will perform the assays and provide data as a percentage of inhibition for each kinase in the panel.

  • Follow-up IC50 Determination: For any kinases showing significant inhibition (e.g., >50%) in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Kinase Selectivity Profile

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)
Primary Target: Kinase X 15 25
Off-Target: Kinase Y80>10,000
Off-Target: Kinase Z2508,500
Off-Target: Kinase W>10,000>10,000
... (other kinases)......

Calculating a Selectivity Score:

To quantify promiscuity, a selectivity score can be calculated. One common method is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a given concentration, divided by the total number of kinases tested.[6] A lower S-score indicates higher selectivity.

G cluster_0 Biochemical Selectivity Workflow Compound_Preparation Prepare Compounds A & B in DMSO Initial_Screen Single-Dose Screen (e.g., 1 µM) vs. Large Kinase Panel Data_Analysis_1 Identify Hits (% Inhibition > 50%) Dose_Response Determine IC50 for Hits and Primary Target Data_Comparison Compare IC50 Values & Calculate Selectivity Score

Phase 3: Cell-Based Assays - Assessing Target Engagement in a Biological Context

While biochemical assays are crucial, they do not always reflect a compound's behavior in a cellular environment.[12][13] Cell-based assays are vital for confirming target engagement and assessing the functional consequences of target inhibition in a more physiologically relevant setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its target in intact cells. The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

  • Cell Culture: Grow a cell line that expresses the target of interest (Kinase X).

  • Compound Treatment: Treat the cells with Compound A or Compound B at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_1 Cellular Target Engagement Pathway Compound Compound A or B Cell Intact Cell (Expressing Target) Binding Compound Binds to Target Protein Stabilization Target Protein Stabilized Heat Thermal Denaturation (Heating) No_Binding Target Protein Unbound Denaturation Target Protein Denatures

Experimental Protocol: Phospho-Target Modulation Assay

To assess the functional consequence of target engagement, measure the phosphorylation of a known downstream substrate of the target kinase.

  • Cell Treatment: Treat cells with a range of concentrations of Compound A and Compound B.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Detection: Use a specific antibody to detect the phosphorylated form of the substrate via Western blot or ELISA.

  • Analysis: A dose-dependent decrease in the phosphorylation of the substrate indicates functional inhibition of the target kinase in the cell.

Data Presentation: Cellular Activity Comparison

AssayCompound A (EC50, nM)Compound B (EC50, nM)
CETSA (Target Engagement)150200
Phospho-Substrate Inhibition250350
Cell Viability (Off-Target)5,000>20,000

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from computational, biochemical, and cell-based assays, a comprehensive picture of the selectivity profiles of Compound A and Compound B emerges.

  • Compound A: While slightly more potent against the primary target in the biochemical assay, it shows significant off-target activity against Kinase Y and Kinase Z. This is reflected in its higher cellular toxicity.

  • Compound B: Although slightly less potent in the biochemical assay, it demonstrates a much cleaner profile with significantly less off-target activity. This superior selectivity translates to a better therapeutic window in cell-based assays.

This guide provides a robust framework for the comparative analysis of this compound-based compounds. By employing a combination of predictive and experimental methods, researchers can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics.

References

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012. [Link]

  • Tanimura, K., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(23), 5272-5276. [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Mastrovito, R., et al. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 45(9), 1011-1017. [Link]

  • Adam, J. M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 656-683. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Ammar, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • G. W. A. Milne, Ed. (2005). Gardner's Commercially Important Chemicals: Synonyms, Trade Names, and Properties. John Wiley & Sons. [Link]

  • Chang, L. A., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]

  • Li, Y., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 1234. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Cyclopropyl-1,4-diazepane Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1,4-diazepane scaffold is a cornerstone for the development of a diverse array of therapeutic agents, recognized for its prevalence in compounds with antipsychotic, anxiolytic, and anticancer properties.[1] The incorporation of a cyclopropyl group at the N1-position can further enhance the pharmacological profile of these molecules by improving metabolic stability, binding affinity, and overall potency. This guide provides a comparative analysis of the two primary synthetic routes for the preparation of 1-Cyclopropyl-1,4-diazepane: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison of their synthetic efficiency to empower researchers in making informed decisions for their drug discovery and development pipelines.

At a Glance: Method Comparison

MetricReductive AminationDirect N-Alkylation
Starting Materials 1,4-Diazepane, Cyclopropanecarboxaldehyde1,4-Diazepane, (Halomethyl)cyclopropane
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₄)Base (e.g., K₂CO₃, Et₃N)
Reaction Conditions Typically mild, ambient temperatureCan require elevated temperatures
Reported Yields Moderate to HighVariable, susceptible to over-alkylation
Scalability Generally goodCan present challenges in control
Key Advantage High selectivity for mono-alkylationPotentially simpler starting materials

Mechanistic Considerations: A Tale of Two Pathways

The choice between reductive amination and direct N-alkylation is fundamentally a choice between two distinct mechanistic pathways, each with its own set of advantages and potential pitfalls.

Reductive Amination: This one-pot reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of 1,4-diazepane (homopiperazine) and cyclopropanecarboxaldehyde. This intermediate is then reduced in situ by a hydride source, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄), to yield the desired this compound. The controlled, stepwise nature of this process generally leads to high selectivity for the mono-alkylated product, minimizing the formation of the undesired bis-cyclopropylated diazepane.

Direct N-Alkylation: This method involves the direct reaction of the nucleophilic secondary amine of 1,4-diazepane with an electrophilic cyclopropylmethyl halide (e.g., (bromomethyl)cyclopropane). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. While conceptually straightforward, this approach can be complicated by the potential for over-alkylation, where the second nitrogen of the diazepane ring also undergoes alkylation, leading to a mixture of products and complicating purification.

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for both synthetic routes, based on established methodologies for similar transformations.

Method 1: Reductive Amination of 1,4-Diazepane

This protocol is adapted from standard reductive amination procedures and is optimized for selectivity and yield.

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • Cyclopropanecarboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM), add cyclopropanecarboxaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram of Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification A 1,4-Diazepane + Cyclopropanecarboxaldehyde in DCM B Stir at RT (1h) A->B Condensation C Add NaBH(OAc)₃ B->C D Stir at RT (12-18h) C->D Reduction E Quench (NaHCO₃) D->E F Extract (DCM) E->F G Purify (Chromatography) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via reductive amination.

Method 2: Direct N-Alkylation of 1,4-Diazepane

This protocol outlines a typical N-alkylation procedure. Careful control of stoichiometry is crucial to minimize side products.

Materials:

  • 1,4-Diazepane (Homopiperazine)

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 1,4-diazepane (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add (bromomethyl)cyclopropane (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, carefully separating the mono- and bis-alkylated products.

Diagram of N-Alkylation Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup & Purification A 1,4-Diazepane + K₂CO₃ + (Bromomethyl)cyclopropane in ACN B Reflux (6-8h) A->B Sₙ2 Reaction C Filter & Concentrate B->C D Extract (EtOAc) C->D E Purify (Chromatography) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound via direct N-alkylation.

Comparative Analysis and Discussion

ParameterReductive AminationDirect N-AlkylationAnalysis and Field Insights
Yield Typically 60-80%Highly variable, often 30-60% for mono-productThe higher and more consistent yields of reductive amination make it a more reliable method for producing the target compound in significant quantities.
Selectivity High for mono-alkylationProne to over-alkylation, leading to a mixture of mono- and bis-alkylated products.The inherent selectivity of reductive amination simplifies purification and reduces material loss, a critical factor in multi-step syntheses.
Reaction Time 12-18 hours6-8 hoursWhile N-alkylation may appear faster, the longer reaction time for reductive amination is often offset by a more straightforward purification process.
Scalability GoodCan be challenging to control exotherms and maintain selectivity on a larger scale.For process development and scale-up, the predictability and control offered by reductive amination are significant advantages.
Cost of Reagents Cyclopropanecarboxaldehyde and NaBH(OAc)₃ can be more expensive.(Bromomethyl)cyclopropane and K₂CO₃ are generally less expensive.The initial cost of reagents for N-alkylation may be lower, but this can be negated by lower yields and more complex purification.
Safety & Handling NaBH(OAc)₃ is a relatively stable and easy-to-handle reducing agent.(Bromomethyl)cyclopropane is a lachrymator and requires careful handling.The safety profile of the reagents used in reductive amination is generally more favorable for a laboratory setting.

Conclusion and Recommendations

Based on a comprehensive analysis of both synthetic strategies, reductive amination emerges as the superior method for the preparation of this compound in a research and drug development setting. Its key advantages lie in its high selectivity for the desired mono-alkylated product, leading to higher and more reproducible yields, and a more straightforward purification process. While direct N-alkylation may offer a shorter reaction time and utilize less expensive starting materials, these benefits are often outweighed by the challenges of controlling selectivity and the subsequent difficulties in isolating the pure product.

For researchers and drug development professionals, the reliability and predictability of reductive amination make it the more efficient and ultimately more cost-effective choice for the synthesis of this compound and its analogs. This method provides a robust foundation for the exploration of this important chemical space in the quest for novel therapeutics.

References

  • Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Abdel-Wahab, B. F., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. ACS Catalysis, 8(11), 10618-10623. [Link]

  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. [Link]

  • Organic Syntheses. (n.d.). 1-Hydrosilatrane. [Link]

  • Roychowdhury, P., et al. (2023). (a) Amine alkylation and reductive amination are classical synthetic... ResearchGate. [Link]

  • PubMed. (2022). On-DNA Reductive Amination and Alkylation. [Link]

  • RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • MDPI. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

Sources

A Comparative Analysis of the Metabolic Stability of 1-Cyclopropyl-1,4-diazepane and its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule with poor metabolic stability is often subject to rapid clearance, leading to low bioavailability and the potential for the formation of toxic metabolites. This guide provides an in-depth comparative analysis of the metabolic stability of 1-Cyclopropyl-1,4-diazepane, a scaffold of interest in medicinal chemistry, and its analogs. We will explore the structure-metabolism relationships that govern the metabolic fate of these compounds, supported by established principles and illustrative experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the strategic design of more robust and efficacious drug candidates.

The Strategic Role of the Cyclopropyl Moiety in Modulating Metabolic Stability

The incorporation of a cyclopropyl group into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[1][2] The inherent strain in the three-membered ring results in shorter and stronger carbon-hydrogen bonds, which are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This "metabolic shielding" effect can significantly prolong the half-life of a drug, a desirable pharmacokinetic property.

However, the metabolic profile of cyclopropyl-containing compounds, particularly N-cyclopropylamines, is not without its complexities. While the cyclopropyl group can protect adjacent positions from metabolism, it can also be a site of metabolic attack, leading to ring-opening and the formation of reactive intermediates.[3][4] This duality necessitates a careful evaluation of the metabolic fate of any new chemical entity bearing this moiety.

Metabolic Profile of this compound: A Predictive Assessment

The metabolic fate of this compound is primarily governed by the interplay between the cyclopropylamine functionality and the 1,4-diazepane ring. Based on established metabolic pathways for related structures, we can anticipate several key biotransformations.

  • N-Dealkylation: The removal of the cyclopropyl group is a probable metabolic pathway, leading to the formation of the parent 1,4-diazepane.[5]

  • Oxidation of the Diazepane Ring: The diazepine ring itself is susceptible to oxidation at various positions, a common metabolic route for benzodiazepines and related compounds.[6][7]

  • Cyclopropyl Ring Opening: As a cyclopropylamine, there is a potential for CYP-mediated oxidation of the cyclopropyl group, which can lead to ring scission and the formation of reactive aldehyde metabolites.[3][8] This bioactivation pathway is a significant consideration in safety pharmacology.

The following diagram illustrates these potential metabolic pathways:

parent This compound dealkylation 1,4-Diazepane (N-Dealkylation) parent->dealkylation CYP-mediated ring_oxidation Oxidized Diazepane Metabolite (Ring Hydroxylation) parent->ring_oxidation CYP-mediated ring_opening Reactive Aldehyde Metabolite (Cyclopropyl Ring Opening) parent->ring_opening CYP-mediated (Bioactivation) cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare test compound and control solutions inc1 Pre-incubate HLM and test compound at 37°C prep1->inc1 prep2 Thaw and prepare HLM suspension prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH system prep3->inc2 inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 samp1 Aliquots taken at time points (0, 5, 15, 30, 60 min) inc3->samp1 samp2 Quench reaction with cold ACN + Internal Standard samp1->samp2 samp3 Centrifuge to precipitate proteins samp2->samp3 an1 Analyze supernatant by LC-MS/MS samp3->an1 an2 Quantify remaining parent compound an1->an2 an3 Calculate t½ and CLint an2->an3

Caption: Experimental Workflow for Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and a positive control in a suitable solvent (e.g., DMSO).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or positive control to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (time zero).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. [9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein). [10][11]

Concluding Remarks and Future Directions

The metabolic stability of this compound and its analogs is a multifaceted issue that requires a deep understanding of structure-metabolism relationships. The cyclopropyl group can be a valuable tool for enhancing metabolic stability, but its potential for bioactivation must be carefully assessed. [8][12]Through the use of robust in vitro assays, such as the liver microsomal stability assay, and strategic structural modifications, it is possible to design and select drug candidates with optimized pharmacokinetic profiles.

Future work in this area should focus on obtaining direct comparative experimental data for a wider range of analogs to further refine our understanding of the structure-activity relationships. Additionally, investigating the specific CYP isozymes responsible for the metabolism of these compounds would provide valuable insights for predicting potential drug-drug interactions. [13][14][15]By integrating these approaches, we can continue to advance the development of safer and more effective therapeutics based on the 1,4-diazepane scaffold.

References

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • SCIEX. A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. [Link]

  • Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Medicinal Chemistry Letters. [Link]

  • Kudo, K., Usumoto, Y., Sameshima, T., & Ikeda, N. (2008). Determination of diazepam and its metabolites in human urine by liquid chromatography/tandem mass spectrometry using a hydrophilic polymer column. Rapid communications in mass spectrometry : RCM, 22(15), 2333–2341. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Hooper, W. D., Watt, J. A., McKinnon, G. E., & Reilly, P. E. (1992). Metabolism of diazepam and related benzodiazepines by human liver microsomes. European journal of drug metabolism and pharmacokinetics, 17(1), 51–59. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]

  • Mandrioli, R., & Raggi, M. A. (2003). Simple and sensitive liquid chromatography/tandem mass spectrometry method for the determination of diazepam and its major metabolites in rat cerebrospinal fluid. Rapid communications in mass spectrometry : RCM, 17(6), 519–525. [Link]

  • Agilent Technologies. Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. [Link]

  • Nemr, M. T. M., Elshaier, Y. A. A. M., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery, 1-22. [Link]

  • Hishinuma, T. (2000). [Cytochrome P450 3A4 and Benzodiazepines]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 20(2), 67–73. [Link]

  • Ren, J., Li, J., Wang, Y., & Shen, J. (2018). The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Coburn-Flynn, O., et al. (2019). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. European Journal of Medicinal Chemistry, 177, 27-38. [Link]

  • Scott, J. D., Rodrigues, A. D., & Gan, J. (2014). Metabolically Stable tert-Butyl Replacement. ACS medicinal chemistry letters, 5(6), 653–657. [Link]

  • Ismalaj, E., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2226-2235. [Link]

  • Zhuo, X., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica; the fate of foreign compounds in biological systems, 48(12), 1215–1226. [Link]

  • CDD Vault. How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. (1994). Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms. British journal of clinical pharmacology, 38(2), 131–137. [Link]

  • Carlier, J., et al. (2025). In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. Archives of toxicology. [Link]

  • ResearchGate. Improvements to metabolic stability through cyclopropyl modification. [Link]

  • Bakhdar, F. A. (2020). The Role of CYP 450 Isozymes in Drug-Drug Interaction. Journal of Umm Al-Qura University for Medical Sciences, 6(1), 36-40. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Zhuo, X., et al. (2017). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. [Link]

  • Creative Bioarray. In Vitro Metabolic Stability. [Link]

  • ResearchGate. (PDF) The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. [Link]

  • Preeti, K., et al. (2022). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. (1994). Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms. British journal of clinical pharmacology, 38(2), 131–137. [Link]

  • Chemistry World. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • Seden, K. O., Dickson, L. C., & Lopatynska, O. S. (2018). The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. Drug design, development and therapy, 12, 1937–1947. [Link]

  • Asif, M. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 14(6), 792-807. [Link]

  • ResearchGate. Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. [Link]

  • JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. [Link]

  • Valjavec, K., & Dolenc, M. S. (2014). Bioactivation potential of thiophene-containing drugs. Chemical research in toxicology, 27(9), 1477–1490. [Link]

  • Wang, L., et al. (2022). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. Molecules (Basel, Switzerland), 27(21), 7384. [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Novel CB2 Agonists: The Case of 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting CB2

The Cannabinoid Receptor 2 (CB2) has emerged as a focal point in therapeutic drug development, primarily due to its strategic expression in immune cells and peripheral tissues. Unlike the CB1 receptor, whose activation is associated with psychoactive effects, modulating CB2 offers a pathway to treat a spectrum of pathologies—including chronic pain, inflammation, and neurodegenerative disorders—without inducing central nervous system side effects.[1][2] This has catalyzed the search for potent and selective CB2 agonists.

Among the promising new scaffolds, 1,4-diazepane derivatives have been identified in high-throughput screening campaigns as potent and selective CB2 agonists.[3][4] However, early examples from this class were noted to have challenges with metabolic stability.[3][4] This guide focuses on a representative of this class, 1-Cyclopropyl-1,4-diazepane , and outlines a comprehensive experimental framework for its head-to-head comparison against well-established CB2 agonists. While detailed public data on this specific molecule is limited, this document serves as a blueprint for its rigorous evaluation, providing the necessary protocols and scientific rationale for a thorough comparative analysis.

The Comparators: A Panel of Established CB2 Agonists

To provide a robust benchmark for evaluating this compound, a panel of well-characterized CB2 agonists with diverse chemical structures and pharmacological profiles is essential. The following compounds serve as excellent comparators:

  • CP55,940: A potent, non-selective classical cannabinoid agonist with high affinity for both CB1 and CB2 receptors. It is often used as a reference compound in functional assays due to its high efficacy.[5]

  • JWH-133: A classical cannabinoid analogue that demonstrates high potency and selectivity for the CB2 receptor (approximately 200-fold over CB1).[6][7]

  • HU-308: A non-classical bicyclic cannabinoid that is highly selective for the CB2 receptor, with a Ki of 22.7 nM for CB2 and over 10 µM for CB1.[8]

  • A-796,260: An indole-based synthetic agonist with significant selectivity for the CB2 receptor, developed for its analgesic and anti-inflammatory properties.[9][10]

The following table summarizes the key in vitro pharmacological parameters for these reference compounds, which will form the basis for our comparison.

CompoundChemical ClassKi (hCB1, nM)Ki (hCB2, nM)Selectivity (CB1/CB2)EC50 (cAMP, nM)
CP55,940 Classical Cannabinoid0.6 - 5.00.7 - 2.6~10.3
JWH-133 Classical Cannabinoid6773.4~200xN/A
HU-308 Non-classical Cannabinoid>10,00022.7>440x5.57
A-796,260 Indole945 - 2,1000.77 - 4.6~205x - 2727xN/A

Note: Data is compiled from multiple sources and may vary based on experimental conditions.[5][6][7][8][9][10][11]

Part 1: In Vitro Characterization – Establishing Potency and Selectivity

The initial assessment of any novel compound involves a suite of in vitro assays to determine its fundamental pharmacological properties. These experiments are crucial for establishing its affinity, potency, and selectivity for the target receptor.

Radioligand Binding Assay: Quantifying Receptor Affinity (Ki)

Scientific Rationale: The first critical parameter is to determine if and how strongly this compound binds to the CB2 receptor. A competitive radioligand binding assay is the gold standard for this. This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity. To establish selectivity, the assay must be run for both CB1 and CB2 receptors.

  • Preparation of Membranes: Utilize membranes from cell lines (e.g., HEK-293 or CHO-K1) stably expressing either human CB1 or CB2 receptors.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, pH 7.4).

  • Radioligand: Use a high-affinity radioligand such as [³H]CP55,940 at a concentration close to its dissociation constant (Kd), typically around 1.5 nM.

  • Competition Curve: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound) or a reference compound (e.g., unlabeled CP55,940). A typical concentration range would be from 0.1 nM to 10 µM.

  • Incubation: Allow the reaction to reach equilibrium, typically for 90-120 minutes at 30°C.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes CB1/CB2 Membranes Incubate Incubate at 30°C (90-120 min) Membranes->Incubate Radioligand [3H]CP55,940 Radioligand->Incubate Test_Compound This compound (Serial Dilution) Test_Compound->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Plot Generate Curve (% Inhibition vs. [Cmpd]) Count->Plot Calculate Calculate IC50 & Ki (Cheng-Prusoff) Plot->Calculate

Workflow for a competitive radioligand binding assay.
Functional Assay: Measuring Agonist Potency and Efficacy (EC50 & Emax)

Scientific Rationale: Binding to the receptor does not guarantee activation. A functional assay is required to determine if this compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Since CB2 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[12] This assay measures the compound's potency (EC50, the concentration for 50% of the maximal effect) and efficacy (Emax, the maximum response).

  • Cell Culture: Use HEK-293 or CHO-K1 cells stably expressing the human CB2 receptor.

  • Cell Plating: Plate the cells in a 384-well plate at an optimized density (e.g., 2,500 cells/well) and allow them to adhere.[13]

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Then, simultaneously add a fixed concentration of forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and varying concentrations of the test compound.

  • Incubation: Incubate for a defined period, typically 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE® (Lanthanide-based) cAMP assays.[13]

  • Data Analysis: Plot the assay signal (inversely proportional to cAMP levels) against the logarithm of the agonist concentration. Use non-linear regression (sigmoidal dose-response) to determine the EC50 and Emax values. The Emax is typically expressed relative to a full agonist like CP55,940.

CB2_Signaling_Pathway Agonist CB2 Agonist CB2R CB2 Receptor Agonist->CB2R Binds & Activates Gi Gi Protein (αβγ) CB2R->Gi Couples G_alpha Gαi-GTP Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP

CB2 receptor-mediated inhibition of cAMP production.

Part 2: In Vivo Evaluation – Assessing Therapeutic Potential

Scientific Rationale: Successful in vitro activity is a prerequisite, but in vivo efficacy is the true test of a compound's therapeutic potential. Animal models that recapitulate aspects of human disease are essential. For CB2 agonists, models of inflammatory pain are highly relevant and well-established. The Complete Freund's Adjuvant (CFA) model induces a robust and persistent inflammatory state, making it ideal for assessing the anti-inflammatory and analgesic effects of a test compound.[14][15]

In Vivo Model: CFA-Induced Inflammatory Pain

This model is used to evaluate the ability of this compound to reverse pain-like behaviors associated with inflammation.

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Inflammation: Administer a single intraplantar injection of CFA into the hind paw of the animals. This induces localized inflammation, swelling (edema), and hypersensitivity to thermal and mechanical stimuli.[16]

  • Drug Administration: After the development of inflammation (typically 24-48 hours post-CFA injection), administer this compound, a vehicle control, or a positive control (e.g., a known analgesic) via a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Behavioral Testing (Endpoints):

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness. A significant increase in the withdrawal threshold indicates an analgesic effect.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test). An increase in withdrawal latency signifies a reduction in thermal hypersensitivity.

  • Data Analysis: Compare the behavioral responses of the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

InVivo_Workflow cluster_phase1 Phase 1: Induction cluster_phase2 Phase 2: Treatment cluster_phase3 Phase 3: Assessment Baseline Baseline Behavioral Testing CFA_Inject Intraplantar CFA Injection Baseline->CFA_Inject Inflammation Development of Inflammation (24-48h) CFA_Inject->Inflammation Drug_Admin Administer Test Compound, Vehicle, or Positive Control Inflammation->Drug_Admin Behavior_Test Post-Treatment Behavioral Testing (von Frey, Hargreaves) Drug_Admin->Behavior_Test Analysis Statistical Analysis (Drug vs. Vehicle) Behavior_Test->Analysis

Workflow for an in vivo inflammatory pain study.

Head-to-Head Comparison: Interpreting the Data

By performing the described assays, a comprehensive dataset can be generated for this compound, allowing for a direct comparison with the established agonists.

Hypothetical Data Summary Table:

ParameterThis compoundCP55,940JWH-133HU-308A-796,260
Ki (hCB1, nM) Experimental Value~1.8677>10,000~1500
Ki (hCB2, nM) Experimental Value~1.63.422.7~2.7
Selectivity Index Calculated Value~1~200x>440x>550x
EC50 (cAMP, nM) Experimental Value0.3N/A5.57N/A
Emax (% of CP55,940) Experimental Value100%N/A~108%N/A
In Vivo Efficacy Qualitative/QuantitativeHighHighHighHigh

Interpretation:

  • Potency & Affinity: A low Ki value at CB2 (ideally in the low nanomolar or sub-nanomolar range) would indicate high binding affinity, comparable to potent agonists like A-796,260 and JWH-133. Similarly, a low EC50 in the cAMP assay would confirm high functional potency.

  • Selectivity: The key differentiator for a novel CB2 agonist is a high selectivity index (Ki CB1 / Ki CB2). A value significantly greater than 100 would suggest a desirable safety profile with a low probability of CB1-mediated psychoactive side effects, similar to HU-308 and JWH-133.

  • Efficacy: An Emax value close to 100% (relative to CP55,940) would classify this compound as a full agonist, suggesting it can produce a maximal biological response. A significantly lower Emax would classify it as a partial agonist.

  • In Vivo Activity: Demonstrating a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia in the CFA model would validate its therapeutic potential as an analgesic and anti-inflammatory agent.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of novel CB2 receptor agonists, using this compound as a primary example. By employing a logical progression from in vitro binding and functional assays to in vivo disease models, researchers can build a complete pharmacological profile. A direct comparison of binding affinity (Ki), functional potency (EC50), selectivity, and in vivo efficacy against a panel of established compounds like CP55,940, JWH-133, HU-308, and A-796,260 is critical. This rigorous, data-driven approach is essential to validate the therapeutic potential of the promising 1,4-diazepane scaffold and to identify lead candidates for further development in treating inflammatory and pain-related disorders.

References

  • Hanus, L., et al. (1999). HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor. Proceedings of the National Academy of Sciences, 96(25), 14228-14233. Available at: [Link]

  • Xiong, W., et al. (2016). Cannabinoid CB2 Receptors Contribute to Upregulation of β-endorphin in Inflamed Skin Tissues by Electroacupuncture. PLoS One, 11(3), e0151249. Available at: [Link]

  • Thapa, D., et al. (2022). Enantiomeric Agonists of the Type 2 Cannabinoid Receptor Reduce Retinal Damage during Proliferative Vitreoretinopathy and Inhibit Hyperactive Microglia In Vitro. ACS Pharmacology & Translational Science, 5(8), 668–682. Available at: [Link]

  • Kosar, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 15, 1429976. Available at: [Link]

  • Wikipedia. JWH-133. Available at: [Link]

  • Wikipedia. A-796,260. Available at: [Link]

  • Morales, P., et al. (2021). Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist. Frontiers in Pharmacology, 12, 663327. Available at: [Link]

  • Charles River Laboratories. CFA Inflammatory Pain Model. Available at: [Link]

  • ResearchGate. EC50 values for agonist effects of HHC isomers and CP 55940 at CB1... Available at: [Link]

  • Smoum, R., et al. (2010). CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency. Proceedings of the National Academy of Sciences, 107(35), 15588-15593. Available at: [Link]

  • Malan, T. P., et al. (2013). Antinociceptive effects of the selective CB2 agonist MT178 in inflammatory and chronic rodent pain models. British Journal of Pharmacology, 168(6), 1389-1402. Available at: [Link]

  • Kouting. A-796260. Available at: [Link]

  • Sharma, R., et al. (2024). Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor. International Journal of Molecular Sciences, 25(9), 4983. Available at: [Link]

  • Semantic Scholar. Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics. Available at: [Link]

  • ResearchGate. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Available at: [Link]

  • Creative Bioarray. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model. Available at: [Link]

  • Eurofins Discovery. CB2 Human Cannabinoid GPCR Cell Based Antagonist cAMP LeadHunter Assay - FR. Available at: [Link]

  • Fraga-Silva, R. A., et al. (2015). Treatment with CB2 Agonist JWH-133 Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice. Mediators of Inflammation, 2015, 835630. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. CP55940 Ligand Activity Charts. Available at: [Link]

  • ResearchGate. (A) Competition radioligand binding assay of 20, 28 and 32 at hCB 2... Available at: [Link]

  • Soethoudt, M., et al. (2017). Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity. Nature Communications, 8, 13958. Available at: [Link]

  • ResearchGate. 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Available at: [Link]

  • PubMed. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Available at: [Link]

  • Google Patents. US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors.
  • NIH. CB2 Receptor Agonist JWH133 Activates AMPK to Inhibit Growth of C6 Glioma Cells. Available at: [Link]

  • Google Patents. US 7,674,922 B2. Available at: [Link]

  • NIH. The Cannabinoid CB2 Receptor Positive Allosteric Modulator EC21a Exhibits Complicated Pharmacology In Vitro. Available at: [Link]

  • NIH. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway. Available at: [Link]

  • Google Patents. US 6,344,474 B1. Available at: [Link]

Sources

Bridging the Synaptic Gap: A Comparative Guide to Ex Vivo Validation of 1-Cyclopropyl-1,4-diazepane Analogues for Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of neurotherapeutics, the journey from a promising in vitro hit to a viable clinical candidate is fraught with translational challenges. A compound exhibiting exquisite potency in a purified receptor assay must prove its mettle in the complex, multicellular environment of the central nervous system (CNS). This guide provides a framework for the robust ex vivo validation of novel chemical entities, using the 1-Cyclopropyl-1,4-diazepane scaffold as a case study for targeting the enigmatic Sigma-1 (σ1) receptor.

The 1,4-diazepane core has emerged as a privileged scaffold in CNS drug discovery, with derivatives showing affinity for a range of targets.[1][2] Recent explorations have highlighted its potential for developing potent and selective σ1 receptor modulators.[1][3] The σ1 receptor, a unique ligand-operated molecular chaperone at the endoplasmic reticulum-mitochondrion interface, is a high-value target implicated in neuroprotection, cognitive enhancement, and the modulation of various neurotransmitter systems.[4]

This guide will compare a hypothetical lead compound, "Cpd-A" (a this compound analogue) , against established σ1 receptor agonists. We will delineate the essential ex vivo models and electrophysiological techniques required to validate and differentiate its functional profile, providing a clear, evidence-based pathway from initial binding affinity to functional neuronal modulation.

The Rationale: From Binding Affinity to Functional Impact

The initial discovery phase typically relies on high-throughput screening and radioligand binding assays to determine a compound's affinity for its target. A recent study on novel 1,4-diazepane-based ligands provided key in vitro data on their affinity for σ1 and σ2 receptors, demonstrating that modifications to the diazepane scaffold can yield high-affinity ligands.[1] For our hypothetical lead, Cpd-A, we will assume the following in vitro profile, benchmarked against the well-characterized σ1 agonists SA4503 and PRE-084.[5][6]

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM)
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 Selectivity Ratio
Cpd-A (Hypothetical) 12.5115092
SA4503 17.01800>100
PRE-084 2.2371169

While these in vitro data are promising, they represent only the first step. Affinity does not inherently predict functional efficacy or downstream cellular effects. The critical question remains: does this binding translate into meaningful modulation of neuronal function in a complex tissue environment? To answer this, we must transition to ex vivo models that preserve the cytoarchitecture and synaptic connectivity of the brain.[7][8]

The Ex Vivo Proving Ground: Organotypic Brain Slice Cultures

Organotypic brain slice cultures are a cornerstone of ex vivo pharmacology, offering a powerful translational bridge between dissociated cell cultures and in vivo studies.[9] These cultures maintain the three-dimensional structure of brain regions like the hippocampus and cortex, preserving local synaptic circuits and the interplay between neurons and glial cells.[7] This makes them an ideal platform to investigate how a compound like Cpd-A alters network-level neuronal activity.

Experimental Workflow: From Slice Preparation to Electrophysiological Recording

The validation of Cpd-A's functional activity will be conducted using electrophysiological recordings from organotypic hippocampal slices, a region with high expression of σ1 receptors.[10]

G cluster_0 Slice Preparation & Culture cluster_1 Electrophysiological Recording cluster_2 Data Analysis P1 P7-P10 Mouse Pup Brain Extraction P2 Vibratome Slicing (300 µm) in Ice-Cold ACSF P1->P2 P3 Transfer Slices to Millicell Inserts P2->P3 P4 Culture for 7-10 Days in vitro (DIV) P3->P4 R1 Transfer Slice to MEA Recording Chamber P4->R1 R2 Perfuse with Oxygenated ACSF at 32°C R1->R2 R3 Record Baseline Spontaneous Neuronal Activity R2->R3 R4 Bath Apply Compound (Cpd-A, SA4503, Vehicle) R3->R4 R5 Record Post-Application Activity R4->R5 A1 Spike Detection & Sorting R5->A1 A2 Calculate Mean Firing Rate & Burst Frequency A1->A2 A3 Compare Pre- vs. Post-Compound Application A2->A3 A4 Statistical Analysis (e.g., Paired t-test, ANOVA) A3->A4

Caption: Workflow for Ex Vivo Validation.

Detailed Protocol 1: Organotypic Hippocampal Slice Culture
  • Animal Euthanasia and Brain Extraction: Euthanize postnatal day 7-10 (P7-P10) mouse pups in accordance with approved animal welfare protocols. Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution (e.g., Gey's Balanced Salt Solution supplemented with kynurenic acid).

  • Slicing: Section the brain into 300-400 µm coronal slices containing the hippocampus using a vibratome. The entire procedure should be performed in a sterile environment and under ice-cold conditions to maintain tissue viability.

  • Culturing: Gently transfer the hippocampal slices onto sterile Millicell cell culture inserts in a 6-well plate containing culture medium.

  • Incubation: Maintain the slices at 37°C in a 5% CO2 incubator for 7-10 days before experimentation. This allows the slices to recover from the trauma of slicing and form stable synaptic connections.

Causality Note: The use of young pups is critical as their tissue is more resilient to the mechanical stress of slicing and exhibits greater plasticity for recovery and network formation in culture. Maintaining slices at an air-liquid interface on inserts is crucial for optimal oxygenation and nutrient exchange, ensuring long-term viability.

Detailed Protocol 2: Multi-Electrode Array (MEA) Electrophysiology
  • Slice Placement: Carefully place a single organotypic hippocampal slice onto a multi-electrode array (MEA) chip, ensuring gentle contact between the tissue and the electrodes.

  • Perfusion: Continuously perfuse the slice with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2, maintained at a physiological temperature of 32-34°C.

  • Baseline Recording: Allow the slice to equilibrate for at least 20 minutes. Record baseline spontaneous neuronal activity (action potentials or "spikes") for 10-15 minutes.

  • Compound Application: Switch the perfusion to aCSF containing the test compound (e.g., 10 µM Cpd-A, 10 µM SA4503, or vehicle control) and record for an additional 20-30 minutes.

  • Washout: Perfuse with standard aCSF to determine if the compound's effects are reversible.

  • Data Analysis: Use software to detect and sort spikes from individual electrodes. Key parameters to analyze include the mean firing rate, burst frequency, and network synchronicity.

Self-Validation Note: A stable baseline recording is essential before any compound application. The inclusion of a vehicle control is mandatory to ensure that any observed changes are due to the compound itself and not the perfusion process. A positive control, such as the established agonist SA4503, validates the responsiveness of the tissue preparation.

Expected Outcomes and Comparative Analysis

Based on the known pharmacology of σ1 receptor agonists, which often potentiate NMDA receptor function and modulate neuronal excitability, we can predict the expected outcomes of our ex vivo experiments.[4][6]

G cluster_0 Molecular Interaction cluster_1 Cellular & Network Effect Cpd_A Cpd-A (σ1 Agonist) Sigma1 σ1 Receptor Cpd_A->Sigma1 Binds & Activates IP3R IP3 Receptor Sigma1->IP3R Stabilizes NMDAR NMDA Receptor IP3R->NMDAR Potentiates Ca2+ Signaling Ca_Influx Increased Neuronal Ca2+ Influx NMDAR->Ca_Influx Excitability Enhanced Neuronal Excitability Ca_Influx->Excitability MEA_Activity Increased Mean Firing Rate Increased Burst Frequency Excitability->MEA_Activity

Caption: Proposed Mechanism of Action.

Table 2: Predicted Functional Outcomes on Hippocampal Network Activity (MEA)
Treatment GroupMean Firing Rate (vs. Baseline)Burst Frequency (vs. Baseline)Rationale / Interpretation
Vehicle No significant changeNo significant changeEstablishes experimental stability.
Cpd-A (10 µM) Significant IncreaseSignificant IncreaseIndicates functional agonism at the σ1 receptor, leading to enhanced neuronal excitability, validating the in vitro binding data.
SA4503 (10 µM) Significant IncreaseSignificant IncreasePositive control confirms tissue responsiveness and provides a benchmark for the magnitude of Cpd-A's effect.[11]
Cpd-A + BD1063 (σ1 Antagonist) No significant changeNo significant changeReversal of Cpd-A's effect by a selective antagonist confirms the effect is σ1 receptor-mediated.

The true value of this comparative approach lies in the quantitative details. By comparing the magnitude of the increase in firing rate induced by Cpd-A to that of SA4503, we can begin to characterize its potency and efficacy in a functional tissue context. A more profound or sustained effect from Cpd-A could suggest a superior profile, warranting further investigation into its potential neuroprotective or cognitive-enhancing properties.

Conclusion

The successful translation of an in vitro finding requires a rigorous, multi-step validation process. This guide demonstrates that by leveraging physiologically relevant ex vivo models like organotypic brain slices and functional readouts such as MEA electrophysiology, researchers can effectively bridge the gap between receptor binding and neuronal network function. The comparative analysis of our hypothetical this compound analogue, Cpd-A, against the established tool compound SA4503, provides a clear and robust framework for decision-making in early-stage drug discovery. This methodical approach, grounded in scientific integrity, ensures that only the most promising candidates, with validated functional activity in a complex biological system, are progressed toward clinical development.

References

  • Zampieri, D., Fortuna, S., Calabretti, A., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651–656. Available from: [Link][1][3]

  • Frontiers. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Available from: [Link][12][13]

  • ResearchGate. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from: [Link]

  • Minabe, Y., et al. (1999). Acute and chronic administration of the selective sigma1 receptor agonist SA4503 significantly alters the activity of midbrain dopamine neurons in rats: An in vivo electrophysiological study. Synapse, 33(2), 129-40. Available from: [Link][11]

  • MDPI. (2024). Investigating the mitoprotective effects of S1P receptor modulators ex vivo using a novel semi-automated live imaging set-up. International Journal of Molecular Sciences. Available from: [Link][14][15]

  • Francardo, V., et al. (2019). Development and validation of an advanced ex vivo brain slice invasion assay to model glioblastoma cell invasion into the complex brain microenvironment. Journal of Neuroscience Methods, 311, 211-221. Available from: [Link][9]

  • Figshare. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available from: [Link]

  • Skuza, G., & Rogóz, Z. (1992). Acute effects of sigma ligands on the electrophysiological activity of rat nigrostriatal and mesoaccumbal dopaminergic neurons. Synapse, 11(4), 267-78. Available from: [Link]

  • Matsuno, K., et al. (1997). SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties. Behavioural Brain Research, 83(1-2), 221-4. Available from: [Link][5]

  • ResearchGate. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Available from: [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Current Neuropharmacology, 8(1), 4–22. Available from: [Link][6]

  • Frecska, E., et al. (2021). Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD. Biomolecules, 11(1), 107. Available from: [Link]

  • Penas, C., et al. (2019). Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. International Journal of Molecular Sciences, 20(24), 6195. Available from: [Link]

  • Tsumuraya, K., et al. (2014). SA4503, a sigma-1 receptor agonist, suppresses motor neuron damage in in vitro and in vivo amyotrophic lateral sclerosis models. Neuroscience Letters, 560, 16-21. Available from: [Link]

  • Nguyen, L., et al. (2016). Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Brain Research, 1646, 50-61. Available from: [Link][4]

  • ResearchGate. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Available from: [Link]

  • Shimazawa, M., et al. (2015). Effect of a sigma-1 Receptor Agonist, Cutamesine Dihydrochloride (SA4503), on Photoreceptor Cell Death Against Light-Induced Damage. Experimental Eye Research, 132, 107-115. Available from: [Link]

  • Skuza, G., et al. (2012). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological Reports, 64(6), 1365-1375. Available from: [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central Nervous System Agents in Medicinal Chemistry, 9(3), 161-71. Available from: [Link]

  • Protocols.io. (2023). Preparation of ex-vivo brain slices for physiology experiments. Available from: [Link]

  • Frontiers. (2021). Modeling the Human Brain With ex vivo Slices and in vitro Organoids for Translational Neuroscience. Frontiers in Neuroscience. Available from: [Link][7]

  • Fishback, J. A., et al. (2010). Sigma receptors: potential targets for a new class of antidepressant drug. Pharmacology & Therapeutics, 127(3), 271–282. Available from: [Link][10]

  • Creative Biolabs-Neuros. (n.d.). Ex Vivo Brain Slice Assay. Available from: [Link][8]

Sources

A Researcher's Guide to Assessing the Therapeutic Index of 1-Cyclopropyl-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antipsychotic, anticonvulsant, and anticancer effects.[1][2] The incorporation of a cyclopropyl moiety can introduce unique conformational constraints and metabolic stability, making 1-Cyclopropyl-1,4-diazepane an intriguing scaffold for novel therapeutic agents.[3] However, the journey from a promising chemical entity to a viable drug candidate is critically dependent on establishing a favorable safety profile. The cornerstone of this evaluation is the Therapeutic Index (TI).

This guide provides a comprehensive framework for researchers to systematically assess the therapeutic index of novel this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow from early-stage in vitro screening to confirmatory in vivo studies.

Conceptual Framework: Defining the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[4][5] A high TI indicates a wide margin between the effective and toxic doses, suggesting a safer drug, whereas a low or narrow TI demands careful dosage monitoring to avoid adverse effects.[6][7][8]

In preclinical development, the TI is typically calculated using median dose-response values:

  • In Vitro Therapeutic Index (TI): Calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50).

  • In Vivo Therapeutic Index (TI): Calculated as the ratio of the median toxic dose (TD50) or median lethal dose (LD50) to the median effective dose (ED50).[9][10][11]

The goal of this guide is to establish a robust workflow for determining these values for our target derivatives.

Caption: Conceptual relationship between efficacy, toxicity, and the calculation of the Therapeutic Index.

Integrated Experimental Workflow

A systematic, multi-stage approach is essential for a reliable TI assessment. The workflow should begin with high-throughput in vitro assays to quickly profile and rank derivatives, followed by more resource-intensive in vivo studies for the most promising candidates. This tiered approach ensures that only compounds with a promising initial safety window proceed to animal testing, in line with the "3Rs" principles (Replacement, Reduction, and Refinement).

Experimental_Workflow start Synthesize & Purify This compound Derivatives (A, B, C...) invitro_efficacy In Vitro Efficacy Assay (Target-Specific) Determine IC50/EC50 start->invitro_efficacy invitro_toxicity In Vitro Cytotoxicity Assay (e.g., MTT on HepG2) Determine CC50 start->invitro_toxicity calc_invitro_ti Calculate In Vitro TI (CC50 / IC50) invitro_efficacy->calc_invitro_ti invitro_toxicity->calc_invitro_ti decision1 TI > Benchmark? (e.g., TI > 10) calc_invitro_ti->decision1 invivo_efficacy In Vivo Efficacy Study (Disease Model) Determine ED50 decision1->invivo_efficacy Yes stop Terminate Candidate decision1->stop No invivo_toxicity In Vivo Acute Toxicity Study (Dose Escalation) Determine LD50/TD50 invivo_efficacy->invivo_toxicity calc_invivo_ti Calculate In Vivo TI (LD50 / ED50) invivo_toxicity->calc_invivo_ti end Lead Candidate Selection calc_invivo_ti->end

Caption: Tiered workflow for assessing the Therapeutic Index from in vitro screening to in vivo validation.

Part A: In Vitro Assessment of Therapeutic Index

The initial phase focuses on cell-based assays to establish a preliminary therapeutic window. The choice of cell lines is critical. For efficacy, a cell line expressing the intended therapeutic target is required. For cytotoxicity, a standard, well-characterized cell line like the human liver carcinoma cell line HepG2 is often used to assess potential hepatotoxicity, a common reason for drug failure.

Protocol 1: Determining Efficacy (IC50) with a Target-Based Assay
  • Causality: This protocol aims to quantify the concentration at which a derivative inhibits 50% of its intended biological target's activity. The choice of assay (e.g., enzyme inhibition, receptor binding, or downstream signaling) must be directly relevant to the derivative's hypothesized mechanism of action. For this guide, we will assume the derivatives are designed as inhibitors of a specific kinase (e.g., "Kinase-X").

  • Step-by-Step Methodology:

    • Cell Seeding: Plate a human cancer cell line known to be dependent on Kinase-X (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in serum-free culture medium.

    • Treatment: Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known Kinase-X inhibitor).

    • Incubation: Incubate the plate for 72 hours.

    • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Determining General Cytotoxicity (CC50) with an MTT Assay
  • Causality: This protocol assesses the concentration at which a derivative reduces the metabolic activity of a standard cell line (e.g., HepG2) by 50%, serving as a surrogate for general cytotoxicity.[12] The MTT assay is a robust, colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[13][14]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Prepare and add the same serial dilution of derivatives as in the efficacy assay. Include vehicle controls and a positive control for toxicity (e.g., Doxorubicin).

    • Incubation: Incubate for 72 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[12] Living cells will reduce the yellow MTT to purple formazan crystals.[14]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Data Summary and In Vitro TI Calculation

Summarize the collected data in a table to facilitate direct comparison between the derivatives and a benchmark compound.

CompoundEfficacy IC50 (µM) (Kinase-X Assay)Cytotoxicity CC50 (µM) (HepG2 MTT Assay)In Vitro TI (CC50 / IC50)
Derivative A0.1525.5170
Derivative B0.80> 100> 125
Derivative C0.091.213.3
Benchmark Drug0.5045.090

From this hypothetical data, Derivative A shows the most promising profile, with high potency and a significantly better in vitro therapeutic index than the benchmark drug. Derivative C, despite being the most potent, has a narrow therapeutic window and would likely be deprioritized.

Part B: In Vivo Assessment of Therapeutic Index

Compounds showing a superior in vitro TI (e.g., >10-fold improvement over benchmark) should be advanced to in vivo testing. These studies are crucial for understanding the compound's behavior in a complex biological system and are required by regulatory agencies like the FDA.[15]

Protocol 3: Determining Efficacy (ED50) in a Disease-Relevant Animal Model
  • Causality: This protocol determines the dose of the compound required to produce a desired therapeutic effect in 50% of the test animal population.[16][17] The choice of animal model is paramount and must accurately reflect the human disease state being targeted. For our Kinase-X inhibitor example, a tumor xenograft model using the A549 cell line would be appropriate.

  • Step-by-Step Methodology:

    • Model Establishment: Implant A549 tumor cells subcutaneously into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Group Allocation: Randomize mice into groups (n=8-10 per group).

    • Dosing: Administer the test compound (e.g., Derivative A) via a clinically relevant route (e.g., oral gavage) at several dose levels (e.g., 1, 3, 10, 30, 100 mg/kg) once daily. Include a vehicle control group and a benchmark drug group.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week for 21 days.

    • Endpoint: The primary endpoint is tumor growth inhibition. A "response" can be defined as >50% tumor regression compared to the vehicle control group.

    • Analysis: Plot the percentage of responding animals at each dose level. Use probit analysis to calculate the ED50, the dose at which 50% of the animals show a therapeutic response.[18]

Protocol 4: Determining Acute Toxicity (LD50) in Healthy Animals
  • Causality: This protocol aims to determine the dose that is lethal to 50% of the animal population, providing a critical measure of the drug's acute toxicity.[16][19] These studies are typically performed in two species, one rodent and one non-rodent.[20]

  • Step-by-Step Methodology (Up-and-Down Procedure - UDP):

    • Animal Selection: Use healthy mice (e.g., Swiss Webster) of a single sex.

    • Initial Dosing: Dose a single animal with a starting dose estimated from in vitro data.

    • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Dose Adjustment:

      • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).

      • If the animal dies, the next animal is given a lower dose.

    • Continuation: Continue this process until the stopping criteria are met (e.g., a specific number of dose reversals have occurred).

    • Analysis: The LD50 is calculated from the pattern of outcomes using specialized software, which provides a point estimate and confidence intervals.

Data Summary and In Vivo TI Calculation

A final comparative table brings together all the data to make a go/no-go decision on the drug candidate.

CompoundEfficacy ED50 (mg/kg) (A549 Xenograft)Toxicity LD50 (mg/kg) (Mouse, Oral)In Vivo TI (LD50 / ED50)
Derivative A1045045
Benchmark Drug2550020

In this concluding analysis, Derivative A demonstrates a clear advantage. It is more potent in the animal model (lower ED50) and maintains a wide safety margin, resulting in a therapeutic index more than double that of the benchmark drug. This provides a strong rationale for advancing Derivative A into further preclinical safety studies as required by ICH guidelines.[21]

Conclusion

The systematic assessment of the therapeutic index is a non-negotiable pillar of modern drug discovery. By employing a tiered workflow that progresses from high-throughput in vitro assays to carefully designed in vivo studies, researchers can efficiently identify this compound derivatives with the highest potential for clinical success. The protocols and logical framework presented here provide a self-validating system to generate the robust, comparative data necessary for making informed decisions in the drug development pipeline. The ultimate goal is to balance efficacy and safety, ensuring that novel therapeutics deliver maximal benefit with minimal risk to patients.[8]

References

  • Knya. (2024, July 15). Therapeutic Index: Definition, Importance, and Examples.
  • Dr.Oracle. (2025, October 3). What is the significance of the therapeutic index (TI) in clinical pharmacology?
  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important.
  • Anchor Medical Research. (n.d.). Therapeutic Index.
  • Patsnap Synapse. (2024, April 25). What is the Therapeutic Index (TI)?
  • PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • National Center for Biotechnology Information (NCBI). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Abcam. (n.d.). MTT assay protocol.
  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
  • Chemistry LibreTexts. (2020, July 10). 7.2: Therapeutic index.
  • Wikipedia. (n.d.). Therapeutic index.
  • Medical News Today. (2025, April 30). What is the therapeutic index of drugs?
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
  • ICH. (n.d.). Safety Guidelines.
  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT.
  • Slideshare. (n.d.). LD50 and ED50.pptx.
  • AAT Bioquest. (2024, March 26). What are the differences between LD50 and ED50?
  • ResearchGate. (n.d.). In vivo LD50 and ED50 for mice and calculated therapeutic index (LD50/ED50) of complexes.
  • NCBI Bookshelf. (n.d.). ED50.
  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.
  • ResearchGate. (n.d.). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • YouTube. (2020, May 15). Nonclinical Safety Assessment for Small Molecules and Biologic Drug Development (6of14) REdI 2018.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubMed. (2002, Jan-Feb). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives.
  • ResearchGate. (n.d.). 1,4-Diazepines.
  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
  • Future Medicinal Chemistry. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the reaction vessel. The final step—proper disposal—is a critical determinant of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1-Cyclopropyl-1,4-diazepane and its associated waste streams. Our approach moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile, ensuring that every procedural step is a self-validating measure of safety and responsibility.

Hazard Profile: Understanding the "Why" Behind the Protocol

This compound and its analogs are reactive chemical entities. A thorough understanding of their hazard profile is non-negotiable and forms the logical foundation for all handling and disposal procedures. The primary hazards, identified from safety data sheets of structurally similar compounds, necessitate a cautious and well-defined approach.[1][2]

Key hazards include:

  • Acute Oral Toxicity : The compound is harmful if swallowed.[1][2][3]

  • Dermal and Ocular Irritation : It is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation : Inhalation may lead to respiratory tract irritation.[1][2]

  • Aquatic Toxicity : Some related compounds are harmful to aquatic life with long-lasting effects, making environmental release a significant concern.[3]

These hazards are summarized in the table below for immediate reference.

Hazard ClassificationGHS CategoryDescriptionPrecautionary Rationale
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][3]Dictates strict prohibition of ingestion and immediate medical attention if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]Mandates the use of chemical-resistant gloves and immediate washing upon contact.
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1][2]Requires mandatory use of safety goggles or a face shield.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]Necessitates handling within a certified chemical fume hood to prevent inhalation.
Aquatic Hazard (Chronic)Category 3Harmful to aquatic life with long-lasting effects.[3]Prohibits disposal down the drain and requires containment to prevent environmental release.

Pre-Disposal Workflow: Segregation and Containment

Effective disposal begins with meticulous segregation at the point of generation. Mixing disparate chemical waste streams is not only a violation of safety protocols but can also lead to unforeseen chemical reactions and complicates the final disposal process. The following workflow must be implemented for all waste containing this compound.

Step-by-Step Waste Segregation Protocol:
  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear a laboratory coat, chemical-resistant nitrile or neoprene gloves, and safety goggles.[2][4] All handling of the solid compound or its solutions should occur within a chemical fume hood.[4]

  • Categorize Waste: Differentiate between solid and liquid waste streams.

    • Solid Waste: Includes unused or expired this compound powder, contaminated gloves, weighing papers, and disposable labware.

    • Liquid Waste: Encompasses reaction residues, mother liquors from crystallizations, and solutions used for rinsing glassware that are contaminated with the compound.

  • Use Designated Waste Containers:

    • Collect solid waste in a clearly labeled, sealable hazardous waste container designated for solid chemical waste.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container. The label must include the full chemical name, "this compound," and list all solvent components and their approximate concentrations.[4]

  • Ensure Chemical Compatibility: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2] Keep the waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated secondary containment area.[2][5]

G Diagram 1: Waste Segregation Workflow cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation (Use of this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe categorize Step 2: Is the waste solid or liquid? ppe->categorize solid_waste Contaminated Weigh Paper, Gloves, Unused Solid categorize->solid_waste Solid liquid_waste Reaction Residues, Contaminated Solvents categorize->liquid_waste Liquid solid_container Step 3a: Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container storage Step 4: Store Securely in Secondary Containment (Cool, Dry, Ventilated) solid_container->storage liquid_container Step 3b: Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container liquid_container->storage

Diagram 1: Waste Segregation Workflow

The Definitive Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in general trash or washed down the sink. The compound's toxicity profile mandates that it be managed as regulated hazardous waste.[3]

The only acceptable method of disposal is through a licensed and approved hazardous waste management facility.

Step-by-Step Disposal Procedure:
  • Adhere to Institutional Guidelines: Your primary point of contact is your institution's Environmental Health and Safety (EHS) department.[4] They will provide specific instructions on container types, labeling requirements, and waste pickup schedules.

  • Package for Transport: Ensure waste containers are sealed tightly to prevent leaks. The exterior of the container must be clean and free of contamination.

  • Schedule a Waste Pickup: Contact your EHS office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for extended periods.

  • Maintain Meticulous Records: Document the generation and disposal of all hazardous waste as required by your institution and local regulations. This creates an auditable trail and ensures accountability.

  • Final Disposal: The licensed waste disposal contractor will transport the waste off-site for destruction, typically via high-temperature incineration, which is the preferred method for organic chemical waste to ensure complete destruction and prevent environmental release.[6]

G Diagram 2: Disposal Decision Pathway cluster_disposal Official Disposal Chain start Waste Container is Full or Experiment is Complete check_label Step 1: Verify Container Label (Contents, Hazards, Dates) start->check_label prohibited PROHIBITED ACTIONS start->prohibited seal Step 2: Securely Seal Container check_label->seal clean Step 3: Decontaminate Exterior of Container seal->clean contact_ehs Step 4: Contact Institutional EHS for Waste Pickup clean->contact_ehs ehs_pickup EHS Personnel Collect Waste contact_ehs->ehs_pickup licensed_disposal Transfer to Licensed Hazardous Waste Contractor ehs_pickup->licensed_disposal destruction Final Destruction (e.g., Incineration) licensed_disposal->destruction drain Pour Down Drain prohibited->drain trash Place in Regular Trash prohibited->trash

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclopropyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Cyclopropyl-1,4-diazepane. As a substituted diazepine, this compound is of interest in medicinal chemistry and requires careful handling to mitigate potential risks.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols for handling amine-containing heterocyclic compounds.

Hazard Profile of this compound

  • Acute Oral Toxicity : Harmful if swallowed.[3][4][5]

  • Skin Corrosion/Irritation : Causes skin irritation.[3][5][6]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[3][5][6]

  • Respiratory Irritation : May cause respiratory irritation.[3][5][6]

Given these anticipated hazards, a robust personal protective equipment (PPE) plan is not merely recommended; it is a critical component of safe laboratory practice.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8] The following provides a detailed protocol for selecting appropriate PPE when handling this compound.

Eye and Face Protection

Ocular exposure to chemicals can cause severe and irreversible damage.[9] Therefore, appropriate eye and face protection is mandatory.

  • Minimum Requirement : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn in any area where this chemical is handled or stored.[10]

  • Recommended for Splash Hazards : For procedures involving a risk of splashing, such as transferring solutions or performing reactions in open vessels, chemical splash goggles are required.[10][11]

  • Maximum Protection : When there is a significant risk of splashing or the procedure is highly exothermic, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[10][11][12]

Skin Protection: A Two-Layer Defense

Skin contact is a primary route of exposure for many laboratory chemicals.[9] A comprehensive approach to skin protection involves both appropriate gloves and protective clothing.

Disposable nitrile gloves provide a good initial barrier for incidental contact with a wide range of chemicals.[11][12] However, for sustained contact or when handling concentrated solutions, the choice of glove material is critical. Since specific permeation data for this compound is unavailable, recommendations are based on general resistance to amines and related solvents.

Glove MaterialChemical Resistance to AminesGeneral Recommendations & Limitations
Nitrile Good to ExcellentRecommended for incidental contact and general laboratory use. Offers good resistance to many bases and organic compounds.[13] Not recommended for prolonged exposure to certain solvents like aromatic or halogenated hydrocarbons.[13]
Neoprene GoodA suitable alternative to nitrile, offering good resistance to acids, bases, and alcohols.[13]
Butyl Rubber ExcellentRecommended for handling highly corrosive acids and bases. Provides excellent protection against a wide range of chemicals but may have reduced dexterity.[13]
Natural Rubber (Latex) Fair to GoodProvides good elasticity and comfort but has potential for allergic reactions.[13] Offers protection against many water-based solutions.[13]

Operational Imperatives for Glove Use:

  • Inspect Before Use : Always inspect gloves for any signs of degradation or punctures before use.[14]

  • Double Gloving : For procedures with a higher risk of exposure, consider wearing two pairs of gloves.

  • Prompt Removal : If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.[6][10]

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves.[6][14]

  • Laboratory Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect the torso and arms.[2][12]

  • Chemical-Resistant Apron/Suit : For larger-scale work or when there is a significant splash risk, a chemical-resistant apron or suit should be worn over the lab coat.[9][11]

  • Footwear : Closed-toe and closed-heel shoes are mandatory in all laboratory settings.[12][14] Perforated shoes or sandals are not permitted.[14]

Respiratory Protection

Engineering controls, primarily the use of a certified chemical fume hood, are the first line of defense against respiratory exposure.[6][12]

  • Chemical Fume Hood : All work with solid this compound and its volatile solutions should be conducted within a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[2][6]

  • Respirator : In the absence of adequate engineering controls or in situations where exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required.[7][12] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.

Step-by-Step Guide for Safe Handling

A systematic workflow is essential for minimizing risk. The following procedure outlines the key steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_hood 3. Verify Fume Hood Function prep_ppe->prep_hood handle_weigh 4. Weigh Solid in Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve 5. Prepare Solution in Hood handle_weigh->handle_dissolve handle_reaction 6. Perform Reaction in Hood handle_dissolve->handle_reaction cleanup_decontaminate 7. Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste 8. Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose 9. Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[3][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the SDS or container label to the medical personnel.[3][4]

  • Spills : Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material such as sand or vermiculite.[6] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[6] Do not allow the material to enter drains or waterways.[4][6]

Waste Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Solid Waste : Unused this compound and any contaminated consumables (e.g., weighing paper, gloves, absorbent pads) should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste : Solutions containing this compound and reaction residues should be collected in a separate, labeled hazardous waste container.[2] The composition of the waste should be clearly indicated on the label.

  • Disposal Procedure :

    • Segregate Waste : Do not mix incompatible waste streams.

    • Label Containers : Clearly label all waste containers with the full chemical name and associated hazards.[2]

    • Follow Institutional Guidelines : Adhere to your institution's specific hazardous waste disposal procedures. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.[2]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved January 17, 2026.
  • Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved January 17, 2026.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search. Retrieved January 17, 2026.
  • Safety Data Sheet - 1-(cyclopropylmethyl)-1,4-diazepane dihydrochloride. (2024, November 1). Aaron Chemicals LLC. Retrieved January 17, 2026.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 17, 2026.
  • Safety Data Sheet - (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate. (2024, December 19). CymitQuimica. Retrieved January 17, 2026.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco. Retrieved January 17, 2026.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 17, 2026.
  • Safety Data Sheet. (2025, October 17). Sigma-Aldrich. Retrieved January 17, 2026.
  • Safety Data Sheet. (2025, September 13). Sigma-Aldrich. Retrieved January 17, 2026.
  • Safety Data Sheet. (2009, May 5). Fisher Scientific. Retrieved January 17, 2026.
  • Navigating the Safe Handling of 1-N-Boc-3-Isopropyl-1,4-diazepane: A Procedural Guide. (n.d.). Benchchem. Retrieved January 17, 2026.
  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Princeton University. Retrieved January 17, 2026.
  • Chemical Resistance & Barrier Guide. (n.d.). AMG Medical Inc. Retrieved January 17, 2026.
  • Chemical Compatibility Guide for: Best® N-Dex® Plus Gloves. (2008, May 20).
  • Safety Data Sheet - 1-Cyclohexyl-1,4-diazepane. (2024, November 1). Angene Chemical. Retrieved January 17, 2026.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved January 17, 2026.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Retrieved January 17, 2026.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved January 17, 2026.
  • Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. Retrieved January 17, 2026.
  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved January 17, 2026.
  • 1-(cyclopropylcarbonyl)-1,4-diazepane. (n.d.). Sigma-Aldrich. Retrieved January 17, 2026.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(5), 709-729.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812.
  • 1H-1,4-Diazepine-1-carboxylic acid, 5-cyclopropylhexahydro-, 1,1-dimethylethyl ester. (n.d.). ChemicalBook. Retrieved January 17, 2026.
  • 1-(2,2-Difluoro-propyl)-[3][7]diazepane. (2025, September 22). Chemsrc. Retrieved January 17, 2026.

  • Toxicological Profile for 1,4-Dioxane. (2012). Agency for Toxic Substances and Disease Registry (US). Retrieved January 17, 2026.
  • 1-(Cyclopropylsulfonyl)-1,4-diazepane. (n.d.). ChemScene. Retrieved January 17, 2026.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.